Product packaging for 2-Thiopheneethanol(Cat. No.:CAS No. 5402-55-1)

2-Thiopheneethanol

Cat. No.: B144495
CAS No.: 5402-55-1
M. Wt: 128.19 g/mol
InChI Key: VMJOFTHFJMLIKL-UHFFFAOYSA-N
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Description

2-Thiopheneethanol (CAS 5402-55-1) is a versatile heterocyclic building block with the molecular formula C6H8OS and a molecular weight of 128.19 g/mol . This compound, appearing as a colorless to light yellow clear liquid, is a critical intermediate in pharmaceutical synthesis, most notably in the production of antiplatelet agents such as Clopidogrel and Ticlopidine . Its physical properties include a boiling point of approximately 115°C at 13 mmHg , a density of 1.153 g/mL at 25°C , a refractive index of 1.551 , and a flash point of around 101-105°C . It is slightly soluble in water . The value of this compound in research is demonstrated by its role in various synthetic pathways. Patents describe its synthesis via palladium-catalyzed coupling of 2-bromothiophene or through a one-pot reaction of thiophene with sodium hydride and epoxyethane . These methods highlight industrial approaches to its production. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . For quality assurance, our product is characterized by techniques including GC, and is supplied with a Certificate of Analysis. It is recommended to store in a cool, dark, and dry place in a tightly sealed container to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8OS B144495 2-Thiopheneethanol CAS No. 5402-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylethanol
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InChI

InChI=1S/C6H8OS/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2
Source PubChem
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InChI Key

VMJOFTHFJMLIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2063840
Record name 2-Thiopheneethanol
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Molecular Weight

128.19 g/mol
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CAS No.

5402-55-1
Record name 2-Thiopheneethanol
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Record name 2-Thiopheneethanol
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Record name Thiophen-2-ethanol
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Foundational & Exploratory

2-Thiopheneethanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Thiopheneethanol: Chemical Properties and Structure

Introduction

This compound, also known as 2-(2-Thienyl)ethanol, is a heterocyclic organic compound with significant applications in the pharmaceutical and chemical industries.[1][2] It serves as a crucial intermediate in the synthesis of several key active pharmaceutical ingredients (APIs), most notably antithrombotic agents like clopidogrel and ticlopidine.[3][4][5] This guide provides a comprehensive overview of its chemical properties, structural information, and detailed experimental protocols for its synthesis and purification, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound consists of a thiophene ring substituted at the 2-position with an ethanol group. The aromaticity of the thiophene ring and the reactivity of the primary alcohol group are central to its chemical behavior.

IdentifierValue
IUPAC Name 2-(Thiophen-2-yl)ethanol[6][7][8]
CAS Number 5402-55-1[6][7]
Molecular Formula C₆H₈OS[1][6][7]
SMILES String OCCc1cccs1
InChI 1S/C6H8OS/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2[6]
InChI Key VMJOFTHFJMLIKL-UHFFFAOYSA-N[6]

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid with a distinct odor.[1][3] Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Weight 128.19 g/mol [1][6]
Appearance Colorless to pale yellow liquid[1][3][9]
Boiling Point 108-109 °C at 13 mmHg[1][3]
Density 1.153 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.551[1][3]
Flash Point 105 °C (221 °F) - closed cup[9]
Solubility Slightly soluble in water; soluble in organic solvents like chloroform and ethyl acetate.[1][4]
Stability Stable under ordinary conditions.[2] Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[9]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been documented, including the Grignard reaction, butyllithium method, and Heck reaction.[10][11][12] A common and efficient one-pot synthesis method utilizing sodium hydride is detailed below.[10][13]

Method: Sodium Hydride One-Pot Synthesis [10][13]

This process involves the metallation of thiophene using sodium hydride, followed by a reaction with ethylene oxide.

Materials:

  • Thiophene

  • Toluene

  • Sodium Hydride (50% dispersion)

  • Ethylene Oxide (Oxyethane)

  • 10% Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

Procedure:

  • Charge a reaction vessel equipped with a mechanical stirrer with 100g of thiophene and 300mL of toluene.

  • Under an inert atmosphere, add 68.5g of 50% sodium hydride in batches to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to 40-50 °C and maintain this temperature for 5 hours.

  • Cool the mixture and pass 68g of ethylene oxide into the vessel.

  • Allow the reaction to incubate for 12 hours at a controlled temperature.

  • Upon completion, carefully quench the reaction by adjusting the pH to 1-2 with 10% dilute hydrochloric acid.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with a saturated sodium bicarbonate solution to adjust the pH to 7-8.

  • Perform a final wash of the organic layer with a saturated saline solution.

  • Dry the organic layer and remove the solvent by evaporation under reduced pressure to yield the crude this compound. The reported yield for this method is approximately 93.1%.[10]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reactants Add Thiophene and Toluene to Reaction Vessel na_h Add Sodium Hydride in Batches reactants->na_h heat Heat to 40-50°C (Insulation for 5h) na_h->heat After Addition oxyethane Introduce Ethylene Oxide heat->oxyethane incubate Incubate for 12h oxyethane->incubate acidify Adjust pH to 1-2 (10% HCl) incubate->acidify After Incubation layer_sep1 Separate Layers acidify->layer_sep1 neutralize Wash Organic Layer (Sat. NaHCO3, pH 7-8) layer_sep1->neutralize wash Wash Organic Layer (Brine) neutralize->wash evaporate Evaporate Solvent wash->evaporate product This compound evaporate->product

Synthesis workflow for this compound.
Purification

Crude this compound may contain unreacted starting materials, byproducts, or polymeric materials, often resulting in a dark coloration.[14] Vacuum distillation is a highly effective method for purification.

Method: Vacuum Distillation [14]

Apparatus:

  • Round-bottom flask with a magnetic stir bar

  • Short-path distillation head

  • Condenser and receiving flask

  • Thermometer

  • Heating mantle

  • Vacuum pump with a cold trap

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Charge the crude this compound into the round-bottom flask.

  • Carefully apply vacuum to the system, reducing the pressure gradually.

  • Once the target vacuum is reached (e.g., ~13 mmHg), begin gently heating the flask.

  • Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 108-111 °C at 13 mmHg).[3]

  • Discard any initial low-boiling fractions and stop the distillation before higher-boiling impurities distill over.

G start Crude Product setup Assemble Distillation Apparatus start->setup charge Charge Crude Product into Flask setup->charge vacuum Apply Vacuum to System charge->vacuum heat Gently Heat Flask vacuum->heat collect Collect Distillate at ~108-110°C / 13 mmHg heat->collect end Pure this compound collect->end

References

2-Thiopheneethanol (CAS 5402-55-1): An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Thiopheneethanol (CAS: 5402-55-1) is a sulfur-containing heterocyclic compound that serves as a pivotal building block in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a thiophene ring connected to an ethanol group, provides a versatile scaffold for the development of a diverse range of biologically active molecules. This technical guide offers a comprehensive overview of this compound, detailing its physicochemical properties, spectroscopic data, synthesis and purification protocols, and its significant role as a precursor to various therapeutic agents. While direct biological activity of this compound is not extensively documented, this guide will delve into the significant pharmacological activities of its key derivatives, highlighting its importance in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and manufacturing.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5402-55-1[1][2][3]
Molecular Formula C₆H₈OS[1][2][3]
Molecular Weight 128.19 g/mol [1][2][3]
Appearance Clear colorless to slightly brown liquid[4]
Boiling Point 108-109 °C at 13 mmHg[2][4][5][6][7]
Density 1.153 g/mL at 25 °C[2][4][5][6][7]
Refractive Index n20/D 1.551[2][4][7]
Flash Point 101 °C (213.8 °F)[8][9]
Solubility Insoluble in water; Soluble in ether and acetone.[10]
Stability Stable under normal conditions.[11]

Table 2: Spectroscopic Data of this compound

Technique Key Peaks/Shifts Reference(s)
¹H NMR (400 MHz, CDCl₃)δ = 7.20 (m, 1H), 6.99 (m, 1H), 6.90 (m, 1H), 3.85 (t, J=6.2 Hz, 2H), 3.02 (t, J=6.2 Hz, 2H)[4]
¹³C NMR (100 MHz, CDCl₃)δ = 140.5, 127.0, 125.8, 124.0, 63.4, 33.3[4]
Mass Spectrometry (GC/MS)tR= 9.47 min, m/z 128 (M+, 30%), 110 (5%), 97 (100%)[4]
Infrared (IR) Major peaks consistent with hydroxyl and thiophene functional groups.[12]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.

Synthesis of this compound via Ethylene Oxide

This protocol describes a one-pot synthesis method.[13]

  • Materials : Thiophene, Toluene, Sodium Hydride, Ethylene Oxide, 10% Dilute Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Saturated Saline Solution.

  • Procedure :

    • In a reaction vessel equipped with a mechanical stirrer, add thiophene and toluene.

    • Add sodium hydride in batches, then heat the mixture to 40-50 °C for 4-6 hours.

    • Introduce ethylene oxide and maintain the temperature for 10-14 hours.

    • After the reaction, cool the mixture and adjust the pH to 1-2 with dilute hydrochloric acid.

    • Separate the organic layer and neutralize it to pH 7-8 with a saturated sodium bicarbonate solution.

    • Wash the organic layer with a saturated saline solution.

    • Concentrate the organic layer under reduced pressure to obtain this compound.[13]

Purification by Vacuum Distillation

This method is effective for purifying this compound from non-volatile impurities.[14]

  • Apparatus : Round-bottom flask, distillation head (e.g., short-path or Vigreux column), condenser, receiving flask, thermometer, heating mantle, and vacuum pump with a cold trap.

  • Procedure :

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

    • Place the crude this compound in the round-bottom flask with boiling chips or a magnetic stir bar.

    • Carefully apply vacuum to the system.

    • Once the desired pressure is reached, begin gentle heating.

    • Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 108-111 °C at 2 kPa).[14]

    • After collection, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.[14]

Biological Activities of this compound Derivatives

While this compound itself is primarily recognized as a synthetic intermediate, its derivatives exhibit a wide range of significant biological activities.

Anticancer Activity via VEGFR-2/AKT Inhibition

Derivatives of thiophene have been extensively studied as anticancer agents. One of the key mechanisms of action is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT.[10][15] This dual inhibition disrupts critical pathways involved in tumor angiogenesis, cell proliferation, and survival.[10]

Table 3: In Vitro Anticancer Activity of Selected Thiophene Derivatives

DerivativeTargetIC₅₀ (µM)Reference(s)
Compound 3bVEGFR-20.126[10]
AKT-16.96[10]
Compound 4cVEGFR-20.075[10]
AKT-14.60[10]

VEGFR2_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation PI3K PI3K VEGFR2->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation Inhibitor Thiophene Derivative Inhibitor->VEGFR2 Inhibitor->AKT

Caption: Thiophene derivatives inhibit the VEGFR-2/AKT signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.[16]

  • Materials : Human cancer cell lines (e.g., MCF-7, HepG2), complete cell culture medium, 2-acetylthiophene derivatives (dissolved in DMSO), MTT solution (5 mg/mL), and DMSO.

  • Procedure :

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of the thiophene derivatives and incubate for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.[16]

Antioxidant and Anti-inflammatory Effects via Nrf2 Pathway Activation

Certain thiophene derivatives act as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[8] Nrf2 activation leads to the transcription of antioxidant and cytoprotective genes, which helps to mitigate oxidative stress and inflammation.[11][17]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiophene Thiophene Derivative Keap1 Keap1 Nrf2_c Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Proteasome Proteasomal Degradation ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes

Caption: Thiophene derivatives activate the Nrf2 antioxidant pathway.

Applications in Drug Synthesis

This compound is a key starting material for several commercially important drugs.

  • Clopidogrel : An antiplatelet medication used to inhibit blood clots in coronary artery disease.[1][5][18]

  • Ticlopidine : An earlier generation antiplatelet drug.[4]

  • Sulfentanyl : A potent synthetic opioid analgesic.[14]

  • Fluorescent Markers : It is also used in the preparation of oligothiophene isothiocyanates, which serve as fluorescent markers for biopolymers.[4][14]

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[11] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[8][11]

Conclusion

This compound is a compound of significant interest due to its central role as an intermediate in the synthesis of numerous pharmaceuticals. While it may not possess potent intrinsic biological activity, its utility as a versatile building block is undeniable. The diverse pharmacological activities of its derivatives, ranging from anticancer to anti-inflammatory effects, underscore the importance of this compound in modern drug discovery. This guide provides a foundational resource for researchers and professionals, summarizing the essential technical data and experimental protocols related to this key chemical entity.

References

A Technical Guide to the Physical Properties of 2-(2-Hydroxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-(2-hydroxyethyl)thiophene, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] The information is presented to support research and development activities, offering readily accessible data and generalized experimental protocols.

Core Physical and Chemical Properties

2-(2-Hydroxyethyl)thiophene, also known as 2-(2-thienyl)ethanol, is a heterocyclic organic compound with the molecular formula C₆H₈OS.[4][5] It typically appears as a colorless to pale yellow liquid.[1][2][4]

Quantitative Data Summary

The following table summarizes the key physical properties of 2-(2-hydroxyethyl)thiophene compiled from various sources.

PropertyValueConditions
Molecular Weight 128.19 g/mol -
Density 1.153 g/mLat 25 °C
Boiling Point 108-109 °Cat 13 mmHg
Refractive Index 1.551at 20 °C
Flash Point 101 - 105 °C-
Solubility Slightly soluble in water; soluble in chloroform and ethyl acetate.[1][6]-
Appearance Colorless to yellow to brown liquid.[4]-
Stability Stable under recommended storage conditions.[1]-

Note: The melting point for 2-(2-hydroxyethyl)thiophene is not well-documented in the literature, as it exists as a liquid at standard room temperature.

Experimental Protocols for Property Determination

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is a crucial physical constant that can be determined with high accuracy through simple distillation.[7]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Distillation head

  • Thermometer

  • Condenser

  • Receiving flask

  • Boiling chips

Procedure:

  • Place a small volume (e.g., 10-15 mL) of 2-(2-hydroxyethyl)thiophene into the round-bottom flask and add a few boiling chips to ensure smooth boiling.

  • Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • Record the temperature when the liquid begins to boil and a consistent ring of condensate appears on the thermometer bulb. This stable temperature is the boiling point.

  • The distillation should be conducted at a steady rate, with one to two drops of distillate collected per second in the receiving flask.

Measurement of Density

Density, the mass per unit volume, is a fundamental physical property.

Objective: To accurately measure the mass and volume of a sample of 2-(2-hydroxyethyl)thiophene to calculate its density.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Water bath with temperature control

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and weigh it to determine the mass of the water.

  • Empty and dry the pycnometer, then fill it with 2-(2-hydroxyethyl)thiophene.

  • Repeat the thermal equilibration and weighing process.

  • Calculate the density using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and the known density of water at that temperature.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance.

Objective: To measure the refractive index of a liquid sample using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of 2-(2-hydroxyethyl)thiophene onto the prism.

  • Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

  • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index value from the scale.

Determination of Solubility

Solubility is a qualitative measure of the ability of a solute to dissolve in a solvent.

Objective: To determine the solubility of 2-(2-hydroxyethyl)thiophene in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Place a small, measured amount of solvent (e.g., 1 mL of water, chloroform, ethyl acetate) into separate test tubes.

  • Add a small, measured amount of 2-(2-hydroxyethyl)thiophene (e.g., 0.1 mL) to each test tube.

  • Agitate the mixture vigorously using a vortex mixer for a set period.

  • Observe whether the solute completely dissolves to form a homogeneous solution.

  • Record the substance as soluble, slightly soluble, or insoluble based on the visual observation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a liquid organic compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting A Obtain pure sample of 2-(2-hydroxyethyl)thiophene B Boiling Point (Simple Distillation) A->B C Density (Pycnometry) A->C D Refractive Index (Refractometry) A->D E Solubility (Qualitative Test) A->E F Tabulate and Compare with Literature Values B->F C->F D->F E->F

Caption: General workflow for determining the physical properties of a liquid organic compound.

Applications in Drug Development

2-(2-Hydroxyethyl)thiophene serves as a crucial building block in the synthesis of several important pharmaceutical compounds.[1][3] Its primary application is as an intermediate in the production of the antithrombotic agent Clopidogrel and the analgesic Sulfentanyl.[1][3] A thorough understanding of its physical properties is essential for process optimization, quality control, and ensuring the safety and efficacy of the final drug products.

References

2-Thiopheneethanol: A Comprehensive Safety and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data sheet (SDS) information for 2-Thiopheneethanol (CAS No. 5402-55-1), a key intermediate in the synthesis of various pharmaceuticals, including the antithrombotic agent clopidogrel. This document is intended to serve as a crucial resource for researchers, scientists, and drug development professionals, offering a consolidated overview of its chemical and physical properties, safety hazards, handling procedures, and regulatory information.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[1] A summary of its key quantitative physical and chemical properties is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C6H8OS[1][2]
Molecular Weight 128.19 g/mol [1][3]
Density 1.153 g/mL at 25 °C[1][2]
Boiling Point 108-109 °C at 13 mmHg[1][2]
Flash Point 101 °C - 105 °C (closed cup)[4][5][6][7]
Refractive Index n20/D 1.551[1][6]
Solubility Slightly soluble in water. Soluble in chloroform and ethyl acetate.[1][4][8]
Vapor Pressure 0.0564 mmHg at 25°C[2]

Hazard Identification and GHS Classification

The hazard classification of this compound presents some inconsistencies across different data sources. According to aggregated GHS information from 17 reports provided by companies to the ECHA C&L Inventory, this chemical does not meet GHS hazard criteria for 76.5% of the reports.[9] However, some notifications do include hazard statements.

The following diagram illustrates the potential GHS classifications that have been associated with this compound.

PPE_Workflow Start Handling this compound EngineeringControls Ensure Adequate Ventilation (e.g., Fume Hood) Start->EngineeringControls EyeProtection Wear Chemical Goggles or Safety Glasses EngineeringControls->EyeProtection HandProtection Wear Protective Gloves (e.g., Nitrile) EyeProtection->HandProtection BodyProtection Wear Suitable Protective Clothing (e.g., Lab Coat) HandProtection->BodyProtection RespiratoryProtection Respiratory Protection (If ventilation is inadequate) BodyProtection->RespiratoryProtection End Proceed with Work RespiratoryProtection->End First_Aid_Measures cluster_exposure Route of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithWater Wash with Plenty of Water SkinContact->WashWithWater EyeContact Eye Contact RinseEyes Rinse Cautiously with Water for Several Minutes EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth with Water Ingestion->RinseMouth SeekMedicalAdvice Seek Medical Advice/ Attention if Symptoms Persist MoveToFreshAir->SeekMedicalAdvice WashWithWater->SeekMedicalAdvice RinseEyes->SeekMedicalAdvice RinseMouth->SeekMedicalAdvice

References

Spectroscopic Profile of 2-Thiopheneethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Thiopheneethanol (CAS No: 5402-55-1), a key intermediate in the synthesis of pharmaceuticals such as the antithrombotic agent Clopidogrel. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational resource for compound verification and methodological replication.

Core Spectroscopic Data

The structural identity and purity of this compound are confirmed through the complementary techniques of NMR, IR, and MS. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of this compound. Spectra were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.20m1H-H-5 (Thiophene)
6.99m1H-H-3 (Thiophene)
6.90m1H-H-4 (Thiophene)
3.85t2H6.2-CH₂OH
3.02t2H6.2-CH₂CH₂OH

Data sourced from a 400 MHz spectrum in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
140.5C-2 (Thiophene)
127.0C-5 (Thiophene)
125.8C-3 (Thiophene)
124.0C-4 (Thiophene)
63.4-CH₂OH
33.3-CH₂CH₂OH

Data sourced from a 100 MHz spectrum in CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within the molecule by their characteristic vibrational frequencies. The spectrum of this compound was obtained from a neat sample.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350-3200Strong, BroadO-H stretch (Alcohol)
3100-3000Medium=C-H stretch (Aromatic)
2960-2850Medium-C-H stretch (Aliphatic)
1500-1400MediumC=C stretch (in-ring, Aromatic)
1250-1000StrongC-O stretch (Alcohol)
~700StrongC-S stretch (Thiophene ring)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was employed to determine the mass-to-charge ratio of the molecular ion and its fragmentation patterns, thereby confirming the molecular weight of this compound.[2]

Table 4: Mass Spectrometry Data for this compound

m/z RatioRelative Intensity (%)Assignment
12830[M]⁺ (Molecular Ion)
97100[M - CH₂OH]⁺
1105[M - H₂O]⁺

Data acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

Standardized protocols are essential for acquiring high-quality and reproducible spectroscopic data. The methodologies provided below are representative of standard analytical practices.

Protocol 1: NMR Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer : The solution is transferred into a 5 mm NMR tube.

  • Instrumentation : The NMR tube is placed in the spectrometer (e.g., a 400 MHz instrument).

  • Acquisition : Data is acquired at room temperature. For ¹H NMR, 16-32 scans are typically collected, while ¹³C NMR may require several hundred to a few thousand scans for adequate signal-to-noise.

  • Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation : For analysis as a neat liquid, a single drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation : The spectrum is recorded using an FTIR spectrometer.

  • Acquisition : Data is collected over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio with a spectral resolution of 4 cm⁻¹.

  • Processing : A background spectrum of the clean ATR crystal is subtracted from the sample spectrum to correct for atmospheric H₂O and CO₂ absorptions.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or methanol.

  • Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used.

  • GC Separation : The sample is injected into the GC, where it is vaporized and travels through a capillary column (e.g., a 30m DB-5ms), separating it from impurities.

  • Ionization : As the compound elutes from the GC column, it enters the EI source of the MS, where it is bombarded with 70 eV electrons. This results in the formation of the positively charged molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer (ATR) Prep_IR->IR MS GC-MS System (EI Source) Prep_MS->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Absorption Bands (cm⁻¹) Functional Groups IR->Data_IR Data_MS Mass Spectrum (m/z) Fragmentation Pattern MS->Data_MS Final Structural Confirmation Data_NMR->Final Data_IR->Final Data_MS->Final

Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Thiopheneethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneethanol is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification processes, and formulating stable products. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and a visual representation of the experimental workflow. While quantitative solubility data is not extensively available in published literature, this guide equips researchers with the necessary tools and methodologies to determine these crucial parameters in their own laboratories.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₆H₈OS[1]
Molecular Weight 128.19 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 108-109 °C at 13 mmHg[2]
Density 1.153 g/mL at 25 °C[2]

Solubility of this compound in Organic Solvents

Currently, there is a lack of specific quantitative data for the solubility of this compound in a broad range of organic solvents in publicly accessible scientific literature. The available information is primarily qualitative.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. The determination of these values requires experimental investigation.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound. This information provides a general understanding of its compatibility with different solvent classes.

Solvent ClassSolventSolubility DescriptionReference
Water WaterSlightly soluble[2]
Halogenated ChloroformSlightly soluble[3]
Esters Ethyl AcetateSlightly soluble[3]
Alcohols Alcohols (general)Soluble[2]
Ethers Ether (general)Soluble[2]

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The recommended approach is the isothermal shake-flask method, which is a reliable technique for establishing equilibrium solubility. The concentration of the saturated solution can be accurately determined using High-Performance Liquid Chromatography (HPLC).

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (HPLC grade)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to several glass vials. The presence of undissolved solute is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C). The temperature should be monitored and controlled throughout the experiment.

  • Agitation: Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The necessary equilibration time may vary depending on the solvent and should be determined by taking samples at different time points until the concentration of this compound in the solution remains constant.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the calibration range of the analytical method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in the prepared saturated solutions.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the analysis of moderately polar compounds like this compound.[4]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[4] The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 235 nm.[4]

  • Injection Volume: 10 µL.[4]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Analysis: Inject the diluted, filtered samples of the saturated solutions into the HPLC system and record the peak areas.

  • Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted samples.

  • Solubility Calculation: Calculate the solubility of this compound in the organic solvent at the experimental temperature, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualized Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow start Start prep Prepare Vials with Excess this compound start->prep add_solvent Add Known Volume of Organic Solvent prep->add_solvent equilibrate Equilibrate in Thermostatic Shaker Bath add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Accurately Dilute Filtered Sample sample->dilute hplc_analysis Analyze by HPLC dilute->hplc_analysis calculate Calculate Solubility hplc_analysis->calculate end_node End calculate->end_node

Caption: Workflow for the determination of this compound solubility.

Conclusion

References

Reactivity of the Thiophene Ring in 2-Thiopheneethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneethanol is a pivotal heterocyclic building block, renowned for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1][2] The reactivity of its thiophene ring is of paramount importance for the functionalization and elaboration of this molecule into more complex drug scaffolds. This technical guide provides a comprehensive overview of the reactivity of the thiophene ring in this compound, focusing on electrophilic aromatic substitution, metallation, and its application in the synthesis of bioactive molecules.

Core Principles of Thiophene Reactivity

The thiophene ring is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack.[3] The sulfur atom, through the delocalization of its lone pair of electrons, stabilizes the intermediate carbocation (σ-complex) formed during electrophilic substitution. This stabilizing effect makes thiophene significantly more reactive than benzene towards electrophiles. Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position. When the C2 position is occupied, as in this compound, electrophilic attack is directed primarily to the C5 position, and to a lesser extent, the C3 position. The 2-hydroxyethyl substituent is generally considered to be weakly activating and ortho-, para-directing in benzene chemistry, which in the context of the thiophene ring, further favors substitution at the C5 position.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the most common and well-studied class of reactions for functionalizing the thiophene ring in this compound.

Halogenation

Halogenation of this compound introduces a halogen atom onto the thiophene ring, a versatile handle for further synthetic transformations such as cross-coupling reactions.

Table 1: Halogenation of this compound

Halogenating AgentCatalyst/ConditionsMajor ProductYield (%)Reference
Bromine (Br₂)Iron(III) bromide (FeBr₃)5-Bromo-2-thiopheneethanolNot specified[4]
Chlorine (Cl₂)Not specified5-Chloro-2-thiopheneethanolNot specified[4]
Iodine (I₂)Oxidizing agent (e.g., H₂O₂)5-Iodo-2-thiopheneethanolNot specified[4]

Experimental Protocol: Bromination of this compound

  • Materials: this compound, Bromine, Iron(III) bromide (catalytic amount), appropriate solvent (e.g., dichloromethane or acetic acid).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Add a catalytic amount of iron(III) bromide to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

    • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography or distillation.

Nitration

Nitration of the thiophene ring introduces a nitro group, which can be a precursor for an amino group or act as an electron-withdrawing group to influence further reactions. The nitration of thiophene itself is known to produce a mixture of 2-nitrothiophene and 3-nitrothiophene, with the 2-isomer being the major product.[5][6] For this compound, substitution is expected to occur predominantly at the 5-position.

Experimental Protocol: Nitration of Thiophene (General Procedure adaptable for this compound)

  • Materials: Thiophene (or this compound), Fuming Nitric Acid, Acetic Anhydride, Glacial Acetic Acid.

  • Procedure: [7]

    • Prepare a solution of the thiophene derivative in a mixture of acetic anhydride and glacial acetic acid.

    • Prepare a nitrating mixture by dissolving fuming nitric acid in glacial acetic acid.

    • Cool both solutions to 10 °C.

    • Slowly add the thiophene solution to the nitrating mixture with vigorous stirring, maintaining the temperature below room temperature.

    • After the addition, allow the reaction to stand at room temperature for a specified time.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the product by filtration, wash with cold water, and dry.

    • Purify by recrystallization or chromatography.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including thiophene.[8][9][10][11] This reaction introduces a formyl group (-CHO) onto the ring, which is a valuable functional group for further synthetic modifications. For this compound, formylation is expected to occur at the 5-position.

Experimental Protocol: Vilsmeier-Haack Formylation of Thiophene (General Procedure)

  • Materials: Thiophene (or this compound), N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a three-necked flask, cool DMF and add POCl₃ dropwise with stirring to form the Vilsmeier reagent.

    • Slowly add the thiophene derivative to the Vilsmeier reagent, maintaining a low temperature.

    • After the addition, the reaction mixture is typically heated to drive the reaction to completion.

    • The reaction is then quenched by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide or sodium carbonate).

    • The product is then extracted with an organic solvent and purified.

Metallation of the Thiophene Ring

The hydrogen atoms on the thiophene ring can be abstracted by strong bases, such as organolithium reagents, in a process called metallation or lithiation. This generates a highly nucleophilic thienyllithium species that can react with a wide range of electrophiles. For 2-substituted thiophenes, metallation typically occurs at the 5-position. The hydroxyl group of this compound would likely be deprotonated first by the strong base, requiring at least two equivalents of the organolithium reagent for both deprotonation of the alcohol and lithiation of the ring.

Experimental Protocol: General Procedure for Lithiation and Quenching

  • Materials: this compound, n-Butyllithium (n-BuLi) in hexanes, dry aprotic solvent (e.g., THF or diethyl ether), electrophile (e.g., CO₂, DMF, alkyl halide).

  • Procedure:

    • Dissolve this compound in the dry solvent under an inert atmosphere (e.g., nitrogen or argon) and cool to a low temperature (e.g., -78 °C).

    • Slowly add at least two equivalents of n-BuLi solution. The first equivalent deprotonates the hydroxyl group, and the second deprotonates the C5 position of the thiophene ring.

    • Stir the reaction mixture at low temperature for a period to ensure complete lithiation.

    • Add the desired electrophile to the reaction mixture.

    • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and purify.

Application in Drug Synthesis: The Clopidogrel Synthesis Pathway

This compound is a critical starting material for the synthesis of the antiplatelet drug Clopidogrel.[1][2][12][13] The synthesis involves the functionalization of the ethanol side chain, followed by a cyclization reaction that forms the thieno[3,2-c]pyridine core of the drug.

Clopidogrel_Synthesis cluster_0 Activation of Hydroxyl Group cluster_1 Nucleophilic Substitution cluster_2 Cyclization and Salt Formation This compound This compound Activated_Intermediate 2-(2-Thienyl)ethyl tosylate This compound->Activated_Intermediate Base Tosyl_Chloride p-Toluenesulfonyl chloride Tosyl_Chloride->Activated_Intermediate Coupled_Product (S)-2-(2-Thiophen-2-ylethylamino)- (2-chlorophenyl)acetic acid methyl ester Activated_Intermediate->Coupled_Product Amino_Ester (+)-α-amino-2-chlorophenyl acetic acid methyl ester Amino_Ester->Coupled_Product Clopidogrel_Base Clopidogrel (base) Coupled_Product->Clopidogrel_Base Formaldehyde Formaldehyde Formaldehyde->Clopidogrel_Base Clopidogrel_Bisulfate Clopidogrel Bisulfate Clopidogrel_Base->Clopidogrel_Bisulfate Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Clopidogrel_Bisulfate

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the historical development and synthesis of 2-Thiopheneethanol, a crucial intermediate in the pharmaceutical industry, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the core synthetic methodologies, complete with experimental protocols, quantitative data comparisons, and detailed pathway diagrams.

This compound (C₆H₈OS) is a vital building block in the synthesis of numerous pharmaceuticals, most notably the antiplatelet agent clopidogrel. Its discovery and the evolution of its synthesis are intrinsically linked to the broader history of thiophene chemistry, which began with Viktor Meyer's serendipitous discovery of thiophene in 1882. This guide traces the journey from the initial exploration of thiophene's reactivity to the development of sophisticated and industrially scalable methods for producing this compound.

A Historical Overview: From Thiophene's Discovery to Modern Synthesis

The story of this compound's synthesis begins with the foundational work on thiophene itself. While the exact first synthesis of this compound is not widely documented, its preparation became feasible with the advent of organometallic chemistry and the understanding of thiophene's reactivity. Early methods for functionalizing the thiophene ring paved the way for the introduction of the ethanol side chain.

Over the decades, several key synthetic routes have emerged, each with its own advantages and disadvantages in terms of yield, cost, safety, and scalability. This guide focuses on the following principal methods:

  • The Grignard Reagent Method: A classic and versatile approach involving the reaction of a 2-thienylmagnesium halide with ethylene oxide.

  • The Butyllithium Method: Utilizing the high reactivity of butyllithium to directly metallate the thiophene ring, followed by reaction with ethylene oxide.

  • The Sodium-Based Methods: Employing either sodium metal or sodium hydride to activate the thiophene ring for subsequent reaction.

  • The Ester Reduction Method: A pathway involving the synthesis and subsequent reduction of a 2-thiopheneacetic acid ester.

  • The Heck Reaction Method: A more modern approach utilizing a palladium-catalyzed coupling reaction.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound is a critical decision in process development, influenced by factors such as raw material cost, desired purity, and production scale. The following tables provide a summary of quantitative data for some of the most common industrial methods.

Method Starting Materials Key Reagents Typical Yield (%) Reaction Temperature (°C) Reaction Time (h) Key Advantages Key Disadvantages
Grignard Reagent 2-BromothiopheneMagnesium, Ethylene Oxide94.5%[1]40-60°C[1]11-12h[1]Readily available starting materials.Bromine volatility, potential for Wurtz coupling impurities.[2][3]
Sodium Hydride ThiopheneSodium Hydride, Ethylene Oxide93.1%[2][3]40-50°C[2][3]14-20h[2][3]High yield, one-pot process.[2]Use of hazardous sodium hydride.
Heck Reaction 2-Bromothiophene, AcrylatePalladium Acetate, Base~86% (intermediate), 93-96% (reduction)[4][5][6]135°C (Heck), 45-50°C (reduction)[4][5][6]9h (Heck), 5h (reduction)[4][5][6]Avoids Grignard reagents, mild reduction conditions.[4][6]Multi-step process, use of palladium catalyst.
Butyllithium Thiophenen-Butyllithium, Ethylene Oxide~79%Harsh reaction conditions.Expensive reagent, stringent anhydrous conditions required.[2]
Ester Reduction 2-Thiopheneacetic acid methyl esterSodium BorohydrideLower Yields---Long reaction pathway, costly starting material preparation.[2][3]

Experimental Protocols and Methodologies

This guide provides detailed experimental protocols for the key synthesis methods, drawing from established literature and patents.

Grignard Reagent Method

This method typically involves the initial formation of 2-thienylmagnesium bromide from 2-bromothiophene and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF). The subsequent reaction with ethylene oxide, followed by acidic workup, yields this compound.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 2-bromothiophene in anhydrous THF is added dropwise to initiate the Grignard reaction.

  • After the formation of the Grignard reagent is complete, the reaction mixture is cooled, and ethylene oxide is introduced.

  • The reaction is then quenched with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium alkoxide intermediate.

  • The aqueous and organic layers are separated, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.[1]

Sodium Hydride Method

This one-pot synthesis has been developed for large-scale production and offers high yields.[2]

Experimental Protocol:

  • Thiophene and toluene are charged into a reaction vessel equipped with a mechanical stirrer.

  • Sodium hydride is added in portions, and the mixture is heated to 40-50°C for 4-6 hours.[2]

  • Ethylene oxide is then introduced into the reaction mixture, and the temperature is maintained for 10-14 hours.[2]

  • After the reaction is complete, the mixture is cooled, and the pH is adjusted to 1-2 with dilute hydrochloric acid.[2]

  • The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with a saturated saline solution.[2]

  • The organic layer is concentrated under reduced pressure to yield this compound.[2]

Heck Reaction and Reduction Method

This modern approach involves a two-step process starting with a palladium-catalyzed Heck coupling reaction, followed by a selective reduction.[4][6]

Experimental Protocol:

Step 1: Heck Reaction

  • Under a nitrogen atmosphere, 2-bromothiophene, an acrylate derivative (e.g., formula 4 compound in the patent), sodium acetate, and a palladium acetate catalyst are dissolved in N-methylpyrrolidone.[4][5][6]

  • The mixture is heated to approximately 135°C for 9 hours.[4][5][6]

  • After cooling, the reaction is quenched with ice water and extracted with toluene.[4][5][6]

  • The combined organic layers are washed, dried, and concentrated to give the crude intermediate, which is then purified by recrystallization.[4][5][6]

Step 2: Reduction

  • The purified intermediate is dissolved in an organic solvent, and a palladium on carbon (Pd/C) catalyst is added.[4][5][6]

  • The mixture is hydrogenated under pressure (1.0-1.2 MPa) at 45-50°C for 5 hours.[4][5][6]

  • The catalyst is filtered off, and the filtrate is concentrated and purified by vacuum distillation to yield this compound.[4][5][6]

Visualizing the Synthesis: Pathways and Workflows

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the core reaction pathways and experimental workflows.

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence Thiophene Thiophene Bromothiophene 2-Bromothiophene Thiophene->Bromothiophene Bromination Br2 Br₂ Br2->Bromothiophene Grignard_Reagent 2-Thienylmagnesium Bromide Bromothiophene->Grignard_Reagent + Mg / THF Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product H₃O⁺ Workup Sodium_Hydride_Workflow Start Charge Thiophene and Toluene to Reactor Add_NaH Add Sodium Hydride in Portions Start->Add_NaH Heat_React1 Heat to 40-50°C (4-6 hours) Add_NaH->Heat_React1 Add_EO Introduce Ethylene Oxide Heat_React1->Add_EO Heat_React2 Maintain Temperature (10-14 hours) Add_EO->Heat_React2 Cooldown Cool Reaction Mixture Heat_React2->Cooldown Acidify Adjust pH to 1-2 with HCl Cooldown->Acidify Separate Separate Organic Layer Acidify->Separate Wash Wash with NaHCO₃ and Brine Separate->Wash Concentrate Concentrate Under Reduced Pressure Wash->Concentrate Product This compound Concentrate->Product Heck_Reaction_Pathway Bromothiophene 2-Bromothiophene Heck_Intermediate Coupled Intermediate Bromothiophene->Heck_Intermediate Heck Coupling (Pd(OAc)₂, Base) Acrylate Acrylate Derivative Acrylate->Heck_Intermediate Product This compound Heck_Intermediate->Product Reduction (H₂, Pd/C)

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Thiopheneethanol via a Heck Reaction-Reduction Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-thiopheneethanol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis employs a two-step process commencing with a palladium-catalyzed Heck coupling reaction between 2-bromothiophene and a vinylating agent, followed by a reduction of the resulting intermediate. This method offers a cost-effective and scalable alternative to traditional Grignard or organolithium-based routes, with milder reaction conditions and reduced environmental impact.[1][2]

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and materials. Traditional methods for its preparation often involve the use of highly reactive and hazardous organometallic reagents such as Grignard or butyllithium reagents, which can be difficult to handle and may not be suitable for large-scale industrial production.[2][3] The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a more robust and environmentally benign approach.[4]

This application note details a two-step synthesis of this compound. The initial step involves a Heck reaction to form a vinylthiophene intermediate, which is subsequently reduced to the target alcohol. This pathway avoids the use of harsh Grignard reagents and provides good overall yields.[1][2]

Overall Reaction Scheme

The synthesis proceeds in two main steps:

Step 1: Heck Coupling Reaction

2-Bromothiophene reacts with a vinylating agent (referred to as "compound of formula 4" in the source material, likely a vinyl acetate derivative) in the presence of a palladium catalyst to yield a vinylthiophene intermediate.

Step 2: Reduction

The vinylthiophene intermediate is then reduced to this compound using a palladium on carbon (Pd/C) catalyst and hydrogen gas.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Heck ReactionStep 2: Reduction
Reactants 2-Bromothiophene (33g)Vinylthiophene Intermediate (50.5g)
"Compound of formula 4" (48g)10% Pd/C (2.5g)
Sodium Acetate (18g)Hydrogen Gas (1.0-1.2 MPa)
Catalyst Palladium Acetate (2.3g - 4.6g)-
Solvent N-Methylpyrrolidone (200ml)Organic Solvent (e.g., Methanol)
Temperature 135°C45-50°C
Reaction Time 9 hours5 hours
Yield ~86-89% (of intermediate)~93% (of this compound)

Experimental Protocols

4.1. Step 1: Synthesis of the Vinylthiophene Intermediate via Heck Reaction

This protocol is based on the procedures outlined in the cited patents.[1][2]

Materials:

  • 2-Bromothiophene (33g)

  • "Compound of formula 4" (a vinylating agent, 48g)

  • Sodium Acetate (18g)

  • Palladium Acetate (2.3g)

  • N-Methylpyrrolidone (NMP, 200ml)

  • Toluene (400ml for extraction)

  • Anhydrous Sodium Sulfate

  • Anhydrous Methanol (100ml for recrystallization)

  • Ice water

Procedure:

  • Under a nitrogen atmosphere, dissolve 33g of 2-bromothiophene, 48g of the vinylating agent, 18g of sodium acetate, and 2.3g of palladium acetate in 200ml of N-methylpyrrolidone in a suitable reaction vessel.

  • Stir the mixture and heat to 135°C. Maintain this temperature for 9 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 200ml of ice water.

  • Extract the product with toluene (2 x 200ml).

  • Wash the combined organic phases with water (2 x 200ml).

  • Dry the organic layer over anhydrous sodium sulfate overnight.

  • Filter and concentrate the solution under reduced pressure to obtain a viscous solid.

  • Recrystallize the solid from 100ml of anhydrous methanol to obtain the vinylthiophene intermediate as a white solid (approx. 48.7g, ~86% yield).[2]

4.2. Step 2: Synthesis of this compound via Reduction

Materials:

  • Vinylthiophene Intermediate (50.5g)

  • 10% Palladium on Carbon (Pd/C, 2.5g)

  • Organic Solvent (e.g., Methanol)

  • Hydrogen Gas (H₂)

Procedure:

  • In a suitable hydrogenation apparatus, dissolve 50.5g of the vinylthiophene intermediate in an organic solvent.

  • Add 2.5g of 10% Pd/C catalyst to the solution.

  • Purge the system with hydrogen gas to replace the air.

  • Pressurize the reactor with hydrogen to 1.0-1.2 MPa.

  • Stir the mixture at 45-50°C for 5 hours.

  • After the reaction is complete, cool the mixture and carefully filter off the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation, collecting the fraction at 108-111°C/2kPa to obtain this compound (yield approx. 93%).[2][3]

Characterization of this compound

  • Chemical Formula: C₆H₈OS[5]

  • Molecular Weight: 128.19 g/mol [5][6]

  • CAS Number: 5402-55-1[5]

  • Appearance: Colorless to pale yellow liquid

  • ¹H NMR (CDCl₃): Chemical shift (ppm) values can be found in publicly available spectral data.[7]

  • ¹³C NMR (CDCl₃): Spectral data is available for confirmation of structure.[8]

  • Mass Spectrometry (MS): The mass spectrum can be used to confirm the molecular weight.[9]

  • Infrared (IR) Spectroscopy: IR spectra are available for functional group analysis.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Reduction reactants_heck 2-Bromothiophene + 'Compound of formula 4' + Pd(OAc)₂ + NaOAc in NMP reaction_heck Heat to 135°C 9 hours reactants_heck->reaction_heck workup_heck Quench with H₂O Extract with Toluene Dry and Concentrate reaction_heck->workup_heck recrystallization Recrystallize from Methanol workup_heck->recrystallization intermediate Vinylthiophene Intermediate recrystallization->intermediate reactants_red Intermediate in Organic Solvent + 10% Pd/C intermediate->reactants_red reaction_red H₂ (1.0-1.2 MPa) 45-50°C, 5 hours reactants_red->reaction_red workup_red Filter Catalyst Concentrate reaction_red->workup_red purification Vacuum Distillation workup_red->purification product This compound purification->product

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The described two-step protocol, involving a Heck reaction followed by reduction, provides an efficient and scalable method for the synthesis of this compound. This approach avoids the use of hazardous organometallic reagents and offers high yields, making it an attractive option for both academic research and industrial applications. The reaction conditions are well-defined, and the final product can be readily purified to a high degree.

References

Synthesis of 2-Thiopheneethanol via Grignard Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 2-thiopheneethanol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is achieved through a Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation. The protocol outlines the reaction of 2-thienylmagnesium bromide with ethylene oxide, followed by an acidic workup.

Reaction Principle

The synthesis of this compound via the Grignard reaction proceeds in two primary stages. First, 2-bromothiophene is reacted with magnesium metal in an anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether, to form the Grignard reagent, 2-thienylmagnesium bromide.[1][2] This organometallic compound serves as a potent nucleophile.

In the second stage, the Grignard reagent attacks the electrophilic carbon of ethylene oxide, leading to the opening of the epoxide ring.[3][4] Subsequent hydrolysis of the resulting magnesium alkoxide in an acidic medium yields the final product, this compound.[5][6]

Experimental Data

The following table summarizes representative quantitative data for the synthesis of this compound using the Grignard reaction protocol. The data has been compiled from various sources to provide a comparative overview.

ParameterValueReference
Starting Material 2-Bromothiophene[5][7]
Reagents Magnesium turnings, Ethylene oxide[5][7]
Solvent Tetrahydrofuran (THF)[7]
Reaction Temperature (Grignard formation) 40-50 °C[7]
Reaction Temperature (Ethylene oxide addition) 7-9 °C[7]
Reaction Temperature (Post-addition) 55-60 °C[7]
Reaction Time (Grignard formation) 3 hours[7]
Reaction Time (Post-addition) 7-8 hours[7]
Yield 94.5%[7]
Purity (GC) 99.2%[7]

Experimental Protocol

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Ethylene oxide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromothiophene in anhydrous THF.

    • Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.[8]

    • Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at 40-50°C for 3 hours to ensure complete formation of the Grignard reagent.[7]

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution to 7-9°C using an ice-salt bath.[7]

    • Slowly bubble ethylene oxide gas into the stirred Grignard solution. Alternatively, a solution of ethylene oxide in cold, anhydrous THF can be added dropwise.

    • After the addition of ethylene oxide is complete, warm the reaction mixture to 55-60°C and stir for 7-8 hours.[7]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is acidic.[1][5]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation.[7]

Visualizations

Reaction Workflow Diagram

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ethylene Oxide cluster_2 Work-up & Purification start 2-Bromothiophene + Mg in THF grignard 2-Thienylmagnesium Bromide start->grignard Initiation & Reflux intermediate Magnesium Alkoxide Intermediate grignard->intermediate Nucleophilic Attack epoxide Ethylene Oxide epoxide->intermediate workup Acidic Work-up (e.g., aq. HCl) intermediate->workup extraction Extraction with Organic Solvent workup->extraction purification Drying & Solvent Removal extraction->purification product This compound purification->product reaction_scheme r1 2-Bromothiophene plus1 + r1->plus1 r2 Mg plus1->r2 arrow1 r2->arrow1 i1 2-Thienylmagnesium Bromide arrow1->i1 plus2 + i1->plus2 r3 Ethylene Oxide plus2->r3 arrow2 r3->arrow2 i2 Intermediate arrow2->i2 arrow3 i2->arrow3 p1 This compound arrow3->p1

References

Application Note: One-Pot Synthesis of 2-Thiopheneethanol Using Sodium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Thiopheneethanol is a valuable chemical intermediate used in the synthesis of pharmaceuticals and aroma compounds. Traditional multi-step methods for its synthesis often involve expensive reagents like butyllithium, complex procedures such as Grignard reactions, or low yields.[1][2] This application note details a robust and efficient one-pot synthesis of this compound from thiophene and ethylene oxide using sodium hydride as a base. This method offers significant advantages, including a short process route, inexpensive and readily available raw materials, high yields, and good product quality, making it highly suitable for large-scale production.[1][2]

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages within a single reaction vessel. First, sodium hydride (NaH), a strong base, deprotonates thiophene at the C2 position to form the nucleophilic 2-thienylsodium intermediate. Second, this intermediate attacks the electrophilic carbon of ethylene oxide in a nucleophilic ring-opening reaction. A final acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Reaction_Mechanism Thiophene Thiophene Thiophene_Anion 2-Thienylsodium (Thiophene Anion) Thiophene->Thiophene_Anion Deprotonation Intermediate Sodium 2-(thiophen-2-yl)ethan-1-olate Thiophene_Anion->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Protonation NaH Sodium Hydride (NaH) NaH->Thiophene_Anion EO Ethylene Oxide EO->Intermediate Workup Aqueous Workup (H₃O⁺) Workup->Product

Caption: Reaction mechanism for the synthesis of this compound.

Data Presentation

The following table summarizes quantitative data from various experimental examples, demonstrating the method's reproducibility and high yield.[1][2]

ParameterEmbodiment 1Embodiment 2Optimal Example
Reagents
Thiophene100 g100 g100 g
Toluene280 ml320 ml300 ml
Sodium Hydride (NaH)65 g (45% conc.)70 g (55% conc.)68.5 g (50% conc.)
Epoxyethane66 g70 g68 g
Reaction Conditions
Deprotonation Temp.40 °C50 °C40-50 °C
Deprotonation Time4 h6 h5 h
Alkylation Time10 h14 h12 h
Results
Yield Not specifiedNot specified93.1%
Purity (GC) Not specifiedNot specified98.4%

Experimental Protocol

This protocol is based on the optimal conditions reported to achieve a high yield and purity.[1][2]

Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[3][4][5] It must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[6]

  • Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, nitrile or neoprene gloves, and safety goggles with side shields or a face shield.[3][4][6]

  • Ethylene oxide is a toxic and flammable gas. Handle it in a well-ventilated fume hood.

  • The reaction generates hydrogen gas; ensure adequate ventilation and prohibit sources of ignition nearby.[3]

  • Perform quenching procedures carefully behind a blast shield.

Materials and Equipment:

  • Thiophene (100 g)

  • Sodium hydride (68.5 g, 50-60% dispersion in mineral oil)

  • Toluene (300 ml, anhydrous)

  • Epoxyethane (Ethylene Oxide, 68 g)

  • 10% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Three-necked round-bottom flask with mechanical stirrer, reflux condenser, and gas inlet/outlet

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup

Experimental_Workflow Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis Setup Assemble and dry glassware. Establish inert atmosphere (Ar/N₂). Add_Reagents Charge flask with Thiophene and Toluene. Setup->Add_Reagents Add_NaH Add Sodium Hydride in portions. Add_Reagents->Add_NaH Heat1 Heat to 40-50°C for 5 hours (Deprotonation). Add_NaH->Heat1 Add_EO Introduce Ethylene Oxide gas. Heat1->Add_EO Heat2 Incubate for 12 hours (Alkylation). Add_EO->Heat2 Quench Cool and adjust pH to 1-2 with 10% HCl. Heat2->Quench Separate1 Separate organic and aqueous layers. Quench->Separate1 Neutralize Wash organic layer with sat. NaHCO₃ (pH 7-8). Separate1->Neutralize Wash Wash organic layer with brine. Neutralize->Wash Concentrate Dry and concentrate organic layer under reduced pressure. Wash->Concentrate Purify Purify crude product via vacuum distillation. Concentrate->Purify Analyze Confirm structure and purity (GC-MS, NMR). Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Setup: In a mechanically stirred reaction vessel under an inert atmosphere, add 100 g of thiophene and 300 ml of anhydrous toluene.[1][2]

  • Deprotonation: Add 68.5 g of 50% sodium hydride in batches to the stirred solution. After the addition is complete, heat the mixture to 40-50 °C and maintain this temperature for 5 hours.[1][2]

  • Alkylation: After the 5-hour incubation, introduce 68 g of epoxyethane into the reaction vessel while maintaining the temperature.

  • Incubation: Continue to stir the reaction mixture at temperature for 12 hours.[1][2]

  • Workup - Acidification: After the incubation period, cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adjusting the pH to 1-2 with a 10% dilute hydrochloric acid solution. Perform this step in a well-ventilated hood as hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.

  • Workup - Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution until the pH of the organic layer is between 7 and 8.[1][2] Separate the layers again.

  • Workup - Washing: Wash the organic layer with a saturated saline solution (brine), then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer by rotary evaporation under reduced pressure to obtain the crude this compound.[1][2]

  • Purification: The crude product, which may be a colored liquid, can be purified by vacuum distillation.[7] Collect the fraction boiling at 108-111 °C / 2 kPa.[8]

  • Analysis: The purity of the final product can be confirmed using Gas Chromatography (GC), with structural confirmation by ¹H NMR and ¹³C NMR spectroscopy.[7]

The described one-pot synthesis is a highly effective and scalable method for producing this compound. By utilizing sodium hydride, the process avoids the use of more hazardous or expensive organometallic reagents while achieving excellent yields (over 90%) and high purity.[1][2] The straightforward procedure and use of common industrial reagents make it an attractive option for both academic research and commercial manufacturing.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis of 2-Thiopheneethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The methods described are based on published procedures and patents, offering different strategic approaches to this synthesis.

Introduction

This compound (also known as 2-(2-Thienyl)ethanol) is a valuable building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients such as the antiplatelet agents ticlopidine, clopidogrel, and prasugrel.[1] Its synthesis can be achieved through several routes, each with distinct advantages and disadvantages regarding starting materials, reaction conditions, yield, and scalability. This document outlines three prominent methods for its laboratory-scale preparation:

  • One-Pot Synthesis from Thiophene and Ethylene Oxide: A direct approach utilizing sodium hydride to deprotonate thiophene, followed by reaction with ethylene oxide.[2]

  • Heck Reaction and Reduction from 2-Bromothiophene: A two-step process involving a palladium-catalyzed Heck coupling followed by a reduction.[1][3]

  • Grignard Reagent Method: A classic organometallic approach starting from 2-bromothiophene.[4]

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic methods.

Table 1: Summary of Yield and Purity for Different Synthesis Methods

MethodStarting MaterialsYieldPurity (by GC)Reference
One-Pot SynthesisThiophene, Sodium Hydride, Ethylene Oxide93.1%98.4%[2]
Heck Reaction and Reduction2-Bromothiophene, Compound of Formula 4*, Pd/C, H₂~95-96%Not Specified[3]
Grignard Reagent Method2-Bromothiophene, Magnesium, Ethylene Oxide94.5%99.2%[4]

*Note: "Compound of formula 4" is an intermediate in the patented process and is prepared via a Heck reaction. The overall yield is high for the reduction step.

Experimental Protocols

Method 1: One-Pot Synthesis from Thiophene and Ethylene Oxide

This method provides a high-yield, one-pot synthesis of this compound.[2]

Materials:

  • Thiophene (100 g)

  • Toluene (300 mL)

  • 50% Sodium Hydride (68.5 g)

  • Ethylene Oxide (68 g)

  • 10% Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Saline Solution

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, add thiophene and toluene.

  • Add sodium hydride in batches.

  • Heat the mixture to 40-50°C and maintain for 5 hours.

  • After the incubation period, introduce ethylene oxide.

  • Maintain the temperature for 12 hours.

  • After the reaction is complete, cool the solution and adjust the pH to 1-2 with 10% dilute hydrochloric acid.

  • Separate the layers and treat the organic layer with a saturated sodium bicarbonate solution to adjust the pH to 7-8.

  • Wash the organic layer with a saturated saline solution.

  • Concentrate the organic layer under reduced pressure to obtain this compound.

Expected Outcome: 141.7 g of this compound (93.1% yield, 98.4% purity by GC).[2]

Method 2: Heck Reaction and Reduction from 2-Bromothiophene

This two-step process involves an initial Heck reaction followed by a selective reduction.[1][3]

Step 1: Preparation of Intermediate (Formula 1 Compound)

  • Under a nitrogen atmosphere, dissolve 33g of 2-bromothiophene, 48g of a suitable coupling partner (referred to as "compound of formula 4" in the patent), 18g of sodium acetate, and 2.3g of palladium acetate in 200ml of N-methylpyrrolidone.

  • Stir and heat the mixture to 135°C for 9 hours.

  • Cool to room temperature and quench the reaction with 200ml of ice water.

  • Extract twice with 200ml of toluene.

  • Wash the combined organic phases twice with 200ml of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and distill under reduced pressure to obtain a viscous solid.

  • Recrystallize from 100ml of anhydrous methanol to yield the intermediate compound.

Step 2: Reduction to this compound

  • In an appropriate organic solvent, add 4.8 g of 10% Pd/C to 48.7g of the intermediate from Step 1.

  • Replace the air with hydrogen gas (H₂).

  • Maintain the reaction pressure at 1.0-1.2 MPa and stir at 45-50°C for 5 hours.

  • Filter off the Pd/C catalyst.

  • Evaporate the solvent from the organic layer and purify by vacuum distillation, collecting the fraction at 108-111°C/2kPa to obtain this compound.

Expected Outcome: Approximately 21.1g of this compound (yield of about 95% for the reduction step).[3]

Method 3: Grignard Reagent Method

This method utilizes the formation of a Grignard reagent from 2-bromothiophene, which then reacts with ethylene oxide.[4]

Materials:

  • 2-Bromothiophene

  • Magnesium chips

  • Tetrahydrofuran (THF)

  • Ethylene Oxide

Procedure:

  • In a Grignard reaction tank, add THF, magnesium chips, and a small portion of 2-bromothiophene (mass ratio of total 2-bromothiophene to magnesium chips to initial 2-bromothiophene is 1:0.2:0.06).

  • After the reaction initiates (approximately 30 minutes), add the remaining 2-bromothiophene dropwise.

  • Maintain the temperature at 50°C and stir for 3 hours to form the Grignard reagent.

  • Cool the Grignard reagent to 9°C using an ice-salt bath.

  • Introduce ethylene oxide (mole ratio of ethylene oxide to 2-bromothiophene is 0.4:1).

  • Warm the reaction mixture to 60°C and incubate for 8 hours.

  • Cool the mixture to 40°C and add a suitable amount of water for hydrolysis.

  • Perform extraction and liquid separation.

  • Distill and rectify the organic layer to obtain the final product.

Expected Outcome: Yield of 94.5% with a purity of 99.2%.[4]

Visualizations

Workflow for One-Pot Synthesis of this compound```dot

// Nodes A [label="1. Add Thiophene and Toluene\nto Reaction Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Sodium Hydride\nin Batches", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Heat to 40-50°C\nfor 5 hours", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Introduce Ethylene Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Incubate at Temperature\nfor 12 hours", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Quench and Acidify\nwith 10% HCl (pH 1-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Separate Layers", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Neutralize Organic Layer\nwith NaHCO3 (pH 7-8)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. Wash with Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="10. Concentrate under\nReduced Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="this compound\n(Final Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; }

References

Purification of 2-Thiopheneethanol by Vacuum Distillation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and a comprehensive protocol for the purification of 2-thiopheneethanol via vacuum distillation. This methodology is critical for researchers, scientists, and professionals in drug development who require high-purity this compound, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiplatelet agent Clopidogrel.[1][2][3][4] The protocol outlines the necessary equipment, procedural steps, and safety precautions. Additionally, this document includes tabulated data for the physical properties of this compound and its expected boiling points at various pressures, along with a discussion of potential impurities.

Introduction

This compound (CAS No. 5402-55-1) is a vital heterocyclic building block in organic synthesis, particularly in the pharmaceutical industry.[5][6] Its structural motif is incorporated into a number of active pharmaceutical ingredients (APIs), making its purity a critical parameter for the successful and reproducible synthesis of downstream products. Crude this compound, obtained from various synthetic routes, often contains unreacted starting materials, solvents, and side-products that must be removed.

Vacuum distillation is a highly effective technique for the purification of high-boiling, thermally sensitive compounds like this compound. By reducing the operational pressure, the boiling point of the compound is significantly lowered, thereby preventing thermal decomposition and the formation of degradation impurities.[7][8] This method is particularly advantageous for separating this compound from non-volatile residues and impurities with significantly different boiling points.

Physicochemical Properties and Distillation Data

Accurate data on the physical properties of this compound are essential for designing an effective purification strategy. The following table summarizes key data points.

PropertyValueReference
Molecular FormulaC₆H₈OS[9][10]
Molecular Weight128.19 g/mol [9][10]
AppearanceColorless to pale yellow liquid[5][9]
Density1.153 g/mL at 25 °C[11][12]
Refractive Index (n²⁰/D)1.551[11]
Flash Point105 °C (221 °F) - closed cup
Atmospheric Boiling Point207 °C (literature)
Estimated Boiling Point of this compound at Various Pressures

The boiling point of a liquid is dependent on the ambient pressure. For vacuum distillation, it is crucial to know the expected boiling point at the pressure achievable with the available vacuum system. The following table provides estimated boiling points of this compound at different vacuum levels, based on its known boiling point of 108-109 °C at 13 mmHg.[11][12][13][14]

Pressure (mmHg)Estimated Boiling Point (°C)
1~65-70
5~85-90
10~100-105
13108-109
20~118-123
50~145-150

Note: These values are estimations and may vary slightly depending on the accuracy of the vacuum gauge and the efficiency of the distillation apparatus.

Potential Impurities in Crude this compound

The nature and quantity of impurities in crude this compound will depend on the synthetic route employed. Common synthesis methods include the reaction of a thiophene Grignard reagent with ethylene oxide, or the reduction of 2-thiopheneacetic acid or its esters.[15] Potential impurities may include:

ImpurityBoiling Point (°C) at 760 mmHgRationale for Presence
Thiophene84Unreacted starting material
2-Bromothiophene149-151Unreacted starting material in some synthetic routes
Toluene111Common reaction or extraction solvent
Diethyl Ether34.6Common solvent for Grignard reactions
Tetrahydrofuran (THF)66Common solvent for Grignard reactions
High-boiling polymeric byproducts> 250Formed during synthesis or due to thermal stress

Experimental Protocol for Vacuum Distillation

This protocol details the purification of crude this compound using a laboratory-scale vacuum distillation apparatus.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head (or a Claisen adapter with a distillation head)

  • Vigreux column (optional, for enhanced separation)

  • Condenser

  • Receiving flask(s) (e.g., pear-shaped or round-bottom)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump (capable of achieving <20 mmHg)

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Vacuum tubing

  • Keck clips or other joint clamps

  • Vacuum grease

  • Glass wool or boiling chips (for older setups, a stir bar is preferred)

Pre-Distillation Setup
  • Inspect Glassware: Carefully inspect all glassware for any cracks or defects that could lead to implosion under vacuum.

  • Assemble the Apparatus: Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all joints are lightly greased and securely clamped.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distilling flask. Do not fill the flask to more than two-thirds of its capacity.

  • Position the Thermometer: Place the thermometer correctly in the distillation head. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

  • Connect the Vacuum System: Connect the distillation apparatus to a cold trap, and then to the vacuum pump.

Distillation Procedure
  • Start the Stirrer: Begin stirring the crude this compound.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. The pressure should gradually decrease. Initial bubbling may occur as dissolved gases and low-boiling solvents are removed.

  • Begin Heating: Once a stable vacuum is achieved (e.g., 10-15 mmHg), begin to gently heat the distilling flask with the heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial distillate, which will likely contain low-boiling impurities such as residual solvents. The temperature will be unstable during this phase.

    • Main Fraction: As the temperature stabilizes at the expected boiling point for the applied pressure (refer to the table above), switch to a clean receiving flask to collect the purified this compound.

    • Residue: Stop the distillation before the distilling flask is completely dry to avoid the concentration of potentially unstable residues.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Collection A Inspect Glassware B Assemble Apparatus A->B C Charge Flask with Crude This compound & Stir Bar B->C D Start Stirring C->D E Apply Vacuum D->E F Begin Gentle Heating E->F G Collect Forerun (Low-boiling impurities) F->G H Collect Main Fraction (Pure this compound) G->H I Stop Heating H->I J Cool Apparatus I->J K Vent to Atmosphere J->K L Disassemble & Store Product K->L

Caption: Workflow for the Purification of this compound.

Logical Relationship of Purification Steps

G cluster_input Input cluster_process Process cluster_output Outputs Crude Crude this compound (with impurities) Distill Vacuum Distillation Crude->Distill Pure Purified this compound Distill->Pure Impurities Separated Impurities (Forerun & Residue) Distill->Impurities

Caption: Input-Process-Output of Vacuum Distillation.

Safety Precautions

  • Always perform vacuum distillations behind a safety shield or in a fume hood with the sash lowered.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ensure the cold trap is properly set up and functioning to protect the vacuum pump from corrosive vapors.

  • Never heat a closed system. Ensure the system is under vacuum before applying heat.

  • Avoid distilling to dryness, as this can lead to the formation of explosive peroxides or other unstable compounds in the residue.

  • Vent the system slowly to avoid a sudden rush of air that could cause the product to be drawn into the vacuum line or cause breakage of the glassware.

Conclusion

Vacuum distillation is a robust and reliable method for the purification of this compound, yielding a product of high purity suitable for demanding applications in pharmaceutical synthesis and other areas of chemical research. By carefully controlling the pressure and temperature, and by taking appropriate safety precautions, researchers can effectively remove impurities and obtain a high-quality final product. The data and protocols presented in this document provide a comprehensive guide for the successful implementation of this purification technique.

References

Column chromatography for purifying 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 2-Thiopheneethanol Using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the antiplatelet agent Clopidogrel.[1][2] Its purity is critical for the efficacy and safety of the final active pharmaceutical ingredient. Column chromatography is a widely employed technique for the purification of synthetic intermediates like this compound, effectively removing unreacted starting materials, byproducts, and other impurities.[3] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4] In this normal-phase application, silica gel, a polar stationary phase, is used. A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, carries the sample through the column. Non-polar impurities will travel through the column more quickly, while the more polar this compound will have a stronger interaction with the silica gel and elute later. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation.

Data Presentation: Solvent System Optimization

The selection of an appropriate solvent system is crucial for successful separation. This is typically achieved by preliminary analysis using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (R_f) of approximately 0.25-0.35 for the target compound.

Table 1: Illustrative TLC Analysis for Solvent System Selection

Solvent System (Hexane:Ethyl Acetate)R_f of this compoundR_f of a Less Polar ImpurityR_f of a More Polar ImpurityObservations
9:10.150.400.05This compound is retained too strongly.
8:20.300.550.12Good separation between this compound and impurities. Suitable for column chromatography.
7:30.450.700.25This compound moves too quickly, leading to poor separation from the less polar impurity.

Note: The data presented in this table is illustrative and may vary based on the specific impurities present in the crude sample.

Experimental Protocol

This protocol details the purification of crude this compound using flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[3]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection (TLC):

    • Prepare developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude mixture onto TLC plates and develop them in the prepared chambers.

    • Visualize the spots under a UV lamp and calculate the R_f values.

    • Select the solvent system that gives an R_f of ~0.25-0.35 for this compound and provides good separation from impurities.[5]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the dissolved sample to the top of the column using a pipette.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • If a gradient elution is required for better separation, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be starting with 9:1 hexane:ethyl acetate and gradually increasing to 7:3 hexane:ethyl acetate.[5]

  • Fraction Collection and Analysis:

    • Collect the eluting solvent in fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Table 2: Illustrative Purification Results

ParameterValue
Crude Sample Weight5.0 g
Purified Product Weight4.2 g
Yield84%
Purity (by GC analysis)>98%

Note: The data presented in this table is for illustrative purposes. Actual yield and purity will depend on the quality of the crude sample and the specific chromatographic conditions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System Selection packing Column Packing (Silica Gel Slurry) tlc->packing Optimal Solvent System loading Sample Loading packing->loading elution Gradient Elution (Hexane:Ethyl Acetate) loading->elution collection Fraction Collection elution->collection fraction_tlc TLC Analysis of Fractions collection->fraction_tlc pooling Pooling of Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation product Purified this compound evaporation->product

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using silica gel column chromatography. By carefully selecting the solvent system through preliminary TLC analysis and employing a gradient elution, high purity and good recovery of the target compound can be achieved. This method is scalable and can be adapted for the purification of other thiophene derivatives with similar polarities. The purity of the final product should be confirmed using appropriate analytical techniques such as GC-MS or NMR spectroscopy.[3]

References

Derivatization of 2-Thiopheneethanol: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneethanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its thiophene ring, a known bioisostere of the benzene ring, coupled with a reactive primary alcohol, provides a valuable scaffold for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. The derivatization of the hydroxyl group allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This document provides detailed application notes and experimental protocols for the derivatization of this compound via common and robust synthetic methodologies, including esterification, Williamson ether synthesis, and the Mitsunobu reaction. Furthermore, it explores the application of these derivatives in drug discovery, with a particular focus on the well-established role of this compound in the synthesis of the antiplatelet drug clopidogrel, as well as emerging applications in anticancer, antimicrobial, and anti-inflammatory research.

I. Synthetic Methodologies and Experimental Protocols

The primary alcohol of this compound is amenable to a variety of chemical transformations. The following sections detail the protocols for its conversion into esters and ethers, which are common strategies for generating libraries of compounds for biological screening.

Esterification

Esterification of this compound is a straightforward method to introduce a wide range of acyl groups, thereby modifying the steric and electronic properties of the molecule.

A key derivatization of this compound is its conversion to the corresponding p-toluenesulfonate (tosylate). This derivative is a crucial intermediate in the synthesis of the antiplatelet drug clopidogrel, as the tosyl group serves as an excellent leaving group for subsequent nucleophilic substitution.

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable solvent such as toluene or dichloromethane.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. To this stirred solution, add p-toluenesulfonyl chloride (1.1-1.2 eq.).

  • Base Addition: Slowly add a base, such as triethylamine (1.5-2.0 eq.) or pyridine, to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The pure 2-(2-thienyl)ethyl p-toluenesulfonate can be obtained by recrystallization from a suitable solvent system (e.g., ethanol/water).

This compound can be esterified with a variety of carboxylic acids using standard coupling agents or by Fischer esterification. These esters can be screened for a range of biological activities.

Experimental Protocol (using a coupling agent like DCC):

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).

  • Reagent Addition: Cool the mixture to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography on silica gel.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol and an alkyl halide. This reaction proceeds via an SN2 mechanism and is generally effective for primary alkyl halides.

Experimental Protocol:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Alcohol Addition: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to form the sodium salt of this compound.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ether by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers and esters, with inversion of stereochemistry. It is particularly useful for coupling with acidic nucleophiles like phenols.[1][2]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.), the desired nucleophile (e.g., a phenol or carboxylic acid, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent such as THF or DCM at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[2]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazine byproduct.

II. Data Presentation: A Comparative Summary of Derivatization Reactions

The following tables summarize quantitative data for the synthesis of representative this compound derivatives.

Table 1: Esterification of this compound

DerivativeReagentsSolventBaseTemp. (°C)Time (h)Yield (%)Reference
2-(2-Thienyl)ethyl p-toluenesulfonatep-Toluenesulfonyl chlorideTolueneTriethylamine5 - RT4~95Patent Data
2-(2-Thienyl)ethyl acetateAcetic anhydridePyridine-RT12>90Estimated
2-((2-(Thiophen-2-yl)acetyl)thio)benzoic acidThiophene-2-acetic acid, Thiosalicylic acidDCMDCC/DMAP0 - RT24~85[3]

Table 2: Etherification of this compound

DerivativeMethodAlkylating/Coupling AgentSolventBaseTemp. (°C)Time (h)Yield (%)Reference
2-(2-Methoxyethyl)thiopheneWilliamsonMethyl iodideTHFNaHRT - Reflux12GoodGeneral Protocol
2-(2-Benzyloxyethyl)thiopheneWilliamsonBenzyl bromideDMFNaHRT12HighGeneral Protocol
Aryl 2-(2-thienyl)ethyl etherMitsunobuPhenol, DEAD, PPh₃THF-0 - RT12-24Variable[1][2]

Table 3: Spectroscopic Data for this compound and a Representative Derivative

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
This compound 7.18 (dd, 1H), 6.95 (dd, 1H), 6.90 (m, 1H), 3.85 (t, 2H), 3.05 (t, 2H), 1.75 (br s, 1H)141.8, 127.1, 125.5, 123.9, 62.5, 33.83350 (O-H), 3100-2850 (C-H), 1430, 1230128 (M+)
2-(2-Thienyl)ethyl p-toluenesulfonate 7.75 (d, 2H), 7.30 (d, 2H), 7.10 (dd, 1H), 6.85 (m, 2H), 4.20 (t, 2H), 3.15 (t, 2H), 2.45 (s, 3H)144.8, 138.5, 133.0, 129.9, 127.9, 127.2, 126.0, 124.5, 69.5, 32.5, 21.63100-2850 (C-H), 1595, 1360 (S=O), 1175 (S=O)282 (M+)

III. Applications in Drug Development

The derivatization of this compound has proven to be a fruitful strategy in the discovery and development of new therapeutic agents.

Antiplatelet Agents: The Clopidogrel Story

The most prominent application of a this compound derivative is in the synthesis of clopidogrel, a thienopyridine-class antiplatelet agent.[4][5] Clopidogrel is a prodrug that is metabolized in the liver to an active metabolite, which irreversibly inhibits the P2Y₁₂ subtype of ADP receptor on platelets.[6][7] This inhibition prevents platelet activation and aggregation, thereby reducing the risk of thrombosis in patients with cardiovascular diseases.[6]

The synthesis of clopidogrel highlights the importance of 2-(2-thienyl)ethyl p-toluenesulfonate as a key intermediate. This tosylate undergoes nucleophilic substitution with the appropriate amine to construct the core structure of the drug.

Below is a diagram illustrating the signaling pathway inhibited by the active metabolite of clopidogrel.

G cluster_0 Platelet cluster_1 Drug Action ADP ADP P2Y12 P2Y12 Receptor AC Adenylyl Cyclase cAMP cAMP VASP_P VASP-P Platelet_Activation Platelet Aggregation Clopidogrel_Metabolite Clopidogrel Active Metabolite Clopidogrel_Metabolite->P2Y12 Irreversibly Inhibits

Caption: P2Y12 receptor signaling pathway and its inhibition by clopidogrel.

Emerging Therapeutic Areas

Beyond antiplatelet therapy, derivatives of this compound are being explored for other therapeutic applications.

  • Anticancer Activity: Certain esters of thiophene acetic acid, a close structural relative of this compound, have demonstrated cytotoxic effects against cancer cell lines. For instance, ortho- and para-isomers of thiophene acetyl salicylic acid esters have been synthesized and evaluated for their anticancer activity, with the ortho-isomer showing promising results against a colon cancer cell line.[3] This suggests that ester derivatives of this compound could be a promising area for the development of novel anticancer agents.[8][9]

  • Antimicrobial and Anti-inflammatory Properties: The thiophene nucleus is a common scaffold in compounds exhibiting antimicrobial and anti-inflammatory activities.[8][10] Derivatization of this compound to produce a library of esters and ethers for screening against various bacterial, fungal, and inflammatory targets is a rational approach to discovering new leads in these therapeutic areas.

IV. Experimental and Synthetic Workflows

To facilitate the synthesis of this compound derivatives, a logical experimental workflow is essential. The following diagram illustrates a general workflow for the synthesis and characterization of a this compound derivative.

G start Start: this compound derivatization Derivatization Reaction (Esterification/Etherification) start->derivatization monitoring Reaction Monitoring (TLC/LC-MS) derivatization->monitoring monitoring->derivatization Incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure Derivative characterization->end

Caption: General workflow for the synthesis and characterization of this compound derivatives.

V. Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with significant potential in drug discovery and development. The straightforward derivatization of its hydroxyl group via esterification and etherification reactions provides a powerful tool for generating chemical diversity and optimizing biological activity. While the synthesis of clopidogrel remains the most prominent application, the exploration of this compound derivatives in other therapeutic areas, such as oncology and infectious diseases, holds considerable promise for the future of drug development. The protocols and data presented in this document serve as a practical guide for researchers to embark on the synthesis and evaluation of novel this compound-based compounds.

References

Application Notes and Protocols: Synthesis of Clopidogrel Utilizing 2-Thiopheneethanol as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clopidogrel, marketed as Plavix®, is a potent antiplatelet agent used to inhibit blood clots in coronary artery, peripheral vascular, and cerebrovascular diseases.[1] Its mechanism of action involves the irreversible blockade of the P2Y12 adenosine diphosphate (ADP) receptor, which is crucial for platelet aggregation and the cross-linking of platelets by fibrin.[1] This document provides detailed application notes and protocols for the synthesis of Clopidogrel, focusing on a key synthetic strategy that employs 2-thiopheneethanol as a starting material. This intermediate is elaborated and coupled with an appropriate derivative of (S)-(+)-α-amino-(2-chlorophenyl)acetic acid methyl ester, followed by a cyclization step to construct the core tetrahydrothienopyridine structure of Clopidogrel.

The synthesis of Clopidogrel can be approached through various routes.[1] One industrially relevant approach involves the preparation of a key intermediate, (S)-2-(2-thiophene-ethylamino)-(2-chlorophenyl)-methyl acetate, through the nucleophilic substitution of an activated this compound derivative with (S)-o-chlorophenylglycine methyl ester.[2][3] This intermediate then undergoes a cyclization reaction with formaldehyde to yield Clopidogrel.[3][4] This method offers a convergent and efficient pathway to the final active pharmaceutical ingredient.

Chemical Synthesis Pathway

The overall synthetic scheme for the preparation of Clopidogrel from this compound is depicted below. The process begins with the activation of the hydroxyl group of this compound, typically through tosylation, to create a good leaving group. This is followed by a nucleophilic substitution reaction with the desired enantiomer of o-chlorophenylglycine methyl ester. The resulting intermediate is then cyclized using formaldehyde to form the thienopyridine ring system.

Clopidogrel_Synthesis cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Cyclization cluster_3 Step 4: Salt Formation This compound This compound Activated Intermediate 2-(2-Thienyl)ethyl p-toluenesulfonate This compound->Activated Intermediate p-TsCl, Base Intermediate_4 (S)-2-(2-thiophene-ethylamino) -(2-chlorophenyl)-methyl acetate Activated Intermediate->Intermediate_4 Base, Solvent S-o-chlorophenylglycine_methyl_ester (S)-o-chlorophenylglycine methyl ester S-o-chlorophenylglycine_methyl_ester->Intermediate_4 Clopidogrel_Base Clopidogrel (Base) Intermediate_4->Clopidogrel_Base Formaldehyde Clopidogrel_Bisulfate Clopidogrel Bisulfate Clopidogrel_Base->Clopidogrel_Bisulfate H2SO4 experimental_workflow start Start: this compound step1 Step 1: Activation (e.g., Tosylation) start->step1 step2 Step 2: Nucleophilic Substitution with (S)-o-chlorophenylglycine methyl ester derivative step1->step2 step3 Step 3: Cyclization with Formaldehyde step2->step3 step4 Work-up & Purification (Extraction, Washing, Drying) step3->step4 step5 Isolation of Clopidogrel Base step4->step5 step6 Optional: Salt Formation (e.g., with H2SO4) step5->step6 end Final Product: Clopidogrel Bisulfate step6->end

References

Application Notes & Protocols: Preparation and Use of Amine-Reactive Thiophene-Based Fluorescent Markers from 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of a novel amine-reactive fluorescent marker derived from 2-thiopheneethanol, along with detailed protocols for its application in cellular imaging and antibody conjugation. The described thiophene-based fluorophore exhibits bright and stable fluorescence, making it a valuable tool for a range of biological research and drug development applications.

Introduction

Thiophene-based fluorophores are a class of organic dyes known for their excellent photostability, high fluorescence quantum yields, and tunable emission spectra.[1][2] Their robust aromatic structure allows for a variety of chemical modifications, enabling the synthesis of reactive probes for covalent labeling of biomolecules.[2] This document outlines the preparation of an amine-reactive N-hydroxysuccinimidyl (NHS) ester of a terthiophene derivative, starting from the readily available precursor, this compound. The resulting fluorescent marker can be used to label proteins, antibodies, and other amine-containing molecules for visualization and analysis in various biological assays.

Spectroscopic Properties of Thiophene-Based Fluorophores

The optical properties of oligothiophenes are dependent on the number of thiophene rings and the nature of their substituents.[1] The following table summarizes the typical spectroscopic properties of a terthiophene (3-ring) derivative similar to the one synthesized in these protocols.

PropertyValueReference
Excitation Wavelength (λex)~406 nm[1]
Emission Wavelength (λem)~536 nm[1]
Stokes Shift~130 nmCalculated
Molar Extinction Coefficient (ε)> 30,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (ΦF)~0.25[1]

Synthesis of Amine-Reactive Terthiophene-NHS Ester

This section details a proposed multi-step synthesis of an amine-reactive terthiophene fluorescent marker starting from this compound. The workflow is based on established thiophene chemistry, including Suzuki coupling to extend the thiophene core and subsequent functionalization to introduce the amine-reactive NHS ester.[2]

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-(2-Bromo-5-thienyl)ethanol cluster_1 Step 2: Suzuki Coupling to form Terthiophene cluster_2 Step 3: Oxidation and NHS Ester Formation A This compound B 2-(2-Bromo-5-thienyl)ethanol A->B NBS, DMF C 5'-(2-Hydroxyethyl)-2,2':5',2''-terthiophene B->C Thiophene-2,5-diboronic acid, Pd(PPh3)4, K2CO3 D Terthiophene Carboxylic Acid C->D Jones Oxidation E Amine-Reactive Terthiophene-NHS Ester D->E NHS, DCC

Caption: Synthetic workflow for the preparation of an amine-reactive terthiophene-NHS ester.

Step 1: Synthesis of 2-(2-Bromo-5-thienyl)ethanol

  • Dissolve this compound (1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2-bromo-5-thienyl)ethanol.

Step 2: Suzuki Coupling to form 5'-(2-Hydroxyethyl)-2,2':5',2''-terthiophene

  • In a round-bottom flask, combine 2-(2-bromo-5-thienyl)ethanol (1 eq.), thiophene-2,5-diboronic acid (0.5 eq.), and potassium carbonate (3 eq.).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture with argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the reaction mixture to reflux (approximately 90 °C) and stir for 24 hours under an argon atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Step 3: Oxidation to Terthiophene Carboxylic Acid

  • Dissolve the 5'-(2-hydroxyethyl)-2,2':5',2''-terthiophene (1 eq.) in acetone.

  • Cool the solution to 0 °C.

  • Slowly add Jones reagent (CrO₃ in H₂SO₄) dropwise until a persistent orange color is observed.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction by adding isopropanol.

  • Filter the mixture and concentrate the filtrate.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield the terthiophene carboxylic acid.

Step 4: Formation of Amine-Reactive Terthiophene-NHS Ester

  • Dissolve the terthiophene carboxylic acid (1 eq.) and N-hydroxysuccinimide (NHS) (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine-reactive terthiophene-NHS ester. The product can be used directly or further purified by recrystallization.

Application Protocols

This protocol describes the conjugation of the synthesized amine-reactive terthiophene-NHS ester to a monoclonal antibody.

Antibody_Conjugation cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification A Antibody in PBS C Reaction Mixture A->C B Dye in DMSO B->C Add dye to antibody D Size-Exclusion Chromatography C->D Incubate & Purify E Labeled Antibody D->E

Caption: Workflow for labeling an antibody with an amine-reactive thiophene dye.

  • Prepare the Antibody: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3) to remove any amine-containing stabilizers. Adjust the antibody concentration to 2-5 mg/mL.

  • Prepare the Dye Stock Solution: Dissolve the amine-reactive terthiophene-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the antibody solution, add a 10 to 20-fold molar excess of the dissolved dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unconjugated dye by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with phosphate-buffered saline (PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~406 nm). The DOL can be calculated using the following formula:

    DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye]

    Where:

    • A_dye is the absorbance at the dye's maximum absorption wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

    • CF is the correction factor (A_280 of the dye / A_max of the dye).

This protocol provides a method for staining the cytoplasm of live cultured cells with a cell-permeant thiophene fluorophore. For staining with antibody conjugates, refer to standard immunofluorescence protocols.

Cell_Staining A Seed cells on coverslips B Prepare dye working solution A->B C Incubate cells with dye B->C D Wash cells C->D E Fix and mount (optional) D->E F Image with fluorescence microscope E->F

Caption: General workflow for staining live cells with a thiophene-based dye.

  • Cell Preparation: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Prepare Dye Solution: Prepare a 1 mg/mL stock solution of the thiophene dye in DMSO. Dilute the stock solution in serum-free culture medium to a final working concentration of 1-5 µg/mL.

  • Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the dye working solution to the cells and incubate for 15-30 minutes at 37 °C.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS.

  • Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. The cells can be imaged live or fixed with 4% paraformaldehyde before mounting.

  • Microscopy: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the thiophene dye (e.g., excitation around 405 nm and emission detection around 540 nm).

Troubleshooting

IssuePossible CauseSuggestion
Low Labeling Efficiency Inactive dyeUse freshly prepared dye solution.
Presence of primary amines in the bufferEnsure the antibody is in an amine-free buffer (e.g., bicarbonate or borate buffer, pH 8.3).
Incorrect pHThe pH of the reaction should be between 8.0 and 9.0 for optimal NHS ester reactivity.
High Background Staining Excess unconjugated dyeEnsure thorough purification of the antibody-dye conjugate.
Non-specific binding of the dyeIncrease the number of washing steps after staining.
No or Weak Fluorescence Signal PhotobleachingMinimize exposure of the sample to the excitation light.
Incorrect filter setUse a filter set that matches the excitation and emission spectra of the dye.

Conclusion

The protocols outlined in these application notes provide a framework for the synthesis and application of a novel amine-reactive thiophene-based fluorescent marker. The versatility of thiophene chemistry allows for the development of a wide range of fluorescent probes with tailored properties for various biological applications. These bright and photostable markers are valuable tools for researchers in cell biology, immunology, and drug discovery.

References

Application Notes and Protocols for the Analytical Characterization of 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-Thiopheneethanol (CAS No. 5402-55-1). The methods outlined are essential for identity confirmation, purity assessment, and quantitative analysis, which are critical aspects of drug development and chemical research.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase method is typically employed for this moderately polar compound.

Quantitative Data Summary
ParameterValueReference
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid[1][2]
Flow Rate 1.0 mL/min[1]
Detection UV at 235 nm[1]
Injection Volume 10 µL[1]

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[2]

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a this compound sample.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound sample

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 60:40 (v/v) ratio. Add phosphoric acid to a final concentration of 0.1%. Degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Instrument Setup:

    • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 235 nm.[1]

  • Analysis:

    • Inject 10 µL of the prepared sample solution onto the column.[1]

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of this compound by determining the area percentage of the main peak relative to the total peak area.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/H2O/Acid) HPLCInection HPLC Injection MobilePhase->HPLCInection SamplePrep Sample Preparation (Dissolve & Filter) SamplePrep->HPLCInection Separation C18 Column Separation HPLCInection->Separation Detection UV Detection (235 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, providing both retention time information and a mass spectrum that can be used for structural elucidation.

Quantitative Data Summary: Mass Spectrometry
m/zRelative Abundance (%)Proposed Fragment
12832.1[M]⁺ (Molecular Ion)
97100.0[M - CH₂OH]⁺
9815.2[M - CH₂O]⁺
538.1[C₄H₅]⁺

Data sourced from ChemicalBook.[3]

Experimental Protocol: GC-MS Analysis

Objective: To identify this compound and characterize its fragmentation pattern.

Materials:

  • GC-MS system with an Electron Ionization (EI) source

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Volatile organic solvent (e.g., dichloromethane or methanol)

  • This compound sample

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or methanol. A typical concentration is around 10 µg/mL.[4][5]

  • Instrument Setup:

    • Injector: Use a splitless or pulsed splitless injection for optimal sensitivity. Set the injector temperature to 230°C.[6][7]

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[6]

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 180°C at 60°C/min, hold for 0.5 minutes.

      • Ramp to 240°C at 60°C/min, hold for 3 minutes.[6]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Mass Range: Scan from m/z 30 to 200.

      • Transfer line temperature: 240°C.[6]

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a reference library for confirmation.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dilute in Solvent) GCInjection GC Injection SamplePrep->GCInjection Separation Capillary Column Separation GCInjection->Separation Ionization EI Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Compound Identification MassSpectrum->Identification

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Quantitative Data Summary: NMR

¹H NMR (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constant (J, Hz)Reference
7.142ddH-5 (Thiophene)J(H5,H4) = 5.0, J(H5,H3) = 1.4[3]
6.937ddH-3 (Thiophene)J(H3,H4) = 3.5, J(H3,H5) = 1.4[3]
6.86mH-4 (Thiophene)-[3]
3.814t-CH₂-OHJ = 6.2[8]
3.051tThiophene-CH₂-J = 6.2[8]
2.02s (broad)-OH-[3]

¹³C NMR (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference
140.5C-2 (Thiophene)[8]
127.0C-5 (Thiophene)[8]
125.8C-3 (Thiophene)[8]
124.0C-4 (Thiophene)[8]
63.4-CH₂-OH[8]
33.3Thiophene-CH₂-[8]
Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • This compound sample

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve 10-20 mg of the this compound sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure a minimum liquid column height of 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

  • Spectrum Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

NMR Analysis Logical Diagram

NMR_Logic Sample This compound Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Acquire1H Acquire 1H NMR Spectrum Dissolve->Acquire1H Acquire13C Acquire 13C NMR Spectrum Dissolve->Acquire13C Process Data Processing (FT, Phasing, Baseline) Acquire1H->Process Acquire13C->Process Analyze Spectral Analysis (Chemical Shift, Multiplicity, Integration, Coupling) Process->Analyze Structure Structural Confirmation Analyze->Structure

Caption: Logical flow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Quantitative Data Summary: IR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1443 - 1523MediumC=C stretch (thiophene ring)
1050 - 1000StrongC-O stretch (primary alcohol)
864 - 987MediumC-H out-of-plane bend (aromatic)
~700StrongC-S stretch (thiophene ring)

Data compiled from various sources.[9][10]

Experimental Protocol: IR Spectroscopy (Neat Sample)

Objective: To identify the functional groups in this compound.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Polished salt plates (e.g., NaCl or KBr)

  • This compound sample (neat liquid)

Procedure:

  • Background Scan: Run a background spectrum with the empty sample holder to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place 1-2 drops of the neat this compound onto the center of one salt plate.

  • Film Formation: Carefully place the second salt plate on top and gently press to create a thin, uniform liquid film, avoiding air bubbles.

  • Spectrum Acquisition: Place the salt plate assembly into the spectrometer's sample holder and acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., isopropanol or acetone). Store the plates in a desiccator.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Background Acquire Background Spectrum AcquireSpectrum Acquire Sample Spectrum Background->AcquireSpectrum SamplePrep Prepare Neat Sample (Liquid Film) SamplePrep->AcquireSpectrum IRSpectrum IR Spectrum AcquireSpectrum->IRSpectrum PeakAssignment Peak Assignment IRSpectrum->PeakAssignment FunctionalGroup Functional Group Identification PeakAssignment->FunctionalGroup

Caption: Workflow for FTIR analysis of this compound.

References

Application Note: Quantitative Analysis of 2-Thiopheneethanol Reaction Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and quality control of pharmaceutical intermediates.

Introduction

2-Thiopheneethanol is a key intermediate in the synthesis of various pharmaceutical compounds, including antiplatelet agents like Clopidogrel.[1] Monitoring the progress of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on their mass spectra.[2] This document provides a detailed protocol for the sample preparation and GC-MS analysis of a typical this compound reaction mixture.

Principle

The methodology involves the separation of components from a reaction mixture using a gas chromatograph, followed by detection and identification using a mass spectrometer. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column.[3] Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer's ion source, where it is fragmented into characteristic ions by electron impact (EI).[3] The mass analyzer separates these ions by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that allows for its unambiguous identification and quantification.

Experimental Protocols

This protocol is designed for a reaction mixture derived from the Grignard synthesis of this compound, which may contain the product, unreacted starting materials, solvents, and byproducts.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality, reproducible data. The goal is to create a clean, dilute sample in a volatile solvent suitable for GC-MS injection.

  • Reaction Quenching: Carefully quench a 100 µL aliquot of the reaction mixture by adding it to 1 mL of a cold, saturated aqueous ammonium chloride (NH₄Cl) solution. This step neutralizes the reactive Grignard reagent.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the quenched solution. Vortex vigorously for 1 minute to extract the organic components.[2] Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial using a pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the extracted organic layer to remove any residual water.

  • Internal Standard Spiking & Dilution: Transfer 100 µL of the dried organic extract to a 2 mL autosampler vial. Add 800 µL of ethyl acetate and 100 µL of an internal standard (IS) solution (e.g., Naphthalene at 100 µg/mL in ethyl acetate). The final volume is 1 mL, resulting in a 10-fold dilution of the extract.

  • Filtration (Optional): If the sample appears cloudy or contains particulate matter, filter it through a 0.45 µm syringe filter into a clean autosampler vial.[4]

2. GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation and reaction byproducts.

Parameter Setting
GC System Agilent 8890 GC System (or equivalent)
MS System Agilent 5977B MSD (or equivalent)
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Injection Mode Pulsed Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Program - Initial Temp: 50 °C, hold for 2 min - Ramp: 15 °C/min to 280 °C - Hold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV[3]
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range m/z 40 - 450

Data Presentation

Expected Analytes and Mass Spectral Data

The following table summarizes the expected compounds in a typical Grignard reaction mixture for this compound synthesis, along with their molecular weights and characteristic mass fragments for identification.

Compound Role Molecular Weight ( g/mol ) Expected Retention Time (min) Key Mass Fragments (m/z)
TetrahydrofuranSolvent72.11~3.572, 42
2-BromothiopheneStarting Material163.04~7.8164, 162 , 83
NaphthaleneInternal Standard128.17~9.5128 , 102, 51
This compoundProduct128.19~10.2128 , 97, 85[5]
2,2'-BithiopheneByproduct166.26~11.5166 , 134, 121
Note: Retention times are estimates and will vary with the specific GC system and conditions. Bolded m/z values indicate the molecular ion peak(s).

Visualizations

Diagrams of Workflow and Chemical Pathway

GC-MS Analysis Workflow for this compound A Reaction Mixture Aliquot B Quench with aq. NH4Cl A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Dry Organic Layer (Na2SO4) C->D E Dilute & Add Internal Standard D->E F GC-MS Injection & Analysis E->F G Data Processing (Integration & Identification) F->G H Quantitative Report G->H

Caption: A flowchart of the experimental workflow from sample preparation to final analysis.

Simplified Grignard Synthesis of this compound cluster_reactants Starting Materials Bromothiophene 2-Bromothiophene Grignard 2-Thienylmagnesium bromide (Grignard) Bromothiophene->Grignard Magnesium Mg Magnesium->Grignard EthyleneOxide Ethylene Oxide Alkoxide Magnesium alkoxide intermediate EthyleneOxide->Alkoxide Grignard->Alkoxide Product This compound Alkoxide->Product Workup Aqueous Workup (H+) Workup->Product

Caption: A simplified reaction pathway for the synthesis of this compound via a Grignard reagent.

References

Application Note: Monitoring the Synthesis of 2-Thiopheneethanol using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for monitoring the synthesis of 2-thiopheneethanol from 2-bromothiophene via a Grignard reaction. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including antithrombotic agents like Ticlopidine and Clopidogrel.[1] The protocol outlines the use of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective method for tracking the consumption of the starting material and the formation of the product in real-time. This allows for the effective determination of reaction completion and helps in optimizing reaction conditions.

Principle of TLC Monitoring

Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). In this synthesis, the starting material, 2-bromothiophene, is significantly less polar than the product, this compound, due to the latter's hydroxyl group. Consequently, when a sample of the reaction mixture is spotted on a TLC plate and developed, the less polar 2-bromothiophene will travel further up the plate, resulting in a higher Retention Factor (Rf), while the more polar this compound will have stronger interactions with the silica gel and travel a shorter distance, resulting in a lower Rf. By observing the disappearance of the starting material spot and the appearance and intensification of the product spot, one can effectively monitor the progress of the reaction.

Synthesis of this compound via Grignard Reaction

The synthesis involves the formation of a Grignard reagent from 2-bromothiophene and magnesium, followed by a reaction with ethylene oxide to yield this compound.[2][3][4]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplier
2-BromothiopheneC₄H₃BrS163.04≥98%Sigma-Aldrich
Magnesium TurningsMg24.31≥99.5%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%, inhibitor-freeSigma-Aldrich
Ethylene OxideC₂H₄O44.05Gas or solution in THFSigma-Aldrich
IodineI₂253.81Crystal, for activationSigma-Aldrich
Dilute Sulfuric AcidH₂SO₄98.08~10% aqueous solutionSigma-Aldrich
Saturated Saline SolutionNaCl(aq)--Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04GranularSigma-Aldrich
Experimental Protocol: Synthesis
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.[4]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Gently warm the flask until purple iodine vapor is observed, then allow it to cool. This activates the magnesium surface.[4]

  • Grignard Reagent Formation: Add sufficient anhydrous THF to cover the magnesium. Dissolve 2-bromothiophene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium to initiate the reaction. Once initiated (indicated by bubbling), add the remaining 2-bromothiophene solution dropwise while maintaining a gentle reflux.[3][4] After the addition is complete, continue stirring at a controlled temperature (e.g., 40-50°C) for approximately 3 hours to ensure complete formation of the Grignard reagent.[3]

  • Reaction with Ethylene Oxide: Cool the reaction mixture to 0-9°C using an ice-salt bath.[2][3] Slowly bubble ethylene oxide gas (1.0-1.2 equivalents) through the solution or add a pre-cooled solution of ethylene oxide in THF.

  • Quenching and Work-up: After the addition of ethylene oxide, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC indicates completion. Cool the flask again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride, followed by 10% dilute sulfuric acid until the pH is acidic (pH < 7).[2]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with saturated saline solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

TLC Monitoring Protocol

TLC System Parameters
ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ pre-coated aluminum plates
Mobile Phase (Eluent) 20% Ethyl Acetate in Hexane (v/v) - May require optimization
Spotting Capillary tubes or micropipette
Development Chamber Glass chamber with a lid, lined with filter paper
Visualization 1. UV Lamp (254 nm) 2. Iodine Vapor Chamber 3. Potassium Permanganate (KMnO₄) Stain
Protocol for TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a TLC plate.

  • Sampling: At timed intervals (e.g., t=0, 1h, 2h, completion), withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary. Quench this aliquot in a vial containing a small amount of dilute acid and a few drops of ethyl acetate.

  • Spotting:

    • On the origin line, spot the starting material (2-bromothiophene) as a reference.

    • Spot the quenched reaction mixture aliquot.

    • It is good practice to "co-spot" by applying the reaction mixture on top of the starting material spot to aid in identification.

  • Development: Place the spotted TLC plate in a development chamber pre-saturated with the mobile phase. Ensure the solvent level is below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize under a UV lamp (254 nm). Aromatic compounds like 2-bromothiophene and this compound should appear as dark spots.[5][6] Circle the spots with a pencil.

    • For further visualization, place the plate in a chamber containing iodine crystals until brown spots appear.[7]

    • Alternatively, dip the plate into a potassium permanganate stain. The alcohol group of this compound will react, showing a yellow/brown spot on a purple background.[6]

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Results
CompoundPolarityExpected Rf Value (20% EtOAc/Hexane)UV Active (254 nm)
2-Bromothiophene (Starting Material)Low~0.8 - 0.9Yes
This compound (Product)High~0.2 - 0.3Yes

As the reaction progresses, the TLC plate will show the spot corresponding to 2-bromothiophene (high Rf) diminishing in intensity, while a new spot corresponding to this compound (low Rf) appears and grows stronger. The reaction is considered complete when the starting material spot is no longer visible.

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants 2-Bromothiophene 2-Bromothiophene Grignard_Reagent 2-Thienylmagnesium Bromide 2-Bromothiophene->Grignard_Reagent + Mg / THF Mg Mg Ethylene Oxide Ethylene Oxide Product This compound Grignard_Reagent->Product + Ethylene Oxide + H₃O⁺ workup TLC_Workflow start Start Reaction sample Withdraw Aliquot from Reaction start->sample quench Quench Aliquot sample->quench spot Spot on TLC Plate (SM, Rxn Mixture) quench->spot develop Develop Plate in Solvent Chamber spot->develop visualize Dry & Visualize (UV, Stain) develop->visualize analyze Analyze Spots (Rf Values) visualize->analyze decision Is Starting Material Gone? analyze->decision end Reaction Complete (Proceed to Work-up) decision->end  Yes continue_rxn Continue Reaction & Resample Later decision->continue_rxn  No continue_rxn->sample

References

2-Thiopheneethanol: A Versatile Precursor for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Thiopheneethanol is a pivotal chemical intermediate, recognized for its foundational role in the synthesis of a diverse array of bioactive molecules. Its unique thiophene moiety is a "privileged structure" in medicinal chemistry, contributing to a wide spectrum of therapeutic activities. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the development of novel therapeutic agents, with a focus on antithrombotic, anti-inflammatory, and antibacterial compounds.

I. Bioactive Compounds Derived from this compound

This compound serves as a critical starting material for several classes of bioactive compounds, most notably the antiplatelet agent Clopidogrel. Its derivatives have also shown significant promise as anti-inflammatory and antibacterial agents.

Antithrombotic Drugs: The Clopidogrel Example

Clopidogrel, a thienopyridine derivative, is a widely prescribed antiplatelet medication used to prevent blood clots.[1][2][3][4] this compound is a key precursor in the synthesis of the clopidogrel backbone.

Mechanism of Action: Clopidogrel is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C19.[1][2] The active thiol metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[1][2][3][4][5] This binding blocks the adenosine diphosphate (ADP)-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation and the formation of blood clots.[2][3][5] The irreversible nature of this inhibition means that the antiplatelet effect lasts for the entire lifespan of the platelet, which is approximately 7-10 days.[1][4]

Signaling Pathway of Clopidogrel's Antiplatelet Action:

Clopidogrel_Pathway cluster_metabolism Hepatic Metabolism cluster_platelet Platelet Clopidogrel (Prodrug) Clopidogrel (Prodrug) CYP450 (CYP2C19) CYP450 (CYP2C19) Clopidogrel (Prodrug)->CYP450 (CYP2C19) Oxidation Active Thiol Metabolite Active Thiol Metabolite CYP450 (CYP2C19)->Active Thiol Metabolite P2Y12 Receptor P2Y12 Receptor Active Thiol Metabolite->P2Y12 Receptor Irreversibly Inhibits ADP ADP ADP->P2Y12 Receptor Binds GPIIb/IIIa Activation GPIIb/IIIa Activation P2Y12 Receptor->GPIIb/IIIa Activation Activates Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation

Mechanism of action of Clopidogrel.
Anti-inflammatory Agents

Thiophene derivatives have demonstrated significant anti-inflammatory properties.[6][7] The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[6][7][8]

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) often target the COX enzymes (COX-1 and COX-2) to reduce the production of prostaglandins, which are key mediators of inflammation. Similarly, LOX inhibitors reduce the production of leukotrienes, another class of inflammatory mediators. Thiophene-based compounds have been designed to inhibit these enzymes, thereby reducing the inflammatory response.[6][7]

Conceptual Workflow for Screening Anti-inflammatory Thiophene Derivatives:

Anti_Inflammatory_Workflow Start Start Synthesize Thiophene Derivatives Synthesize Thiophene Derivatives Start->Synthesize Thiophene Derivatives In vitro COX/LOX Inhibition Assays In vitro COX/LOX Inhibition Assays Synthesize Thiophene Derivatives->In vitro COX/LOX Inhibition Assays Identify Lead Compounds Identify Lead Compounds In vitro COX/LOX Inhibition Assays->Identify Lead Compounds Identify Lead Compounds->Synthesize Thiophene Derivatives Inactive Cell-based Anti-inflammatory Assays Cell-based Anti-inflammatory Assays Identify Lead Compounds->Cell-based Anti-inflammatory Assays Active In vivo Animal Models of Inflammation In vivo Animal Models of Inflammation Cell-based Anti-inflammatory Assays->In vivo Animal Models of Inflammation Lead Optimization Lead Optimization In vivo Animal Models of Inflammation->Lead Optimization End End Lead Optimization->End

Screening workflow for anti-inflammatory compounds.
Antibacterial Agents

Recent studies have highlighted the potential of thiophene derivatives as a new class of antibacterial agents, particularly against drug-resistant Gram-negative bacteria.[9]

Mechanism of Action: While the exact mechanisms are still under investigation, proposed modes of action for antibacterial thiophene derivatives include:

  • Disruption of the bacterial cell membrane: Some derivatives can increase the permeability of the bacterial membrane, leading to cell death.[9][10]

  • Inhibition of essential enzymes: Certain thiophene compounds may inhibit crucial bacterial enzymes, such as those involved in cell division (e.g., FtsZ polymerization).[10]

Proposed Antibacterial Mechanisms of Thiophene Derivatives:

Antibacterial_Mechanisms cluster_membrane Membrane Disruption cluster_enzyme Enzyme Inhibition Thiophene Derivative A Thiophene Derivative A Bacterial Cell Membrane Bacterial Cell Membrane Thiophene Derivative A->Bacterial Cell Membrane Interacts with Increased Permeability Increased Permeability Bacterial Cell Membrane->Increased Permeability Cell Lysis Cell Lysis Increased Permeability->Cell Lysis Thiophene Derivative B Thiophene Derivative B Bacterial Enzyme (e.g., FtsZ) Bacterial Enzyme (e.g., FtsZ) Thiophene Derivative B->Bacterial Enzyme (e.g., FtsZ) Binds to Inhibition of Function Inhibition of Function Bacterial Enzyme (e.g., FtsZ)->Inhibition of Function Inhibition of Cell Division Inhibition of Cell Division Inhibition of Function->Inhibition of Cell Division

Proposed antibacterial mechanisms.

II. Quantitative Data Summary

The following tables summarize the quantitative data for the bioactivity of various compounds derived from this compound precursors.

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundBacterial StrainMIC (mg/L)MIC50 (mg/L)Reference
Thiophene Derivative 4Col-R A. baumannii-16[9]
Thiophene Derivative 5Col-R A. baumannii-16[9]
Thiophene Derivative 8Col-R A. baumannii-32[9]
Thiophene Derivative 4Col-R E. coli-8[9]
Thiophene Derivative 5Col-R E. coli-32[9]
Thiophene Derivative 8Col-R E. coli-32[9]

MIC: Minimum Inhibitory Concentration; MIC50: Minimum Inhibitory Concentration for 50% of the isolates; Col-R: Colistin-Resistant

Table 2: Anticancer Activity of a Thiophene Derivative

CompoundCancer Cell LinesGI50 (µM)Reference
RAA5Various0.411 - 2.8[11]

GI50: Growth Inhibition 50%

III. Experimental Protocols

Protocol 1: Synthesis of this compound from Thiophene

This protocol describes a one-pot synthesis of this compound from thiophene and ethylene oxide.[12]

Materials:

  • Thiophene

  • Toluene

  • Sodium hydride (50% dispersion in oil)

  • Ethylene oxide

  • 10% Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Mechanical stirrer

  • Reaction flask

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a mechanically stirred flask, add 100g of thiophene and 300mL of toluene.

  • In batches, carefully add 68.5g of 50% sodium hydride.

  • After the addition is complete, heat the mixture to 40-50°C and maintain for 5 hours.

  • Cool the reaction mixture and then introduce 68g of ethylene oxide.

  • Allow the reaction to incubate for 12 hours.

  • After incubation, adjust the pH of the reaction solution to 1-2 with 10% dilute hydrochloric acid.

  • Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution to adjust the pH to 7-8.

  • Separate the layers again and wash the organic layer with saturated sodium chloride solution.

  • Dry the organic layer and evaporate the solvent under reduced pressure to obtain this compound.

  • Expected yield: ~93.1%; Purity (by GC): ~98.4%.[12]

Protocol 2: Synthesis of a Thiophene Derivative via Heck Reaction

This protocol outlines the synthesis of a precursor to this compound derivatives using a Heck reaction.[13]

Materials:

  • 2-Bromothiophene

  • Compound of formula 4 (as described in the patent)

  • Sodium acetate

  • Palladium acetate

  • N-methylpyrrolidone (NMP)

  • Toluene

  • Anhydrous sodium sulfate

  • Anhydrous methanol

  • Nitrogen atmosphere

  • Reaction flask with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Under a nitrogen atmosphere, dissolve 33g of 2-bromothiophene, 48g of the compound of formula 4, 18g of sodium acetate, and 2.3g of palladium acetate in 200mL of N-methylpyrrolidone.

  • Stir and heat the mixture to 135°C and maintain for 9 hours.

  • After the reaction, cool the mixture to room temperature and quench by adding 200mL of ice water.

  • Extract the mixture twice with 200mL portions of toluene.

  • Wash the combined organic phases twice with 200mL portions of water.

  • Dry the organic phase over anhydrous sodium sulfate overnight.

  • Filter and distill under reduced pressure to obtain a viscous solid.

  • Recrystallize the solid from 100mL of anhydrous methanol to obtain the pure compound of formula 1.

  • Expected yield: ~86%.[13]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Thiophene Derivatives

This protocol is a standard method for determining the MIC of an antimicrobial agent.[10]

Materials:

  • Thiophene derivatives

  • Standard antibiotics (positive control)

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Suspension Preparation: Prepare a bacterial suspension and dilute it to a standardized concentration of approximately 5 x 105 Colony Forming Units (CFU)/mL.

  • Compound Preparation: Dissolve the thiophene derivatives and standard antibiotics in DMSO to create stock solutions. Prepare a series of two-fold dilutions of these stock solutions in the 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compounds with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 4: Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic effect of an antimicrobial agent over time.[10][14]

Materials:

  • Thiophene derivative

  • Bacterial strain in logarithmic growth phase

  • Fresh broth medium

  • Agar plates

  • Incubator with shaking capabilities

Procedure:

  • Experimental Setup: Dilute a bacterial culture in the logarithmic growth phase to a starting concentration of approximately 5 x 105 CFU/mL in fresh broth.

  • Add the thiophene derivative at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a control culture with no compound.

  • Sampling and Plating: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the withdrawn aliquots and plate them on agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Colony Counting and Data Analysis: Count the number of viable colonies and express the results as log10 CFU/mL. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[10]

References

Application Notes and Protocols for the Industrial Production of 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Thiopheneethanol is a critical intermediate in the pharmaceutical industry, primarily utilized in the synthesis of antithrombotic agents such as clopidogrel and ticlopidine.[1][2][3] The escalating demand for these cardiovascular medications necessitates efficient, scalable, and cost-effective industrial production methods for this compound.[4][5] This document provides detailed application notes and protocols for various industrial synthesis routes, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
CAS Number 5402-55-1
Molecular Formula C₆H₈OS
Molecular Weight 128.19 g/mol
Appearance Clear to yellow liquid
Boiling Point 108-111 °C at 2 kPa
Specific Gravity 1.153
Flash Point > 100 °C
Solubility Slightly soluble in water

(Data sourced from various chemical suppliers and literature)[6]

Industrial Synthesis Methods

Several methods for the industrial synthesis of this compound have been developed. The following sections detail the most prominent and viable routes for large-scale production, including direct synthesis from thiophene, the Grignard reagent method, and a two-step approach involving a Heck reaction followed by reduction.

Method 1: Direct Synthesis from Thiophene via Sodium Hydride

This one-pot method is advantageous due to its short process route, high yield, and the use of readily available and relatively inexpensive raw materials, making it highly suitable for large-scale production.[4][7] The reaction involves the metallation of thiophene using sodium hydride, followed by a reaction with ethylene oxide.

Reaction Scheme:

Thiophene + NaH → 2-Thienylsodium + H₂ 2-Thienylsodium + Ethylene Oxide → this compound (after acidic workup)

Quantitative Data:

ParameterValueReference
Yield 93.1%[4]
Purity (GC) 98.4%[4]
Reaction Time 17-19 hours[4]
Reaction Temperature 40-50 °C[4]

Experimental Protocol:

  • Reaction Setup: In a mechanically stirred reaction vessel, add 100g of thiophene and 300mL of toluene.

  • Addition of Sodium Hydride: In batches, add 68.5g of 50% sodium hydride.

  • First Incubation: After the addition is complete, heat the mixture to 40-50 °C and maintain this temperature for 5 hours.

  • Addition of Ethylene Oxide: After the incubation period, introduce 68g of ethylene oxide.

  • Second Incubation: Maintain the reaction mixture at the same temperature for an additional 12 hours.

  • Work-up:

    • After the second incubation, cool the reaction solution and adjust the pH to 1-2 with 10% dilute hydrochloric acid.

    • Separate the layers and wash the organic layer with a saturated sodium bicarbonate solution to adjust the pH to 7-8.

    • Perform a final wash of the organic layer with a saturated saline solution.

  • Isolation: Concentrate the organic layer under reduced pressure to obtain 141.7g of this compound.[4]

Process Workflow Diagram:

G thiophene Thiophene & Toluene reaction_vessel Reaction Vessel (40-50 °C, 5h) thiophene->reaction_vessel na_h Sodium Hydride na_h->reaction_vessel second_incubation Second Incubation (12h) reaction_vessel->second_incubation ethylene_oxide Ethylene Oxide ethylene_oxide->second_incubation workup Acidic & Basic Work-up second_incubation->workup isolation Concentration workup->isolation product This compound isolation->product G bromothiophene 2-Bromothiophene grignard_formation Grignard Reagent Formation (50 °C, 3.5h) bromothiophene->grignard_formation mg Magnesium mg->grignard_formation reaction_step Reaction with Ethylene Oxide (9 °C -> 60 °C, 8h) grignard_formation->reaction_step ethylene_oxide Ethylene Oxide ethylene_oxide->reaction_step hydrolysis Hydrolysis reaction_step->hydrolysis isolation Distillation & Rectification hydrolysis->isolation product This compound isolation->product G bromothiophene 2-Bromothiophene & Ethylene heck_reaction Heck Reaction bromothiophene->heck_reaction vinylthiophene 2-Vinylthiophene heck_reaction->vinylthiophene reduction Selective Reduction (H₂, Pd/C, 45-50 °C, 5h) vinylthiophene->reduction catalyst_recovery Catalyst Recovery reduction->catalyst_recovery isolation Vacuum Distillation catalyst_recovery->isolation product This compound isolation->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Thiopheneethanol. The information is structured to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and how do they compare in terms of yield?

A1: Several methods are commonly employed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, cost, and scalability. The primary methods include the use of Grignard reagents, butyllithium, sodium hydride, ester reduction, and a two-step process involving a Heck reaction.[1][2][3] A method utilizing sodium hydride with thiophene and ethylene oxide has been reported to achieve a yield as high as 93.1%.[1][2] The Grignard reagent method can be variable, with yields ranging from 60-85%, and is prone to the formation of coupling impurities.[4] The butyllithium method can provide a yield of around 79%, but it is often not suitable for large-scale production due to the high cost and stringent reaction conditions required.[1][2][5] The ester reduction method is another alternative, but it can involve long reaction pathways and lower overall yields.[1][2] A two-step method starting with 2-bromothiophene and involving a Heck reaction has shown promising yields, with the initial step yielding around 86-89% and the subsequent reduction step yielding 93-96%.[3][5][6]

Q2: My crude this compound product is dark or brown. Is this normal, and how can I purify it?

A2: While pure this compound is a colorless to light yellow liquid, a dark or brown coloration in the crude product is common and indicates the presence of impurities.[7] These impurities can include polymeric materials, degradation products, or residual starting materials.[7] To obtain a pure product, further purification is necessary. The most common and effective purification methods are vacuum distillation and column chromatography.[7] Vacuum distillation is particularly useful for separating the desired product from less volatile colored impurities.[7] Column chromatography can also be employed to isolate the pure compound, especially when dealing with impurities that have similar boiling points.[7]

Q3: What are the typical impurities I should expect in my crude this compound, and how can I identify them?

A3: The impurities in your crude product will largely depend on the synthetic route you have used. Common impurities may include unreacted starting materials (e.g., thiophene, 2-bromothiophene), byproducts from side reactions (e.g., coupling byproducts from a Grignard reaction), residual solvents, and degradation products.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for identifying and assessing the purity of your this compound.[7] ¹H NMR and ¹³C NMR spectroscopy are also powerful tools for confirming the structure of the purified product and identifying any remaining impurities.[7]

Troubleshooting Guide

Problem 1: Low yield in the Grignard reaction method.

Potential Cause Troubleshooting Step
Wurtz-type coupling side reaction Add the 2-halothiophene to the magnesium turnings slowly and dropwise to maintain a low concentration of the halide in the reaction mixture.[4]
Moisture in the reaction Ensure all glassware is flame-dried and all solvents and reagents are anhydrous, as Grignard reagents are highly sensitive to moisture.[8][9]
Difficulty initiating the Grignard reaction Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming may also be necessary, but be prepared to cool the reaction as it is exothermic.[8]
Incomplete reaction Allow for sufficient reaction time and ensure the magnesium is fully consumed.[8]

Problem 2: Formation of significant byproducts.

Potential Cause Troubleshooting Step
Coupling impurities in Grignard synthesis Slow, controlled addition of the 2-halothiophene to the magnesium suspension can minimize the formation of bithiophene dimers.[8]
Side reactions with other functional groups If your starting material contains acidic protons (e.g., -OH, -NH2), they must be protected before the Grignard reaction, as the Grignard reagent is a strong base.[9]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodKey ReagentsReported YieldKey Considerations
Sodium Hydride Method Thiophene, Sodium Hydride, Ethylene Oxide93.1%[1][2]Simple, high yield, suitable for industrial production.[1][2]
Grignard Reagent Method 2-Bromothiophene, Magnesium, Ethylene Oxide60-85% (variable)[4]Prone to coupling impurities; requires strictly anhydrous conditions.[1][4]
Butyllithium Method Thiophene, Butyllithium, Ethylene Oxide~79%[5]Expensive reagent, harsh reaction conditions.[1][2]
Ester Reduction Method 2-Thiophene acetic acid methyl ester, Sodium BorohydrideLower overall yieldLong operational path, starting material preparation can be complex.[1][2]
Heck Reaction (Two-step) 2-Bromothiophene, Palladium catalyst, followed by reductionStep 1: ~86-89%Step 2: ~93-96%[3][5][6]Milder reaction conditions, avoids Grignard reagent issues.[3][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Hydride Method

This protocol is based on a patented procedure with a reported yield of 93.1%.[1][2]

  • Reaction Setup: In a mechanically stirred reaction vessel, add 100g of thiophene and 300mL of toluene.

  • Addition of Sodium Hydride: Add 68.5g of 50% sodium hydride in batches.

  • First Incubation: After the addition is complete, heat the mixture to 40-50°C and maintain this temperature for 5 hours.

  • Addition of Ethylene Oxide: After the incubation period, pass 68g of ethylene oxide into the reaction mixture.

  • Second Incubation: Maintain the reaction mixture for 12 hours.

  • Work-up:

    • After the second incubation, adjust the pH of the reaction solution to 1-2 with 10% dilute hydrochloric acid.

    • Separate the layers and treat the organic layer with a saturated sodium bicarbonate solution to adjust the pH to 7-8.

    • Separate the layers again and wash the organic layer with a saturated saline solution.

    • Evaporate the solvent from the organic layer to obtain this compound.

Protocol 2: General Procedure for Grignard Reaction Method

This is a general procedure and may require optimization.

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and gently warm the flask under a nitrogen atmosphere.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 eq) in anhydrous THF.

    • Add a small portion of the 2-bromothiophene solution to initiate the reaction.

    • Once initiated, add the remaining 2-bromothiophene solution dropwise to maintain a gentle reflux.[4]

  • Reaction with Ethylene Oxide:

    • Cool the prepared Grignard reagent to a low temperature (e.g., 0°C).

    • Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in anhydrous THF.

  • Quenching and Work-up:

    • After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[4]

    • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by vacuum distillation.[7]

Visualizations

Synthesis_Pathway_of_2_Thiopheneethanol Thiophene Thiophene Thienyl_Sodium 2-Thienyl Sodium Thiophene->Thienyl_Sodium + NaH Two_Thiopheneethanol This compound Thienyl_Sodium->Two_Thiopheneethanol + Ethylene Oxide Experimental_Workflow_Grignard cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Anhydrous Reagents & Glassware grignard Formation of Grignard Reagent reagents->grignard reaction_eo Reaction with Ethylene Oxide grignard->reaction_eo quench Quenching reaction_eo->quench extraction Extraction quench->extraction purification Purification (Vacuum Distillation) extraction->purification product Pure this compound purification->product Troubleshooting_Workflow node_action node_action start Low Yield? check_moisture Anhydrous Conditions? start->check_moisture check_addition Slow Reagent Addition? check_moisture->check_addition Yes action_dry Flame-dry glassware, use anhydrous solvents check_moisture->action_dry No check_initiation Reaction Initiated? check_addition->check_initiation Yes action_slow Add dropwise to control side reactions check_addition->action_slow No action_initiate Activate Mg with Iodine/heating check_initiation->action_initiate No end Yield Improved check_initiation->end Yes action_dry->end action_slow->end action_initiate->end

References

Technical Support Center: Grignard Synthesis of 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Grignard synthesis of 2-Thiopheneethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect in the Grignard synthesis of this compound?

A1: During the synthesis of this compound via the Grignard pathway, which involves reacting a 2-thienyl Grignard reagent with ethylene oxide, several byproducts can form. The most common impurities include:

  • 2,2'-Bithiophene: This is the product of a Wurtz-type coupling reaction where the 2-thienylmagnesium halide Grignard reagent reacts with unreacted 2-halothiophene.[1][2] This is often a major impurity.[3]

  • Thiophene: The Grignard reagent is a very strong base and will be quenched by any source of acidic protons, such as trace amounts of water in the glassware or solvent, to produce thiophene.[1][4]

  • Unreacted Starting Materials: Incomplete reaction can leave behind 2-halothiophene (e.g., 2-bromothiophene).[1][4]

  • Ethylene Bromohydrin: This can form as a secondary product from the reaction of ethylene oxide with magnesium bromide, especially in the presence of water.[5]

Q2: I have a significant amount of 2,2'-bithiophene in my crude product. How can I minimize its formation?

A2: The formation of 2,2'-bithiophene is a result of the Wurtz coupling side reaction.[1][2] This occurs when the newly formed Grignard reagent reacts with the 2-halothiophene starting material. Several factors can promote this side reaction, including high local concentrations of the halide and elevated temperatures.[6]

To minimize the formation of this byproduct, you should:

  • Ensure Slow Addition: Add the 2-halothiophene solution dropwise and slowly to the magnesium turnings.[6][2][7][8] This maintains a low concentration of the halide, favoring the reaction with magnesium over coupling with the Grignard reagent.[2]

  • Control the Temperature: The Grignard formation is exothermic.[9] Maintain a gentle reflux and avoid overheating, as higher temperatures can increase the rate of the Wurtz coupling reaction.[6][7] If necessary, use an ice bath to manage the reaction temperature.[6]

  • Use an Appropriate Solvent: While THF is a common solvent, for some reactive halides, other ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) might suppress Wurtz coupling.[6]

Q3: My yield is low, and I've detected thiophene as an impurity. What is the cause and how can I prevent it?

A3: The presence of thiophene indicates that your Grignard reagent has been quenched by a proton source.[1][4] Grignard reagents are extremely reactive towards water and other compounds with acidic protons (like alcohols or carboxylic acids).[2][4][10]

To prevent this and improve your yield, you must maintain strictly anhydrous (water-free) and inert conditions:

  • Dry Glassware: All glassware must be rigorously dried before use, typically by flame-drying under an inert atmosphere or oven-drying overnight.[1][11]

  • Anhydrous Solvents: Use high-quality anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (THF).[1][9]

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture and oxygen from entering the system.[2][7]

  • Pure Reagents: Ensure your starting 2-halothiophene is free from acidic impurities.[2][11]

Q4: Are there any byproducts specifically related to the use of ethylene oxide?

A4: Yes, the reaction with ethylene oxide can lead to specific byproducts. The Grignard reagent's nucleophilic attack on the epoxide ring is the desired reaction to form the primary alcohol after workup.[10][12] However, a potential side reaction can lead to the formation of ethylene halohydrins (e.g., ethylene bromohydrin). This can occur when ethylene oxide reacts with the magnesium halide present in the Grignard solution, particularly if trace water is present.[5]

Q5: My Grignard reaction is failing to initiate. What are the common troubleshooting steps?

A5: Failure to initiate is a common problem in Grignard synthesis. The primary cause is often an inactive magnesium surface due to a passivating layer of magnesium oxide (MgO).[1][11]

Here are some troubleshooting steps:

  • Activate the Magnesium:

    • Iodine: Add a small crystal of iodine to the flask with the magnesium turnings. The iodine can chemically etch the oxide layer.[1][11]

    • Mechanical Activation: Vigorously stir or crush the magnesium turnings with a glass rod (carefully!) to expose a fresh metal surface.[1]

    • 1,2-Dibromoethane: A few drops of 1,2-dibromoethane can be used as an initiator.[11]

  • Ensure Anhydrous Conditions: As mentioned in Q3, any moisture will prevent the reaction from starting. Re-check that all glassware and solvents are perfectly dry.[1][11]

  • Gentle Heating: A small amount of localized heating with a heat gun can sometimes provide the necessary activation energy. Be prepared to cool the reaction immediately once it starts, as it is exothermic.[1]

Data Presentation

The following table summarizes the common byproducts and the key experimental parameters that can be adjusted to minimize their formation.

Byproduct NameChemical StructureCausal Factor(s)Mitigation Strategy
2,2'-Bithiophene Thiophene-ThiopheneHigh local concentration of 2-halothiophene; Elevated reaction temperature.Slow, dropwise addition of 2-halothiophene; Maintain gentle reflux and avoid overheating.[6][2]
Thiophene ThiophenePresence of water or other acidic protons.[1][4]Use flame- or oven-dried glassware; Use anhydrous solvents; Maintain an inert atmosphere (N₂ or Ar).[1][11]
Ethylene Bromohydrin Br-CH₂CH₂-OHReaction of ethylene oxide with MgBr₂ in the presence of water.[5]Ensure strictly anhydrous conditions during the reaction with ethylene oxide.

Experimental Protocol

Synthesis of this compound via Grignard Reaction

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.

1. Preparation of the Grignard Reagent (2-Thienylmagnesium Bromide): a. Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under an inert atmosphere and allow it to cool to room temperature. b. Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine as an initiator.[1] c. In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).[13] d. Add a small portion of the 2-bromothiophene solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gently warm the flask with a heat gun.[1] e. Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[13] f. After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.[13]

2. Reaction with Ethylene Oxide: a. Cool the prepared Grignard reagent solution to 7-9 °C using an ice-salt bath.[13] b. Slowly bubble gaseous ethylene oxide (or add a pre-cooled solution of ethylene oxide in THF) into the stirred Grignard solution. The molar ratio of ethylene oxide to the initial 2-bromothiophene should be carefully controlled.[13] c. After the addition is complete, allow the reaction to warm to room temperature and then heat to 55-60 °C for 7-8 hours.[13]

3. Work-up and Purification: a. Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid.[6] b. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. d. Filter off the drying agent and remove the solvent under reduced pressure. e. The crude this compound can be purified by vacuum distillation.[13]

Visualization

Troubleshooting_Grignard_Byproducts start_node Low Yield or Impure Product issue_node_bithiophene Wurtz Coupling Side Reaction start_node->issue_node_bithiophene Major Impurity: 2,2'-Bithiophene issue_node_thiophene Grignard Reagent Quenching start_node->issue_node_thiophene Major Impurity: Thiophene issue_node_failure Inactive Magnesium Surface (MgO layer) start_node->issue_node_failure Reaction Fails to Initiate issue_node issue_node cause_node cause_node solution_node solution_node cause_node_1 High [Alkyl Halide] or High Temp issue_node_bithiophene->cause_node_1 Cause solution_node_1 Slow, dropwise addition of 2-halothiophene. Control temperature. cause_node_1->solution_node_1 Solution cause_node_2 Presence of Water or Protic Impurities issue_node_thiophene->cause_node_2 Cause solution_node_2 Use flame-dried glassware. Use anhydrous solvents. Maintain inert atmosphere. cause_node_2->solution_node_2 Solution cause_node_3 Passivated Mg Surface issue_node_failure->cause_node_3 Cause solution_node_3 Activate Mg with I₂ crystal. Use mechanical crushing. Ensure anhydrous conditions. cause_node_3->solution_node_3 Solution

Caption: Troubleshooting workflow for common byproducts and issues in Grignard synthesis.

References

Technical Support Center: Heck Coupling of 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Heck coupling reaction of 2-thiopheneethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this specific transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Heck coupling of this compound?

A1: The most prevalent side reactions when using this compound as a substrate in the Heck coupling are:

  • Catalyst Deactivation (Poisoning): The sulfur atom in the thiophene ring can coordinate strongly to the palladium catalyst, leading to the formation of inactive palladium-sulfur species. This is a primary cause of low conversion or stalled reactions.

  • Olefin Isomerization: The desired product can undergo isomerization, leading to a mixture of constitutional isomers. This occurs via a β-hydride elimination and re-insertion mechanism.

  • Homocoupling of the Aryl Halide: The aryl halide can react with itself to form a biaryl byproduct, consuming the starting material and complicating purification.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, another non-productive pathway that consumes the starting material.

  • Reactions involving the Hydroxyl Group: While less commonly reported, the hydroxyl group could potentially coordinate to the palladium center, influencing the reaction's regioselectivity or leading to undesired ether formation under certain conditions.

Q2: How does the sulfur in this compound affect the palladium catalyst?

A2: The lone pair of electrons on the sulfur atom can act as a ligand, binding to the palladium catalyst. This coordination can be strong and irreversible, effectively removing the catalyst from the active catalytic cycle. This "poisoning" effect reduces the catalyst's efficacy, leading to lower yields and incomplete reactions. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this issue by competing with the sulfur for coordination sites on the palladium.

Q3: Can the hydroxyl group of this compound interfere with the Heck reaction?

A3: The hydroxyl group can potentially influence the reaction in several ways. It may act as a directing group through coordination to the palladium catalyst, which could affect the regioselectivity of the olefin insertion. In some cases, intramolecular reactions or ether formation could occur, although these are generally less common side reactions in standard Heck couplings. If interference from the hydroxyl group is suspected, protecting it as a silyl ether or another suitable protecting group before the coupling reaction may be beneficial.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during the Heck coupling of this compound.

Issue 1: Low or No Conversion of Starting Materials

Possible Causes & Solutions

Possible CauseRecommended Solution
Catalyst Deactivation 1. Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to compensate for poisoning. 2. Use a Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, PCy3) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and reduce sulfur coordination. 3. Add a Silver or Thallium Salt: Additives like silver carbonate (Ag2CO3) or thallium acetate (TlOAc) can act as halide scavengers and may help to regenerate the active catalyst.
Impure Reagents 1. Purify Starting Materials: Ensure that this compound and the aryl halide are free of impurities, especially elemental sulfur or other sulfur-containing compounds. 2. Use High-Purity Solvents: Solvents should be anhydrous and deoxygenated to prevent catalyst deactivation and unwanted side reactions.
Suboptimal Reaction Conditions 1. Optimize Temperature: Gradually increase the reaction temperature. Heck reactions often require elevated temperatures (80-140 °C). 2. Screen Different Bases: The choice of base is crucial. Inorganic bases like K2CO3, Cs2CO3, or organic bases such as triethylamine (NEt3) or diisopropylethylamine (DIPEA) can have a significant impact.[1] The optimal base will depend on the specific substrates and ligands used.
Issue 2: Formation of a Mixture of Isomeric Products

Possible Causes & Solutions

Possible CauseRecommended Solution
Olefin Isomerization 1. Modify the Ligand: The choice of ligand can influence the extent of isomerization. Less bulky ligands may sometimes favor the desired regioisomer.[2] 2. Use a Halide Additive: The addition of a halide source, such as tetrabutylammonium bromide (TBAB), can sometimes suppress isomerization by altering the coordination sphere of the palladium intermediate. 3. Optimize Reaction Time: Shorter reaction times can minimize the opportunity for the product to isomerize. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Issue 3: Significant Formation of Homocoupled Biaryl Byproduct

Possible Causes & Solutions

Possible CauseRecommended Solution
Side Reaction of the Aryl Halide 1. Lower the Reaction Temperature: Homocoupling is often more prevalent at higher temperatures. 2. Adjust the Stoichiometry: Using a slight excess of the olefin (this compound) can favor the cross-coupling reaction over homocoupling. 3. Change the Ligand: The ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different phosphine ligands is recommended.

Experimental Protocols

A general starting point for a Heck coupling reaction with this compound is provided below. Please note that optimization will likely be required for your specific aryl halide.

General Procedure for Heck Coupling of this compound with an Aryl Bromide

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added Pd(OAc)2 (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., PPh3, 0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a base (e.g., K2CO3, 2.0 mmol).[3] Anhydrous, deoxygenated solvent (e.g., DMF, acetonitrile, or toluene, 5 mL) is then added. The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the processes occurring in your reaction flask, the following diagrams illustrate the main catalytic cycle and a common side reaction pathway.

Heck_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Ar Ar-Pd(II)-X(L_n) OxAdd->PdII_Ar Coord Olefin Coordination PdII_Ar->Coord + Olefin PdII_Olefin Ar-Pd(II)(Olefin)-X(L_n) Coord->PdII_Olefin Insert Migratory Insertion PdII_Olefin->Insert PdII_Alkyl R-CH(Ar)-CH2-Pd(II)-X(L_n) Insert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_H H-Pd(II)-X(L_n) BetaElim->PdII_H + Product Product Coupled Product RedElim Reductive Elimination PdII_H->RedElim + Base RedElim->Pd0 + [Base-H]X Base Base HX_Base [Base-H]X ArX Ar-X Olefin This compound

Caption: The catalytic cycle of the Heck reaction.

Side_Reactions Start Heck Coupling of This compound Desired Desired Product (Cross-Coupling) Start->Desired Side_Reactions Potential Side Reactions Start->Side_Reactions Poisoning Catalyst Poisoning (Sulfur Coordination) Side_Reactions->Poisoning Isomerization Olefin Isomerization Side_Reactions->Isomerization Homocoupling Aryl Halide Homocoupling Side_Reactions->Homocoupling Reduction Aryl Halide Reduction Side_Reactions->Reduction

Caption: Common side reaction pathways in the Heck coupling of this compound.

References

Technical Support Center: Purification of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in removing unreacted 2-bromothiophene from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 2-bromothiophene from my reaction product?

A1: The most effective and commonly used techniques for purifying thiophene derivatives are fractional distillation, flash column chromatography, and recrystallization.[1][2] The best choice depends on the physical properties of your desired product and the nature of the impurities.

Q2: My product has a boiling point very close to 2-bromothiophene. Can I still use distillation?

A2: If the boiling points are separated by less than 70°C, simple distillation will be ineffective. However, fractional distillation is designed for this purpose and can achieve good separation.[3] This method uses a fractionating column to perform multiple condensation-vaporization cycles, which enriches the vapor with the more volatile component (the one with the lower boiling point).[3][4]

Q3: How do I choose between distillation, chromatography, and recrystallization?

A3: The choice depends on the physical state and properties of your product relative to 2-bromothiophene.

  • Fractional Distillation: Ideal if your product is a liquid with a boiling point that is different from 2-bromothiophene (Boiling Point: 149-154°C).[1][5][6][7]

  • Column Chromatography: Best if your product is a solid or a high-boiling liquid and has a different polarity than 2-bromothiophene. Since 2-bromothiophene is relatively nonpolar, this method is very effective if your product is significantly more polar.[8][9]

  • Recrystallization: Only applicable if your product is a solid. This method works well if 2-bromothiophene is soluble in the chosen recrystallization solvent at low temperatures while your product is not.[9][10]

Q4: I am concerned my compound might degrade on silica gel during column chromatography. What should I do?

A4: Halogenated thiophenes can sometimes be sensitive to the acidic nature of standard silica gel. If you observe degradation (e.g., new spots on a TLC plate after letting it sit for an hour), you can use deactivated silica gel or an alternative stationary phase like neutral alumina.

Quantitative Data Summary

The selection of a purification method is guided by the physical properties of the compounds to be separated. Below is a table comparing the properties of 2-bromothiophene with a hypothetical, more functionalized thiophene product.

Property2-Bromothiophene (Impurity)Hypothetical Product (e.g., Acetyl-bromothiophene)Rationale for Method Selection
Physical State Liquid[6]SolidRecrystallization is a viable option.
Boiling Point 149-154 °C[5][6][7]> 200 °C (typical for larger molecules)The significant difference makes fractional distillation (especially under vacuum for high-boiling products) an excellent choice.
Polarity Low (Topological Polar Surface Area: 28.2 Ų)[11][12]Moderate to High (due to carbonyl group)The polarity difference allows for easy separation by column chromatography, where the less polar 2-bromothiophene will elute first.[8]
Solubility Soluble in nonpolar organic solvents (e.g., hexanes, dichloromethane).[1][9] Immiscible in water.[1][6]Varies; likely more soluble in moderately polar solvents (e.g., ethyl acetate, acetone).[13]A solvent system can be chosen for recrystallization where the product crystallizes out from a hot solution upon cooling, while 2-bromothiophene remains in the mother liquor.

Experimental Workflow

This diagram outlines the decision-making process for selecting the appropriate purification technique.

G start Crude Product Mixture (Product + Unreacted 2-Bromothiophene) is_solid Is the desired product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes check_bp Is Boiling Point of Product known and different from ~150°C by >25°C? is_solid->check_bp No (Product is a liquid) recrystallization_success Was recrystallization successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->check_bp No distillation Perform Fractional Distillation check_bp->distillation Yes chromatography Perform Column Chromatography check_bp->chromatography No / Unknown distillation_success Was distillation successful? distillation->distillation_success pure_liquid Pure Liquid Product distillation_success->pure_liquid Yes distillation_success->chromatography No chromatography_success Was chromatography successful? chromatography->chromatography_success chromatography_success->start No, Re-evaluate pure_product Pure Product chromatography_success->pure_product Yes

Caption: Workflow for selecting a purification method.

Troubleshooting Guides and Experimental Protocols

Fractional Distillation

Best For: Separating liquids with close boiling points (difference < 70°C).[3]

Experimental Protocol:

  • Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[3] Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Heating: Add the crude mixture and a stir bar or boiling chips to the flask. Heat the flask gently using a heating mantle.

  • Equilibration: As the mixture boils, observe the vapor slowly rising through the fractionating column. This allows for the establishment of a temperature gradient and proper separation.[3]

  • Collection: The vapor of the lower-boiling component (likely 2-bromothiophene) will reach the top of the column first.[4] When the temperature at the distillation head stabilizes at the boiling point of 2-bromothiophene (~149-154°C), collect this first fraction in the receiving flask.

  • Second Fraction: Once all the 2-bromothiophene has distilled, the temperature will either drop (if you stop heating) or begin to rise towards the boiling point of your product. At this point, change the receiving flask to collect the pure product.[3]

ProblemPossible CauseSolution
Poor Separation (Overlapping Fractions) 1. Heating rate is too fast. 2. Inefficient fractionating column.1. Reduce the heating rate to allow the vapor-liquid equilibria to be established in the column.[4] 2. Use a longer column or one with a higher surface area packing (e.g., glass beads or Raschig rings) to increase the number of theoretical plates.[3]
Temperature Fluctuates / Does Not Stabilize 1. Uneven boiling ("bumping"). 2. Heating is not consistent.1. Ensure adequate stirring or add fresh boiling chips. 2. Use a heating mantle with a temperature controller for stable heating.
Column Chromatography

Best For: Separating compounds with different polarities.[8][14]

Experimental Protocol:

  • Solvent Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) where the desired product has an Rf value of approximately 0.2-0.4.[9] The less polar 2-bromothiophene should have a higher Rf value.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase.[9] Pour the slurry into a column, open the stopcock, and allow the solvent to drain until it is just above the silica surface, ensuring no air bubbles are trapped.[15] Add a thin layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[9] Carefully add the sample to the top of the column. A better method for sharper bands is "dry loading," where the sample is first adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder is added to the column.[16]

  • Elution: Carefully add the mobile phase to the column. Apply pressure to the top of the column (flash chromatography) and begin collecting fractions.[15] Start with a nonpolar solvent (like hexanes) to elute the nonpolar 2-bromothiophene first, then gradually increase the solvent polarity (e.g., by adding more ethyl acetate) to elute your more polar product.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

ProblemPossible CauseSolution
Poor Separation (Overlapping Bands) 1. Improper solvent system. 2. Column was packed unevenly. 3. Too much sample was loaded.1. Re-optimize the solvent system with TLC to achieve better separation between the spots.[9] 2. Ensure the column is packed carefully without cracks or channels.[16] 3. Use a larger column or load less material. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[8]
Product is Stuck on the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the eluent. For example, if using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.
Compound Degrades on the Column The compound is sensitive to the acidic nature of silica gel.Neutralize the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample, or use a different stationary phase like alumina.
Recrystallization

Best For: Purifying solid products.[9]

ProblemPossible CauseSolution
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and try cooling again.[17] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure product.[10][18]
Product "Oils Out" (Forms a Liquid Instead of Crystals) 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the product. 3. High concentration of impurities.1. Re-heat to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[17][18] Insulating the flask can help. 2. Choose a lower-boiling solvent. 3. If impurities are the issue, column chromatography may be a more suitable purification method.[2]
Poor Yield of Recovered Crystals 1. Too much solvent was used initially. 2. The product has significant solubility in the cold solvent. 3. Crystals were rinsed with too much solvent or solvent that was not ice-cold.1. Concentrate the mother liquor (the leftover solution) and cool it again to recover a second crop of crystals.[18] 2. Try a different solvent in which your product is less soluble at low temperatures. 3. Use a minimal amount of ice-cold solvent for rinsing the crystals.[10]

References

Troubleshooting low yield in 2-Thiopheneethanol preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Thiopheneethanol Preparation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address common challenges, particularly low yields, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent and well-documented methods for synthesizing this compound are:

  • Grignard Reaction: This approach involves the reaction of a Grignard reagent, 2-thienylmagnesium bromide, with an electrophile such as formaldehyde or ethylene oxide. The Grignard reagent is typically prepared in situ from 2-bromothiophene and magnesium metal.

  • Reduction of a Thiophene Derivative: This method utilizes the reduction of a thiophene compound with a suitable carbonyl or carboxylic acid group at the 2-position. Common starting materials for reduction include 2-thiophenecarboxaldehyde and 2-thienylacetic acid (or its esters).

Q2: I'm experiencing a very low yield. What are the general critical factors I should check first?

A2: Low yields in the synthesis of this compound can often be attributed to several common experimental errors. Before delving into reaction-specific issues, it is crucial to verify the following:

  • Purity of Reagents and Solvents: Impurities in the starting materials or the presence of moisture in anhydrous solvents can significantly inhibit the reaction and lead to side products.

  • Accurate Stoichiometry: Ensure that all reagents are carefully measured to maintain the correct molar ratios as specified in the protocol.

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.

  • Proper Work-up and Purification: A significant portion of the product can be lost during extraction, washing, and purification steps. Careful and efficient handling during these stages is critical to maximizing the isolated yield.

Q3: My crude this compound is a dark or brownish liquid. Is this normal?

A3: While pure this compound is a colorless to light yellow liquid, a dark coloration in the crude product often indicates the presence of impurities. These can include polymeric materials, degradation products, or residual starting materials. Further purification, such as vacuum distillation or column chromatography, is necessary to remove these colored impurities.[1]

Troubleshooting Guide: Low Yield in Grignard Synthesis

The Grignard synthesis of this compound is highly sensitive to experimental conditions. Low yields are a common issue. This guide addresses specific problems you might encounter.

Q4: My Grignard reaction fails to initiate. What are the common causes and solutions?

A4: Failure to initiate a Grignard reaction is a frequent challenge, often due to the passivation of the magnesium surface by a layer of magnesium oxide (MgO) and the presence of moisture.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, particularly THF or diethyl ether, must be anhydrous.[2][3]

    • Activate the Magnesium: The magnesium turnings require activation to expose a fresh, reactive surface. Common activation methods include:

      • Gentle heating with a heat gun at the start of the reaction.[2]

      • Adding a small crystal of iodine.

      • Grinding the magnesium turnings in a mortar and pestle to expose a fresh surface.[4]

Q5: The Grignard reaction starts, but my yield is still low. What are the likely side reactions?

A5: Several side reactions can compete with the desired formation of this compound, leading to a reduced yield.

  • Wurtz Coupling: A common side reaction where the Grignard reagent (2-thienylmagnesium bromide) reacts with the starting 2-halothiophene to form a bithiophene dimer.[2][5]

    • Solution: To minimize this, ensure a slow, controlled addition of the 2-halothiophene to the magnesium suspension. This maintains a low concentration of the halide, favoring the formation of the Grignard reagent over the coupling side reaction.[2][6]

  • Moisture Contamination: Traces of water will quench the Grignard reagent, converting it to thiophene. The presence of thiophene as a byproduct is a strong indicator of moisture contamination.[2][3]

    • Solution: Re-evaluate all drying procedures for glassware, solvents, and starting materials. Ensure the reaction is carried out under a positive pressure of an inert gas (e.g., nitrogen or argon).[3]

  • Reaction with Oxygen: Grignard reagents can react with atmospheric oxygen.

    • Solution: Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[2]

Q6: I'm using formaldehyde in my Grignard reaction and getting a low yield. What could be the issue?

A6: The source and reactivity of formaldehyde are critical for a successful reaction.

  • Low Reactivity of Formaldehyde Source: If using paraformaldehyde, its depolymerization may be inefficient.

    • Solution: Use freshly opened paraformaldehyde and ensure the reaction temperature is sufficient for depolymerization. Alternatively, a solution of formaldehyde in a compatible solvent can be used.[5]

Troubleshooting Workflow for Low Yield in Grignard Synthesis

Troubleshooting Workflow for Low Yield in Grignard Synthesis start Low Yield in Grignard Synthesis check_initiation Did the reaction initiate? start->check_initiation check_conditions Review Anhydrous Conditions & Mg Activation check_initiation->check_conditions No check_side_reactions Reaction initiated, but yield is low. Any side products? check_initiation->check_side_reactions Yes wurtz Bithiophene detected? (Wurtz Coupling) check_side_reactions->wurtz slow_addition Slow down halide addition. Maintain low temperature. wurtz->slow_addition Yes moisture Thiophene detected? (Moisture Contamination) wurtz->moisture No end Improved Yield slow_addition->end dry_reagents Thoroughly dry all glassware, solvents, and reagents. moisture->dry_reagents Yes formaldehyde_issue Using formaldehyde? Check its reactivity. moisture->formaldehyde_issue No dry_reagents->end fresh_formaldehyde Use fresh paraformaldehyde or a formaldehyde solution. formaldehyde_issue->fresh_formaldehyde Yes fresh_formaldehyde->end

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Troubleshooting Guide: Low Yield in Reduction Synthesis

The reduction of 2-thiophenecarboxaldehyde or 2-thienylacetic acid is another common route to this compound. Low yields in this method are often related to the reducing agent or reaction conditions.

Q7: My reduction of 2-thiophenecarboxaldehyde is incomplete, and the starting material remains. What went wrong?

A7: Incomplete reduction can stem from several factors related to the reducing agent and reaction parameters.

  • Insufficient or Inactive Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent that can decompose if not stored properly or in the presence of protic solvents over time.[6]

    • Solution: Use a fresh, dry batch of NaBH₄.[6] It is also common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to compensate for any decomposition.[2]

  • Suboptimal Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, it may be too slow at this temperature to go to completion.

    • Solution: After the initial addition of the reducing agent at 0°C, allow the reaction to warm to room temperature and stir for a period to ensure completion.[5][6]

  • Reaction Monitoring: Without monitoring, it is difficult to know when the reaction is complete.

    • Solution: Use TLC to track the disappearance of the starting aldehyde.

Q8: I'm observing low product yield after the work-up of my reduction reaction. Where could the product be lost?

A8: Significant product loss can occur during the work-up and purification stages.

  • Product Loss During Extraction: this compound has some solubility in water, which can lead to losses during aqueous work-up.

    • Solution: Perform multiple extractions with an organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer.

  • Incomplete Quenching: The reaction needs to be properly quenched to neutralize any remaining reducing agent.

    • Solution: Slowly add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench excess NaBH₄.[6]

Logical Diagram for Troubleshooting Aldehyde Reduction

Troubleshooting Low Yield in Aldehyde Reduction start Low Yield in Aldehyde Reduction check_completion Is the reaction incomplete? (Starting material remains) start->check_completion check_reagent Check Reducing Agent check_completion->check_reagent Yes check_conditions Check Reaction Conditions check_completion->check_conditions Yes check_workup Is the reaction complete, but isolated yield is low? check_completion->check_workup No reagent_sol Use fresh NaBH4 Use slight excess check_reagent->reagent_sol conditions_sol Allow to warm to RT Increase reaction time Monitor by TLC check_conditions->conditions_sol end Improved Yield reagent_sol->end conditions_sol->end workup_sol Perform multiple extractions Ensure proper quenching check_workup->workup_sol workup_sol->end

Caption: Logical diagram for troubleshooting low yield in aldehyde reduction.

Data Presentation

Table 1: Comparison of Methods for Reduction of 2-Thiophenecarboxaldehyde
MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
A Sodium Borohydride (NaBH₄)Methanol or Ethanol0 - 251 - 285 - 95
B Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF0 - 251 - 3>90
C Catalytic Hydrogenation10% Palladium on Carbon (Pd/C)EthanolRoom Temperature4 - 8

Data compiled from literature to provide a comparative overview.[2]

Table 2: Boiling Point of this compound under Vacuum
Pressure (mmHg)Boiling Point (°C)
13108-109
22160

This data is useful for purification by vacuum distillation.[7][8]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of 2-thienylmagnesium bromide with formaldehyde.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Bromothiophene

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stir bar. Allow to cool under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 equivalents) and a crystal of iodine in the flask.

    • Add enough anhydrous THF to cover the magnesium.

    • Prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 2-bromothiophene solution to initiate the reaction (indicated by bubbling and a color change).

    • Once initiated, add the remaining 2-bromothiophene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.[6]

  • Reaction with Formaldehyde:

    • In a separate flask, heat paraformaldehyde under an inert atmosphere to generate formaldehyde gas, or use a formaldehyde solution.

    • Cool the Grignard reagent to 0°C and slowly bubble the formaldehyde gas through the solution or add the formaldehyde solution dropwise.

  • Work-up:

    • Quench the reaction by slowly adding cold, saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Reduction of 2-Thiophenecarboxaldehyde with Sodium Borohydride

This protocol details the reduction of 2-thiophenecarboxaldehyde to this compound using sodium borohydride.[2]

Materials:

  • 2-Thiophenecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1.0 equivalent) in methanol or ethanol. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether or dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain crude this compound.

    • If necessary, purify the product by vacuum distillation or column chromatography.

Experimental Workflow Diagram

General Experimental Workflow for this compound Synthesis start Select Synthetic Route grignard Grignard Synthesis start->grignard reduction Reduction Synthesis start->reduction reagent_prep Prepare Anhydrous Reagents & Glassware grignard->reagent_prep reduction->reagent_prep run_reaction Run Reaction under Inert Atmosphere Monitor by TLC reagent_prep->run_reaction workup Aqueous Work-up & Extraction run_reaction->workup purification Dry & Concentrate workup->purification final_product Purify by Vacuum Distillation or Column Chromatography purification->final_product analysis Characterize Final Product (NMR, GC-MS, etc.) final_product->analysis

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Optimization of Palladium Catalysts for 2-Thiopheneethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thiopheneethanol using palladium catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed synthesis of this compound, which is typically a two-step process involving a Heck reaction followed by hydrogenation.

Issue 1: Low Yield in the Heck Reaction Step

  • Question: My Heck reaction for the synthesis of the intermediate (E)-3-(thiophen-2-yl)acrylic acid or its ester from 2-bromothiophene is giving a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Heck reaction can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]

    • Potential Causes & Solutions:

Potential CauseRecommended Solution
Catalyst Inactivity or Decomposition The Pd(0) active species may not be generating efficiently or is decomposing.[2] Consider using a pre-catalyst like a Pd(II) salt (e.g., Pd(OAc)2) with a phosphine ligand, which can be more stable and efficient.[3][4] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[5]
Suboptimal Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[1][6] For electron-rich heteroaromatics like thiophene, bulky and electron-rich phosphine ligands can be effective.[7] Experiment with different ligands to find the optimal one for your specific substrate.
Inappropriate Base or Solvent The choice of base and solvent is critical.[1] Strong bases combined with protic solvents can sometimes lead to side reactions like debromination.[1] Anhydrous and degassed solvents should be used.[1]
Incorrect Reaction Temperature High temperatures can sometimes promote catalyst decomposition or side reactions.[1] Conversely, a temperature that is too low will result in a sluggish reaction. Experiment with a range of temperatures, for example, between 100-160 °C, to find the optimal balance.[8]
Impure Reagents The purity of starting materials, especially the 2-bromothiophene and the alkene, is important.[2] Impurities can interfere with the catalyst. Ensure your reagents are of high purity.

Issue 2: Formation of Side Products (e.g., Debromination)

  • Question: I am observing a significant amount of thiophene as a byproduct in my Heck reaction, suggesting debromination of my starting material. How can I minimize this?

  • Answer: The formation of a debrominated byproduct, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] This occurs when the bromo group is replaced by a hydrogen atom, consuming your starting material and reducing the yield of the desired product.[1]

    • Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of Protic Solvents or Water Traces of water or protic solvents can promote the formation of palladium-hydride species, which are responsible for the debromination.[1] Ensure all reagents and solvents are anhydrous and the reaction is set up under dry conditions.[1]
Inappropriate Base The choice of base can influence the rate of debromination.[1] Consider screening different bases to find one that minimizes this side reaction while still promoting the desired coupling.
High Reaction Temperature Debromination can have a higher activation energy than the desired Heck reaction, so running the reaction at a lower temperature may favor the desired product.[1]

Issue 3: Incomplete Hydrogenation of the Intermediate

  • Question: The reduction of my Heck product to this compound is not going to completion. What could be the issue?

  • Answer: Incomplete hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions.

    • Potential Causes & Solutions:

Potential CauseRecommended Solution
Catalyst Poisoning The palladium on carbon (Pd/C) catalyst can be poisoned by sulfur compounds, which is a known issue when working with thiophene derivatives.[9] Ensure the starting material for the hydrogenation is sufficiently pure and free of any reagents from the previous step that could act as catalyst poisons.
Insufficient Hydrogen Pressure The reaction may require a higher hydrogen pressure to proceed to completion. The typical pressure range is 1.0-1.2 MPa.[8][10]
Suboptimal Temperature The reaction is typically run at a slightly elevated temperature, for instance, between 45-50 °C.[8][10] Ensure the temperature is maintained within the optimal range.
Inadequate Stirring In a heterogeneous hydrogenation, vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound using a palladium catalyst?

A1: A widely reported and effective method is a two-step process.[8][12] The first step is a palladium-catalyzed Heck reaction between 2-bromothiophene and an acrylic acid ester to form an intermediate. The second step involves the hydrogenation of this intermediate, typically using a palladium on carbon (Pd/C) catalyst, to yield this compound.[8][10]

Q2: Which palladium catalyst is best for the Heck reaction step?

A2: There is no single "best" catalyst as the optimal choice can depend on the specific substrates and reaction conditions.[2] However, palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective pre-catalyst in combination with a suitable phosphine ligand.[3][13] Ligand-less systems with Pd(OAc)₂ have also been reported to be efficient for the arylation of thiophenes, particularly at low catalyst loadings.[14]

Q3: How do I choose the right ligand for the Heck reaction?

A3: The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.[6] For coupling with thiophene derivatives, bulky and electron-rich phosphine ligands are often a good starting point.[7] It is often necessary to screen a few different ligands to identify the one that provides the best results for your specific reaction.[2]

Q4: What are the key parameters to optimize for the hydrogenation step?

A4: The key parameters for the hydrogenation of the intermediate to this compound are the choice of catalyst (typically 10% Pd/C), hydrogen pressure (around 1.0-1.2 MPa), and reaction temperature (around 45-50 °C).[8][10] It is also important to use a suitable solvent and ensure efficient stirring.[11]

Q5: How can I monitor the progress of my reactions?

A5: The progress of both the Heck reaction and the hydrogenation can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][15] These techniques will allow you to track the consumption of the starting materials and the formation of the desired product.

Quantitative Data

Table 1: Effect of Palladium Acetate Loading on the Yield of the Heck Reaction Intermediate [8]

2-Bromothiophene (g)Palladium Acetate (g)Molar Ratio (2-Bromothiophene:Pd)Yield (%)
332.31 : 0.0186
334.61 : 0.0289

Table 2: Effect of Pd/C Loading on the Yield of this compound in the Hydrogenation Step [8][10]

Heck Intermediate (g)10% Pd/C (g)Yield (%)
48.72.493
50.52.593
48.74.895
50.55.096

Experimental Protocols

Protocol 1: Synthesis of the Heck Reaction Intermediate

This protocol is adapted from a patented procedure for the synthesis of an intermediate for this compound.[8][12]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 33g of 2-bromothiophene, 48g of the acrylate reactant, 18g of sodium acetate, and 2.3g of palladium acetate in 200ml of N-methylpyrrolidone.

  • Reaction: Stir the mixture and heat to 135 °C. Maintain this temperature for 9 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 200ml of ice water.

  • Extraction: Extract the product with toluene (2 x 200ml). Wash the combined organic phases with water (2 x 200ml).

  • Purification: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure to obtain the crude solid. Recrystallize the solid from 100ml of anhydrous methanol to yield the purified intermediate.

Protocol 2: Hydrogenation to this compound

This protocol describes the reduction of the intermediate to the final product.[8][10]

  • Reaction Setup: In a suitable organic solvent, add 48.7g of the intermediate from Protocol 1 and 2.4g of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas to displace the air. Pressurize the vessel to 1.0-1.2 MPa with hydrogen.

  • Reaction: Stir the mixture at 45-50 °C for 5 hours.

  • Work-up: After the reaction is complete, filter off the Pd/C catalyst.

  • Purification: Concentrate the organic layer under reduced pressure and then purify by vacuum distillation, collecting the fraction at 108-111 °C/2kPa, to obtain this compound.

Visualizations

Heck_Catalytic_Cycle cluster_cycle Heck Reaction Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)-Alkene(L2)]+X- PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH2-CH(Ar)-Pd(II)-X(L2) PdII_Alkene->PdII_Intermediate Migratory Insertion PdII_Hydride H-Pd(II)-X(L2) PdII_Intermediate->PdII_Hydride β-Hydride Elimination (Product Release) Product Substituted Alkene PdII_Hydride->Pd0 Reductive Elimination (Base) ArX Ar-X (2-Bromothiophene) Alkene Alkene Base Base HX H-X

Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.

Synthesis_Workflow cluster_step1 Step 1: Heck Reaction cluster_step2 Step 2: Hydrogenation Start_Heck 2-Bromothiophene + Acrylate Reaction_Heck Pd(OAc)2, Base, Solvent, 135°C Start_Heck->Reaction_Heck Workup_Heck Quench, Extract, Purify Reaction_Heck->Workup_Heck Intermediate Heck Product Workup_Heck->Intermediate Start_H2 Heck Product Intermediate->Start_H2 Proceed to next step Reaction_H2 10% Pd/C, H2 (1.0-1.2 MPa), 45-50°C Start_H2->Reaction_H2 Workup_H2 Filter, Concentrate Reaction_H2->Workup_H2 Final_Product This compound Workup_H2->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Preventing Wurtz coupling during Grignard reagent formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Wurtz coupling during Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: What is Wurtz coupling in the context of Grignard reagent formation?

A1: Wurtz-type coupling is a significant side reaction that results in the formation of a homocoupled dimer (R-R) from the organic halide (R-X) used in the Grignard synthesis.[1] This occurs when a newly formed Grignard reagent (R-MgX) molecule reacts with an unreacted molecule of the organic halide.[1][2] This side reaction not only consumes the desired Grignard reagent but also complicates the purification of the final product.[1]

Q2: What are the primary causes of a high yield of Wurtz coupling byproducts?

A2: Several factors can promote the formation of Wurtz coupling products:

  • High Local Concentration of Organic Halide: Rapid addition of the organic halide can create localized areas of high concentration, increasing the likelihood of the Grignard reagent reacting with the halide instead of the magnesium surface.[1]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][3] The formation of the Grignard reagent is exothermic, and inadequate temperature control can lead to "hot spots" that favor byproduct formation.[1]

  • Choice of Solvent: Certain solvents, such as Tetrahydrofuran (THF), can be more prone to promoting Wurtz coupling for specific substrates, like benzylic halides, compared to other ethers such as 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O).[1][3]

  • Insufficient Magnesium Surface Area: A limited or poorly activated magnesium surface can slow the rate of Grignard reagent formation, leaving a higher concentration of unreacted organic halide available for Wurtz coupling.[1]

Q3: How can I minimize the formation of Wurtz coupling products?

A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:

  • Slow Addition: Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature.[1] This prevents the buildup of unreacted halide.[1]

  • Temperature Control: Maintain a low reaction temperature.[1] For highly reactive halides, initiating the reaction at room temperature and then cooling it to 0-10°C is often effective.[1]

  • Solvent Selection: The choice of solvent can significantly impact the ratio of the desired Grignard product to the Wurtz coupling byproduct.[1] For instance, 2-MeTHF has been shown to be a superior solvent in suppressing Wurtz coupling for benzylic Grignards compared to THF.[3]

  • Efficient Stirring: Vigorous stirring ensures that the organic halide reacts quickly with the magnesium surface, minimizing its concentration in the solution and thus reducing the opportunity for coupling.[3]

  • Use of Fresh, High-Purity Magnesium: Using fresh, oxide-free magnesium turnings is crucial for a smooth and rapid initiation of the Grignard formation, which in turn minimizes the time unreacted organohalide is present.[3]

Q4: My Grignard reagent solution appears cloudy or has formed a precipitate. Is this related to Wurtz coupling?

A4: While a gray, cloudy appearance is normal for a Grignard reagent suspension, the formation of a significant precipitate could indicate a high concentration of the Wurtz coupling product, especially if the dimer is a solid. For example, the synthesis of benzylmagnesium bromide in THF can lead to the precipitation of the Wurtz product, 1,2-diphenylethane. If you observe excessive precipitation, it is advisable to review your reaction conditions against the troubleshooting guide below.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low yield of desired product and isolation of a significant amount of a dimeric byproduct (R-R). High local concentration of the organic halide.Add the organic halide dropwise and slowly to the magnesium suspension. Ensure efficient stirring to quickly disperse the halide.
Reaction temperature is too high.Maintain a low reaction temperature using an ice bath, especially after the reaction has been initiated. For very reactive halides, consider temperatures below 10°C.[1]
Inappropriate solvent choice.For reactive halides like benzyl halides, consider using 2-MeTHF or diethyl ether instead of THF.[1][3]
Reaction is difficult to initiate, and once started, proceeds too rapidly, leading to a dark solution and poor yield. Poor quality or passivated magnesium.Use fresh, shiny magnesium turnings.[3] Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
Grignard reagent concentration is lower than expected upon titration. Wurtz coupling has consumed a portion of the formed Grignard reagent.Implement all the strategies to minimize Wurtz coupling: slow addition, low temperature, efficient stirring, and optimal solvent choice.

Data Presentation

Table 1: Effect of Solvent on the Yield of Grignard Product vs. Wurtz Coupling Byproduct for Benzyl Chloride

SolventGrignard Product Yield (%)Wurtz Coupling ByproductReference
Diethyl Ether (Et₂O)94Minimal[4]
2-Methyltetrahydrofuran (2-MeTHF)90Minimal[4]
Tetrahydrofuran (THF)27Significant[4]

Yields determined after reaction of the Grignard reagent with 2-butanone.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Wurtz Coupling in Benzyl Grignard Formation

This protocol is adapted from a gram-scale synthesis demonstrating the successful suppression of Wurtz coupling by using 2-MeTHF as the solvent.[1]

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • Benzyl chloride (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • 2-Butanone (1.0 eq, as an electrophile for quenching and yield determination)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.[1]

  • Initiation: Add a small portion of the benzyl chloride solution (dissolved in 2-MeTHF) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1]

  • Slow Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[1]

  • Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes.[1]

  • Quenching and Workup: Cool the Grignard solution to 0°C. Slowly add a solution of 2-butanone in 2-MeTHF. After the addition, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extraction and Purification: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product. The high yield of the alcohol is indicative of successful Grignard formation with minimal Wurtz coupling.[1]

Visualizations

G RX Organic Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX Mg Magnesium (Mg) RMgX_side Grignard Reagent (R-MgX) RX_side Organic Halide (R-X) RR Wurtz Product (R-R) RMgX_side->RR + R-X

Caption: Competing reaction pathways in Grignard synthesis.

Troubleshooting_Workflow start High Wurtz Coupling Observed q1 Is the organic halide added too quickly? start->q1 a1 Slow down the rate of addition. Ensure dropwise addition. q1->a1 Yes q2 Is the reaction temperature too high? q1->q2 No a1->q2 a2 Use an ice bath to maintain a low temperature (0-10°C). q2->a2 Yes q3 Is the solvent optimal? q2->q3 No a2->q3 a3 Consider switching to 2-MeTHF or diethyl ether, especially for reactive halides. q3->a3 Yes end Wurtz Coupling Minimized q3->end No a3->end

Caption: Troubleshooting workflow for excessive Wurtz coupling.

References

How to break emulsion during 2-Thiopheneethanol workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion formation during the workup of reactions involving 2-Thiopheneethanol.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as fine droplets.[1] During the workup of this compound, emulsions can form for several reasons:

  • Presence of Impurities: Residual starting materials, byproducts, or reagents from the reaction mixture can act as surfactants, stabilizing the mixture of the organic and aqueous layers.

  • High Concentration of Solutes: A high concentration of dissolved this compound or other reaction components can increase the viscosity of either the aqueous or organic phase, which hinders the separation of the two layers.[2]

  • Vigorous Shaking: Excessive agitation of the separatory funnel can create very fine droplets that are slow to coalesce.[3]

  • Suspended Solids: Fine particulate matter can accumulate at the interface between the two layers, preventing them from separating cleanly.[4]

Q2: How can I prevent an emulsion from forming in the first place?

Preventing an emulsion is often easier than breaking one.[3] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of fine droplets.[3]

  • Solvent Evaporation: Before beginning the aqueous workup, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[5]

  • Pre-filtration: If your reaction mixture contains solids, filter them out before transferring the mixture to the separatory funnel.[2]

  • Use of Brine: For the initial aqueous washes, using a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous layer and reduce the likelihood of emulsion formation.[3]

Q3: I have an emulsion. What are the first steps I should take to break it?

When an emulsion forms, the simplest solutions are often effective:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone is sometimes sufficient for the layers to separate.[6]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets.[2][7]

  • Add Brine ("Salting Out"): Introduce a saturated sodium chloride (NaCl) solution to the separatory funnel and mix gently. This is a very common and effective method for breaking emulsions.[2][6] The salt increases the polarity of the aqueous layer, which can force the separation of the organic and aqueous phases.[3][8]

Q4: What are some more advanced techniques if the simple methods don't work?

If the emulsion is persistent, you can try the following methods:

  • Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool.[4][6] This can remove fine particulates that may be stabilizing the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[2][3]

  • pH Adjustment: If the emulsion is stabilized by acidic or basic impurities, carefully adjusting the pH of the aqueous layer with a dilute acid or base can sometimes break it.[2][7]

  • Centrifugation: This is a very effective method for physically forcing the separation of the layers.[3][6][8] It is particularly useful for small-scale reactions.

  • Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes help. The increased temperature can reduce the viscosity of the mixture and promote phase separation.[1] However, this should be done with caution, especially with volatile solvents.

Troubleshooting Guide: Breaking Emulsions

This guide provides a step-by-step approach to resolving emulsions during the this compound workup.

StepActionExpected Outcome
1 Wait & Observe Allow the separatory funnel to stand undisturbed for 15-30 minutes.
2 Gentle Agitation Gently swirl the separatory funnel or stir the emulsion with a glass rod.
3 Salting Out Add a saturated solution of NaCl (brine) and gently mix.
4 Filtration Filter the entire mixture through a pad of Celite® or glass wool.
5 Solvent Addition Add a small amount of a different, miscible organic solvent.
6 Centrifugation If the volume is manageable, centrifuge the mixture to force separation.
7 pH Adjustment Carefully add dilute acid or base to alter the pH of the aqueous layer.

Summary of Emulsion Breaking Techniques

TechniquePrinciple of ActionRelative SpeedPotential Issues
Allowing to Stand Gravity-based coalescence of droplets.[6]Slow (15-60 min)Ineffective for stable emulsions.
Salting Out (Brine) Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[2][3][6]ModerateMay slightly decrease the recovery of water-soluble compounds.
Filtration (Celite®/Glass Wool) Physical coalescence of droplets and removal of solid particulates.[4][6]ModeratePotential for product loss due to adsorption onto the filter medium.
Solvent Addition Alters the polarity of the organic phase to dissolve emulsifying agents.[3][8]Moderate to FastCan complicate solvent removal later on.
Centrifugation Applies mechanical force to separate the phases based on density.[3][8]FastLimited by the volume of the centrifuge tubes.
pH Adjustment Neutralizes acidic or basic impurities that may be acting as surfactants.[2][9]ModerateThe product must be stable to changes in pH.
Gentle Heating Reduces viscosity and can aid in the coalescence of droplets.[1]ModerateRisk of product degradation or solvent evaporation.

Detailed Experimental Protocol: Salting Out

This protocol describes the use of a saturated sodium chloride (brine) solution to break an emulsion.

Materials:

  • Separatory funnel containing the emulsified mixture

  • Saturated aqueous solution of sodium chloride (brine)

  • Glass rod (optional)

  • Beakers or flasks for collecting the separated layers

Procedure:

  • Ensure the stopcock of the separatory funnel is closed and it is securely placed in a ring stand.

  • Add the brine solution to the separatory funnel in small portions (e.g., 10-20% of the total volume of the emulsion).

  • After each addition, gently swirl the funnel. Avoid vigorous shaking, which could reform the emulsion.[2]

  • Allow the mixture to stand for a few minutes and observe for layer separation. A distinct line between the aqueous and organic layers should start to appear.

  • Continue adding brine in portions until the emulsion is fully broken.

  • Once the layers have separated, carefully drain the lower (aqueous) layer.

  • Collect the upper (organic) layer containing your product.

  • Proceed with any further washing steps as required by your experimental procedure.

Visual Guides

G A Emulsion Formed During Workup B Wait 15-30 Minutes A->B C Emulsion Broken? B->C D Add Saturated NaCl (Brine) and Gently Swirl C->D No I Proceed with Extraction C->I Yes E Emulsion Broken? D->E F Filter Through Celite® or Glass Wool E->F No E->I Yes G Emulsion Broken? F->G H Consider Centrifugation or pH Adjustment G->H No G->I Yes G cluster_causes Causes of Emulsion cluster_solutions Solutions C1 Vigorous Shaking S1 Gentle Swirling C1->S1 C2 Surfactant-like Impurities S2 pH Adjustment / Salting Out C2->S2 C3 Suspended Solids S3 Filtration (Celite®) C3->S3 C4 High Solute Concentration S4 Dilution / Salting Out C4->S4

References

Minimizing impurities in the synthesis of 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Thiopheneethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated impurity profiles?

A1: The two primary methods for synthesizing this compound are the Grignard reaction and the reduction of a 2-thiopheneacetic acid derivative. Each route has a distinct impurity profile.

  • Grignard Reaction: This is the most common method, typically involving the reaction of 2-thienylmagnesium bromide (prepared from 2-bromothiophene and magnesium) with ethylene oxide.[1][2] Common impurities include unreacted 2-bromothiophene, bithiophene (from Wurtz coupling), and thiophene (from protonation of the Grignard reagent).[3] This method is highly sensitive to anhydrous conditions.[1]

  • Ester Reduction Method: This route involves the reduction of a 2-thiopheneacetic acid ester (e.g., methyl 2-thiopheneacetate) using a reducing agent like sodium borohydride.[4] Potential impurities include unreacted starting ester and byproducts from incomplete reduction. The synthesis of the starting ester can be complex and low-yielding.[4]

  • Sodium Hydride Method: A one-pot synthesis reacting thiophene with sodium hydride and then ethylene oxide has also been reported, offering a shorter process with high yield and purity.[4]

Q2: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?

A2: Failure of a Grignard reaction to initiate is a frequent issue, almost always stemming from the deactivation of the magnesium surface or the presence of moisture.

  • Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. This layer prevents the reaction with 2-bromothiophene.

    • Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the turnings with a dry stirring rod to expose a fresh surface.[3]

  • Presence of Moisture: Grignard reagents are extremely reactive with protic sources like water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms.

    • Solution: Rigorously dry all glassware, either by flame-drying under an inert atmosphere or by oven-drying. Use anhydrous solvents, and ensure starting materials are dry.[1]

Q3: I am observing a significant amount of bithiophene byproduct in my Grignard synthesis. How can I minimize its formation?

A3: Bithiophene is formed via a Wurtz-type coupling side reaction, where the 2-thienylmagnesium bromide reacts with unreacted 2-bromothiophene.[3] To minimize this:

  • Slow Addition of 2-Bromothiophene: Add the 2-bromothiophene solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.[3]

  • Temperature Control: While some initial heating may be necessary to initiate the reaction, maintaining a gentle reflux and avoiding excessive temperatures can help prevent this and other side reactions.[5]

Q4: What is the best method to purify crude this compound?

A4: The choice of purification method depends on the nature of the impurities.

  • Vacuum Distillation: This is highly effective for removing non-volatile impurities and those with boiling points significantly different from this compound.[6]

  • Column Chromatography: This method is ideal for separating impurities with polarities similar to the product, such as bithiophene or unreacted starting materials.[6]

Q5: How can I assess the purity of my final this compound product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for determining the purity of this compound and identifying volatile impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for confirming the structure of the product and identifying any remaining impurities.

Troubleshooting Guides

Grignard Synthesis Troubleshooting
ProblemPotential CauseSuggested Solution
Low or No Yield Failure of Grignard Reagent Formation: Inactive magnesium surface or presence of moisture.Activate magnesium with iodine or 1,2-dibromoethane. Flame-dry all glassware and use anhydrous solvents.[1]
Quenching of Grignard Reagent: Reaction with trace water or acidic protons from the starting material or solvent.Ensure all reagents and the reaction atmosphere are scrupulously dry.[1]
High Levels of Bithiophene Wurtz Coupling: The Grignard reagent reacts with unreacted 2-bromothiophene.Add the 2-bromothiophene solution slowly to the magnesium. Maintain gentle reflux to avoid excessive temperatures.[3]
Presence of Thiophene Protonation of Grignard Reagent: Reaction with trace amounts of water.Ensure strictly anhydrous conditions throughout the reaction.[3]
Unreacted 2-Bromothiophene Incomplete Reaction: Insufficient reaction time or temperature, or deactivated magnesium.Ensure all magnesium is consumed before workup. Activate magnesium properly. Allow for sufficient reaction time.[3]
Purification Troubleshooting
ProblemPotential CauseSuggested Solution
Co-distillation of Impurities during Vacuum Distillation Boiling points of impurities are too close to that of this compound.Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[6] If separation is still poor, switch to column chromatography.
Poor Separation on Column Chromatography Incorrect solvent system (eluent).Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.25-0.35 for this compound.[6]
Product is a Dark or Brown Color Presence of polymeric materials or degradation products.Purify using vacuum distillation to separate from less volatile colored materials, or use column chromatography.[6]

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes from various synthetic protocols for this compound.

Table 1: Grignard Synthesis of this compound
ReferenceReactantsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)
CN103896909A[7]2-Bromothiophene, Mg, Ethylene OxideTHF40-50 (Grignard formation), 55-60 (Ethylene oxide addition)3h (Grignard), 7-8h (Ethylene oxide)94.599.2
CN101885720B[8]2-Bromothiophene, Mg, Ethylene OxideToluene/THF9 (Ethylene oxide addition)Not Specified90.898.3
CN101885720B[8]2-Bromothiophene, Mg, Ethylene OxideEther/Toluene/THF0-20 (Ethylene oxide addition)Not Specified85.299.3
Table 2: Alternative Syntheses of this compound
ReferenceMethodReactantsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)
CN103483310B[4]Sodium HydrideThiophene, NaH, Ethylene OxideToluene40-504-6h (NaH), 10-14h (Ethylene oxide)93.198.4
CN102964334B[9]Heck Reaction & Reduction2-Bromothiophene, Vinyl Acetate, Pd/C, H₂NMP (Heck), Organic Solvent (Reduction)135 (Heck), 45-50 (Reduction)9h (Heck), 5h (Reduction)~80 (overall)>99

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • 2-Bromothiophene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethylene oxide

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Dilute hydrochloric acid

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • In the dropping funnel, place a solution of 2-bromothiophene (1.0 equivalent) in anhydrous ether or THF.

    • Add a small amount of the 2-bromothiophene solution to initiate the reaction. Gentle warming may be required.

    • Once initiated (indicated by bubbling and a gentle exotherm), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour.[1]

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in the same anhydrous solvent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Acidify the mixture with dilute hydrochloric acid to dissolve any remaining magnesium salts.

    • Separate the organic layer, and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

Apparatus:

  • Round-bottom flask

  • Short-path distillation head or Vigreux column

  • Condenser and receiving flask

  • Thermometer and adapter

  • Heating mantle and magnetic stirrer

  • Vacuum pump with a cold trap

Procedure:

  • Setup: Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the round-bottom flask with a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired vacuum is achieved, begin to gently heat the flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 108-111 °C at 2 kPa).[6] Discard any initial lower-boiling fractions.

  • Shutdown: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.[6]

Protocol 3: Purification by Column Chromatography

Materials:

  • Chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should give this compound an Rf value of approximately 0.25-0.35.[6]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, tapping gently to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.

  • Elution: Begin eluting with the chosen solvent system.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[6]

Visualizations

cluster_synthesis Grignard Synthesis Workflow cluster_purification Purification Workflow start Start: 2-Bromothiophene + Mg grignard Formation of 2-Thienylmagnesium Bromide start->grignard Anhydrous Ether/THF reaction Reaction with Ethylene Oxide grignard->reaction Controlled Temperature workup Aqueous Workup reaction->workup crude Crude this compound workup->crude distillation Vacuum Distillation crude->distillation Remove non-volatile impurities chromatography Column Chromatography crude->chromatography Separate polar impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

start Low Yield in Grignard Synthesis? check_initiation Did the reaction initiate? (color change, exotherm) start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes activate_mg Solution: Activate Mg (Iodine, 1,2-dibromoethane) check_initiation->activate_mg No check_side_reactions Is bithiophene present (TLC/GC-MS)? check_conditions->check_side_reactions Yes dry_glassware Solution: Rigorously dry glassware and solvents check_conditions->dry_glassware No slow_addition Solution: Add 2-bromothiophene slowly to Mg suspension check_side_reactions->slow_addition Yes success Yield Improved check_side_reactions->success No activate_mg->success dry_glassware->success slow_addition->success

Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Thiopheneethanol via Alternative Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on alternative reducing agents for the synthesis of 2-Thiopheneethanol, moving beyond the conventional use of lithium aluminum hydride (LAH). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different reagents.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to Lithium Aluminum Hydride (LAH) for the reduction of 2-thiopheneacetic acid or its esters?

A1: While effective, LAH is a highly reactive and pyrophoric reagent that requires strict anhydrous conditions and careful handling. Alternative reducing agents can offer improved safety profiles, better chemoselectivity, milder reaction conditions, and may be more cost-effective for large-scale synthesis.

Q2: Can Sodium Borohydride (NaBH₄) be used to reduce 2-thiopheneacetic acid or its esters?

A2: Standard NaBH₄ is generally not reactive enough to reduce carboxylic acids or esters under normal conditions.[1][2] However, its reactivity can be enhanced. For instance, the reduction of methyl esters of aromatic carboxylic acids has been achieved using a sodium borohydride-THF-methanol system at reflux.[3] This method provides a safer alternative to LAH and is selective for esters in the presence of other functional groups like acids, amides, nitriles, or nitro groups.[3]

Q3: What are the main advantages of using Diisobutylaluminium Hydride (DIBAL-H)?

A3: DIBAL-H is a versatile and selective reducing agent.[4] A key advantage is the ability to control the extent of reduction by manipulating the reaction temperature. At low temperatures (e.g., -78 °C), esters can be partially reduced to aldehydes, while at warmer temperatures, they are fully reduced to primary alcohols.[5][6][7] It is also effective for the reduction of carboxylic acids.[8]

Q4: Is catalytic hydrogenation a viable option for this synthesis?

A4: Yes, catalytic hydrogenation is a highly effective and scalable method. A common approach involves the use of a palladium on carbon (Pd/C) catalyst with hydrogen gas.[9] This method is often used in industrial settings due to its efficiency, relatively mild conditions, and the ease of catalyst removal by filtration.[10][11]

Q5: What are the benefits of using borane reagents like BH₃·THF or BH₃·SMe₂?

A5: Borane complexes are highly chemoselective for the reduction of carboxylic acids in the presence of other functional groups such as esters.[12] They are less reactive towards esters and amides compared to carboxylic acids.[13] Borane-dimethyl sulfide (BMS) is more stable and available in higher concentrations than borane-THF.[13]

Troubleshooting Guides

Diisobutylaluminium Hydride (DIBAL-H) Reduction
Issue Possible Cause(s) Troubleshooting Steps
Incomplete reaction or low yield 1. Insufficient DIBAL-H. 2. Deactivation of DIBAL-H by moisture. 3. Reaction temperature too low.1. Ensure accurate titration of the DIBAL-H solution. 2. Use anhydrous solvents and a dry, inert atmosphere (N₂ or Ar). 3. Allow the reaction to warm to room temperature after the initial low-temperature addition.
Formation of aldehyde byproduct The tetrahedral intermediate is stable at low temperatures, and immediate work-up can lead to the aldehyde.After the addition of DIBAL-H at -78 °C, allow the reaction to slowly warm to room temperature and stir for several hours to ensure complete reduction to the alcohol.[5]
Difficult work-up (emulsions) Formation of aluminum salts.Quench the reaction with Rochelle's salt (sodium potassium tartrate) solution and stir vigorously until two clear layers form.[14]
Sodium Borohydride (NaBH₄) Reduction of Esters
Issue Possible Cause(s) Troubleshooting Steps
No or very slow reaction NaBH₄ is inherently unreactive towards esters at room temperature.[1]1. Increase the reaction temperature to reflux. 2. Use a solvent system like THF/methanol.[3] 3. Consider the addition of a Lewis acid like LiCl or CaCl₂ to generate a more reactive borohydride species in situ.
Incomplete reaction Insufficient reducing agent or reaction time.Use a larger excess of NaBH₄ and extend the reaction time, monitoring by TLC.
Catalytic Hydrogenation (Pd/C)
Issue Possible Cause(s) Troubleshooting Steps
Reaction is slow or stalls 1. Catalyst poisoning by sulfur compounds. 2. Inefficient hydrogen delivery. 3. Poor quality catalyst.1. Thiophene derivatives can act as catalyst poisons; a higher catalyst loading or a more robust catalyst may be needed. 2. Ensure a good seal on the reaction vessel and efficient stirring to maximize gas-liquid mixing. 3. Use a fresh, high-quality Pd/C catalyst.
Side reactions (e.g., hydrogenolysis) Over-reduction leading to cleavage of the C-S bond.Optimize reaction conditions by lowering the hydrogen pressure, reducing the temperature, or decreasing the reaction time.
Difficulty filtering the catalyst Fine catalyst particles passing through the filter medium.Use a pad of Celite® for filtration to ensure complete removal of the Pd/C.
Borane (BH₃) Reduction
Issue Possible Cause(s) Troubleshooting Steps
Incomplete reaction 1. Insufficient borane. 2. Reaction temperature too low.1. Use a slight excess of the borane reagent. 2. If the reaction is sluggish at room temperature, gently heat to 40-50 °C.[13]
Vigorous gas evolution during quench Excess borane reacting with the quenching agent (e.g., methanol).Cool the reaction mixture to 0 °C before slowly adding the quenching agent.[13]
Formation of borate esters in the product Incomplete hydrolysis during work-up.Ensure sufficient stirring with an aqueous solution during work-up to fully hydrolyze the borate esters.

Comparative Data of Alternative Reducing Agents

Reducing Agent Substrate Reaction Conditions Yield Reference
DIBAL-H EsterToluene, 0 °CNot specified[15]
NaBH₄/MeOH Methyl 2-(3,5-dimethoxy-4-methylphenyl)ethanoateTHF/MeOH, reflux, 4h70-92% (for analogous aromatic esters)[3]
H₂/Pd-C Product of Heck reaction of 2-bromothiopheneOrganic solvent, 45-50 °C, 1.0-1.2 MPa H₂, 5h~93%Chinese Patent CN102964334B
BH₃·SMe₂ Carboxylic AcidTHF, 0 °C to RT, 8hNot specified for this substrate, but generally high for carboxylic acid reductions.[13]

Experimental Protocols

Reduction of Ethyl 2-Thiopheneacetate with DIBAL-H
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ethyl 2-thiopheneacetate (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C in an ice bath.

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H in toluene (1.0 M, 2.0 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess DIBAL-H. Follow this by the addition of an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation.

Reduction of Methyl 2-Thiopheneacetate with NaBH₄/MeOH
  • Reaction Setup: To a solution of methyl 2-thiopheneacetate (1.0 eq) in a mixture of THF and methanol, add sodium borohydride (2.0-3.0 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Quenching and Work-up: After completion, cool the mixture to room temperature and quench by the slow addition of 2N HCl.

  • Extraction and Purification: Separate the organic layer and extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography or distillation.

Catalytic Hydrogenation of 2-Thiopheneacetic Acid
  • Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-thiopheneacetic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, methanol). Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.0-1.2 MPa) and heat to 45-50 °C with vigorous stirring.

  • Work-up: After the reaction is complete (monitored by hydrogen uptake or TLC), cool the vessel to room temperature and carefully vent the hydrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. Purify as needed.

Reduction of 2-Thiopheneacetic Acid with Borane-Dimethyl Sulfide (BMS)
  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2-thiopheneacetic acid (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Addition of BMS: Add borane-dimethyl sulfide complex (1.0-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.[13]

  • Quenching and Work-up: Cool the reaction to 0 °C and slowly quench with methanol. After gas evolution ceases, add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material (2-Thiopheneacetic Acid or Ester) in Anhydrous Solvent inert Establish Inert Atmosphere (N2/Ar) start->inert cool Cool to -78°C to 0°C inert->cool add_reagent Add Reducing Agent (e.g., DIBAL-H) Dropwise cool->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Excess Reagent monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Distillation/Chromatography) dry->purify

Caption: Generalized experimental workflow for the reduction of 2-thiopheneacetic acid derivatives.

logical_relationship cluster_criteria Key Criteria cluster_reagents Recommended Reagent start Choice of Reducing Agent for This compound Synthesis scale Scale? start->scale selectivity Chemoselectivity Needed? scale->selectivity Lab hydrogenation Catalytic Hydrogenation scale->hydrogenation Large safety Safety/ Handling? selectivity->safety borane Borane (BH3) selectivity->borane High (vs. other groups) dibal DIBAL-H safety->dibal Moderate (Pyrophoric) nabh4 Modified NaBH4 safety->nabh4 High

Caption: Decision matrix for selecting an alternative reducing agent.

References

Technical Support Center: Stabilizing 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to the success and reproducibility of experiments. This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 2-Thiopheneethanol.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Color change from colorless/pale yellow to a darker yellow or brown. Exposure to air (oxidation), light, or elevated temperatures. Contamination with impurities.1. Immediately blanket the vial with an inert gas (argon or nitrogen). 2. Store in an amber vial or wrap the container with aluminum foil to protect from light. 3. Move the container to a refrigerated and dark location. 4. Verify the purity of the material using GC-MS or ¹H NMR before use (see Experimental Protocols).
Formation of a precipitate or solid material. Polymerization or degradation into less soluble products. This can be catalyzed by acidic impurities or exposure to heat.1. Do not use the material if a significant amount of precipitate has formed. 2. If the precipitate is minimal, you may attempt to purify the liquid portion by decanting and filtering. However, the purity must be confirmed before use. 3. Review your storage conditions to ensure they align with the recommendations.
Inconsistent experimental results using the same batch of this compound. Gradual degradation of the material over time, leading to a decrease in purity and the presence of reactive impurities.1. Re-analyze the purity of the current batch of this compound. 2. If degradation is confirmed, procure a fresh batch of the reagent. 3. For ongoing projects, consider aliquoting the material upon receipt to minimize repeated exposure of the entire stock to the atmosphere.
Visible signs of container corrosion or leakage. Incompatible storage container material.1. Transfer the this compound to a new, appropriate container (e.g., amber glass bottle with a PTFE-lined cap). 2. Ensure the new container is clean and dry before transfer.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2][3] It is recommended to keep the container tightly closed and under an inert atmosphere, such as argon or nitrogen, to minimize contact with air.[3] Some suppliers recommend storing the compound below +30°C.

Q2: What is the expected shelf-life of this compound?

A2: While a specific shelf-life is often not provided by manufacturers, this compound is stable under recommended storage conditions.[1][3] Its stability is highly dependent on proper handling and storage. Regular purity checks are advised for material that has been stored for an extended period.

Q3: My this compound has turned slightly yellow. Can I still use it?

A3: The appearance of a pale yellow color is often acceptable, as many suppliers describe the product as "colourless to pale yellow liquid".[3] However, a noticeable darkening to yellow or brown suggests potential degradation. It is highly recommended to assess the purity of the material via analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.

Q4: What materials should I avoid when handling or storing this compound?

A4: this compound is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and strong acids.[3] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q5: Are there any stabilizers I can add to this compound to prolong its shelf-life?

A5: While the addition of antioxidants is a general strategy to prevent oxidative degradation of chemical compounds, there is no specific, universally recommended stabilizer for this compound. The most effective way to ensure its stability is to adhere strictly to the recommended storage and handling conditions, particularly the use of an inert atmosphere and protection from light and heat.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Rationale
Temperature Cool, store below +30°CTo minimize the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation from atmospheric oxygen.
Light Exposure Store in the dark (amber vial or foil-wrapped)To prevent light-induced degradation.[2]
Container Tightly sealed, amber glass bottle with PTFE-lined capTo prevent contamination and exposure to air and light.
Incompatibilities Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydridesTo prevent chemical reactions that would degrade the compound.[3]

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration is around 1 mg/mL, but this may need to be optimized for your instrument.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure all components elute.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas with a constant flow rate.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350) in electron ionization (EI) mode.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Acquire the data.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 128).

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Analyze the mass spectra of any impurity peaks to identify potential degradation products. Common degradation products of thiophene-containing compounds can include oxides (M+16).

Visualizations

Factors Leading to this compound Degradation cluster_factors Environmental Factors cluster_contaminants Chemical Contaminants Heat Heat/Elevated Temperature Degradation This compound Degradation Heat->Degradation Light Light Exposure Light->Degradation Oxygen Atmospheric Oxygen Oxygen->Degradation Oxidizing_Agents Strong Oxidizing Agents Oxidizing_Agents->Degradation Acids Acids/Acidic Impurities Acids->Degradation

Caption: Factors contributing to the degradation of this compound.

Troubleshooting Workflow for this compound Stability Start Observe signs of potential degradation (e.g., color change, precipitate) Check_Storage Review storage and handling procedures Start->Check_Storage Purity_Analysis Perform purity analysis (e.g., GC-MS, NMR) Check_Storage->Purity_Analysis Pure Purity is acceptable (>98%) Purity_Analysis->Pure Yes Impure Purity is compromised Purity_Analysis->Impure No Use_With_Caution Use with caution, consider impact on experiment Pure->Use_With_Caution Purify Attempt purification if feasible (e.g., distillation) Impure->Purify Discard Discard and procure a fresh batch Impure->Discard End Proceed with experiment or re-evaluate Use_With_Caution->End Purify->Purity_Analysis Re-analyze Discard->End

Caption: A workflow for troubleshooting the stability of this compound.

References

Identifying and characterizing impurities in 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thiopheneethanol. The information is designed to help identify and characterize impurities that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The impurities in this compound are primarily dependent on the synthetic route employed for its manufacture. However, some common impurities to be aware of include:

  • Isomeric Impurities: 3-Thiopheneethanol is a common isomeric impurity.[1]

  • Starting Materials: Unreacted starting materials from the synthesis process can be present. For example, if a Grignard reaction is used, you might find residual thiophene or 2-bromothiophene.

  • Byproducts: Synthesis byproducts can be a significant source of impurities. Coupling byproducts are a possibility in Grignard-based syntheses.

  • Solvents: Residual solvents used during the synthesis or purification process, such as toluene or methanol, may be present.

  • Degradation Products: this compound can degrade, particularly when exposed to air, light, or high temperatures for extended periods. Under acidic conditions, it is prone to polymerization.

Q2: My this compound sample has a yellowish to brown color. Is this normal?

A2: Pure this compound is typically a colorless to pale yellow liquid.[1][2] A darker coloration, such as yellow or brown, often indicates the presence of impurities. These could be polymeric materials or other degradation products. Further purification is recommended to remove these colored impurities.

Q3: How can I determine the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography (GC): GC is a common and effective method for determining the purity of volatile compounds like this compound.[2][3] A Flame Ionization Detector (FID) is typically used for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly recommended for both purity assessment and impurity identification. It separates the components of the sample and provides mass spectra that can help in the structural elucidation of unknown impurities.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful tool for purity analysis. A reversed-phase method is generally suitable for this compound.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the main component and can also be used to identify and quantify impurities if they are present at sufficient levels.[5]

Q4: What are the typical purity specifications for commercially available this compound?

A4: The purity of commercially available this compound can vary. However, a typical specification for a high-purity grade is provided in the table below.

ParameterSpecification
Assay (by GC)≥ 98.0%[2][3] to ≥ 99.5%[1]
3-Thiophene Ethanol≤ 0.2%[1]
Water≤ 0.5%[1]
AppearanceColorless to pale yellow liquid[1][2]

Q5: How should I store this compound to minimize degradation?

A5: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place, away from heat sources and direct sunlight.[9] The container should be tightly closed to prevent exposure to air and moisture.[2] It is also advisable to protect it from light. Incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides should be stored separately.[1][2]

Troubleshooting Guides

GC and GC-MS Analysis
ProblemPotential CauseSuggested Solution
Peak Tailing for this compound 1. Active sites in the injector liner or on the column. 2. Column contamination.1. Use a deactivated liner and a base-deactivated column. 2. Bake out the column at a high temperature or trim the initial section of the column.
Poor Resolution of Impurity Peaks 1. Suboptimal oven temperature program. 2. Inappropriate GC column.1. Optimize the temperature ramp rate; a slower ramp can improve separation. 2. Use a column with a different stationary phase that offers better selectivity for the impurities of interest.
Ghost Peaks in the Chromatogram 1. Contamination from the syringe, septum, or carrier gas. 2. Sample carryover from a previous injection.1. Use high-purity carrier gas and high-quality consumables. Bake out the septum. 2. Implement a thorough syringe and injector cleaning protocol between injections.
Identification of an Unknown Peak The peak does not correspond to any known standard.Utilize GC-MS to obtain the mass spectrum of the unknown peak. Compare the spectrum against a commercial mass spectral library (e.g., NIST) for tentative identification.[10] For definitive identification, isolation of the impurity followed by NMR analysis may be necessary.
HPLC Analysis
ProblemPotential CauseSuggested Solution
Peak Fronting or Tailing 1. Column overload. 2. Mismatch between the sample solvent and the mobile phase.1. Dilute the sample and re-inject. 2. Dissolve the sample in the mobile phase or a weaker solvent.[6]
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction.1. Prepare fresh mobile phase and ensure proper mixing/degassing. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and perform necessary maintenance.
Appearance of Unexpected Peaks 1. Sample degradation in the autosampler. 2. Contaminated mobile phase or diluent.1. Use a cooled autosampler if the sample is unstable. 2. Use HPLC-grade solvents and freshly prepared mobile phase.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This method is suitable for the identification and quantification of volatile impurities in this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol. A typical concentration is 1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.

Protocol 2: HPLC Method for Purity Analysis

This method is suitable for quantifying the purity of this compound and detecting less volatile impurities.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[8]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). For MS compatibility, 0.1% formic acid can be added.[7]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detection at 235 nm.[8]

    • Injection Volume: 10 µL.[8]

    • Column Temperature: 30 °C.

  • Data Analysis: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Characterization Sample Sample Analytical_Method Perform GC or HPLC Analysis Sample->Analytical_Method Chromatogram Review Chromatogram for Unexpected Peaks Analytical_Method->Chromatogram Check_System Verify System Suitability (e.g., blank injection) Chromatogram->Check_System Known_Impurities Compare with Known Impurity Profiles Check_System->Known_Impurities Unknown_Peak Unknown Peak Detected Known_Impurities->Unknown_Peak If peaks are still unidentified GC_MS Perform GC-MS for Mass Spectrum Unknown_Peak->GC_MS Library_Search Search Mass Spectral Library GC_MS->Library_Search Structure_Elucidation Structure Elucidation (e.g., NMR if necessary) Library_Search->Structure_Elucidation If no match or confirmation needed Identified_Impurity Impurity Identified Library_Search->Identified_Impurity If a confident match is found Structure_Elucidation->Identified_Impurity

Caption: Workflow for the identification of impurities in this compound.

Synthesis_Impurity_Sources Synthesis This compound Synthesis Starting_Materials Unreacted Starting Materials (e.g., Thiophene, 2-Bromothiophene) Synthesis->Starting_Materials Byproducts Reaction Byproducts (e.g., Coupling Products) Synthesis->Byproducts Solvents Residual Solvents (e.g., Toluene, Methanol) Synthesis->Solvents Degradation Degradation Products (e.g., Polymers, Oxidation Products) Synthesis->Degradation During reaction or workup Final_Product Crude this compound Starting_Materials->Final_Product Byproducts->Final_Product Solvents->Final_Product Degradation->Final_Product

Caption: Potential sources of impurities in the synthesis of this compound.

References

Technical Support Center: Scaling Up 2-Thiopheneethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Thiopheneethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Route 1: Grignard Reaction

The Grignar reaction is a widely used method for synthesizing this compound. It involves reacting a 2-thienyl Grignard reagent with ethylene oxide. However, scaling up this method presents several challenges.

Q1: My Grignard reaction is difficult to initiate at a larger scale. What are the common causes and how can I solve this?

A1: Failure to initiate a Grignard reaction is a frequent issue, often exacerbated at scale. The primary causes are typically the passivation of the magnesium surface by a layer of magnesium oxide (MgO) and the presence of moisture.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, particularly tetrahydrofuran (THF) or diethyl ether, must be anhydrous.[1]

  • Activate the Magnesium: The surface of the magnesium turnings can be activated to remove the passivating oxide layer. Common methods include:

    • Adding a small crystal of iodine.

    • Using a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings under an inert atmosphere.

  • Gentle Warming: A gentle warming of the flask may be necessary to initiate the reaction. However, be extremely cautious as this can lead to a runaway reaction once it starts.[1]

Q2: I'm observing a low yield in my scaled-up Grignard synthesis. What are the likely reasons and mitigation strategies?

A2: Low yields in Grignard synthesis at scale can be attributed to several factors:

  • Wurtz Coupling: This is a common side reaction where the Grignard reagent reacts with the starting 2-halothiophene to form a bithiophene dimer.[1] To minimize this, ensure a slow, controlled, dropwise addition of the 2-halothiophene to the magnesium suspension.[1]

  • Moisture Contamination: Traces of water will quench the Grignard reagent. Ensure all reagents and equipment are scrupulously dry.[1]

  • Incomplete Reaction: Ensure that the magnesium is fully consumed before proceeding with the next step.

Q3: How can I manage the exothermic nature of the Grignard reaction during scale-up to prevent a thermal runaway?

A3: Managing the exotherm is critical for safety during large-scale Grignard reactions.

  • Controlled Reagent Addition: Add the 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[2]

  • Efficient Cooling: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. For large-scale reactions, an ice-water or chiller bath is essential to maintain the desired temperature.[3]

  • Monitoring: Continuously monitor the internal temperature of the reaction. A sudden increase in temperature can indicate the onset of a runaway reaction.

Route 2: Heck Coupling and Reduction

This two-step process involves the Heck reaction of 2-bromothiophene with a vinyl compound, followed by selective reduction to yield this compound.[4][5][6]

Q1: What are the main challenges when scaling up the Heck reaction step?

A1: The primary challenges in scaling up the Heck reaction are related to the palladium catalyst and reaction conditions.

  • Catalyst Deactivation: The palladium catalyst can be reduced from its active Pd(II) state to inactive Pd(0) species, leading to a decrease in reaction rate and yield.[7][8]

  • Catalyst Recovery: Efficiently recovering the expensive palladium catalyst is crucial for the economic viability of the process at an industrial scale.[5]

  • Reaction Time and Temperature: The reaction often requires elevated temperatures and long reaction times, which can be energy-intensive at a large scale.[6]

Q2: How can I address palladium catalyst deactivation and improve its recyclability?

A2: Several strategies can be employed to mitigate catalyst deactivation and facilitate its recovery:

  • Use of Ligands: The choice of phosphine ligands can stabilize the palladium catalyst and improve its activity.

  • Re-oxidation: In some cases, the deactivated Pd(0) can be re-oxidized to the active Pd(II) state, allowing for catalyst regeneration.

  • Heterogeneous Catalysts: Using a supported palladium catalyst, such as Pd on carbon (Pd/C), simplifies the recovery process through filtration.[9][10]

Route 3: Sodium Hydride with Ethylene Oxide

This method involves the reaction of thiophene with sodium hydride, followed by the addition of ethylene oxide in a one-pot synthesis.[11][12]

Q1: What are the primary safety concerns when using sodium hydride at an industrial scale?

A1: Sodium hydride is a highly reactive and flammable solid, requiring special handling procedures.

  • Reactivity with Moisture: Sodium hydride reacts violently with water to produce flammable hydrogen gas. All equipment and reagents must be strictly anhydrous.

  • Hydrogen Gas Evolution: The reaction generates hydrogen gas, which needs to be safely vented to prevent the buildup of pressure and the creation of an explosive atmosphere.

  • Handling of Sodium Hydride: Sodium hydride is typically supplied as a dispersion in mineral oil. Care must be taken when adding it to the reaction mixture.

Q2: How can I optimize the yield and purity for the sodium hydride route?

A2: The patents describing this method suggest that it is a high-yield process suitable for large-scale production.[11][12] Key optimization parameters include:

  • Temperature Control: The reaction is typically carried out at a controlled temperature of 40-50°C.[11][12]

  • Reaction Time: Sufficient time for both the reaction with sodium hydride and the subsequent reaction with ethylene oxide is crucial for high conversion.

  • pH Adjustment during Workup: Careful pH adjustment during the workup is necessary to isolate the final product.[11][12]

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthesis Routes
ParameterGrignard ReactionHeck Coupling & ReductionSodium Hydride Route
Starting Materials 2-Bromothiophene, Magnesium, Ethylene Oxide2-Bromothiophene, Vinyl compound, Reducing agentThiophene, Sodium Hydride, Ethylene Oxide
Typical Yield ~94.5%[13]~86% (Heck), ~95% (Reduction)[6]~93.1%[11]
Key Challenges Moisture sensitivity, Exotherm control, Wurtz coupling[1]Catalyst deactivation & recovery, High temperature[7][8]Handling of sodium hydride, Hydrogen evolution
Advantages Well-established methodMilder reaction conditions, Avoids Grignard reagent[5][6]One-pot synthesis, High yield, Short process[11][12]
Disadvantages Strict anhydrous conditions required, Potential for runaway reaction[1]Two-step process, Expensive catalyst[9][10]Use of hazardous reagents

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol is based on procedures described in the patent literature.[13]

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser under a nitrogen atmosphere, add magnesium turnings.

    • Add a small amount of a solution of 2-bromothiophene in anhydrous THF to initiate the reaction.

    • Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux (40-50°C).

    • After the addition is complete, continue stirring for 3 hours to ensure the complete formation of the Grignard reagent.[13]

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution to 7-9°C using an ice-salt bath.

    • Introduce ethylene oxide gas into the solution while maintaining the temperature. The molar ratio of ethylene oxide to 2-bromothiophene should be approximately 0.4:1.[13]

    • After the addition of ethylene oxide, warm the reaction mixture to 55-60°C and stir for 7-8 hours.[13]

  • Work-up and Purification:

    • Cool the reaction mixture to 30-40°C and slowly add water to quench the reaction.

    • Extract the aqueous layer with an organic solvent (e.g., toluene).

    • Wash the combined organic layers with water and then with a saturated saline solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Heck Coupling and Reduction Synthesis

This protocol is based on procedures described in the patent literature.[6]

  • Heck Reaction:

    • Under a nitrogen atmosphere, dissolve 2-bromothiophene, a vinyl compound (e.g., an acrylate), sodium acetate, and a palladium catalyst (e.g., palladium acetate) in N-methylpyrrolidone.

    • Heat the mixture with stirring to 135°C and maintain for 9 hours.

    • Cool the reaction to room temperature and quench with ice water.

    • Extract the product with toluene, wash the organic phase with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and recrystallize the crude product from anhydrous methanol.

  • Reduction:

    • In a suitable organic solvent, add the product from the Heck reaction and a Pd/C catalyst.

    • Pressurize the reactor with hydrogen gas (1.0-1.2 MPa) and stir at 45-50°C for 5 hours.[4]

    • After the reaction, filter off the Pd/C catalyst.

    • Concentrate the organic layer and purify by vacuum distillation to yield this compound.[4]

Protocol 3: Sodium Hydride Synthesis

This protocol is based on procedures described in the patent literature.[11][12]

  • Reaction Setup:

    • In a reaction vessel with mechanical stirring, add thiophene and toluene.

    • Add sodium hydride (as a 50% dispersion in oil) in batches.

    • Heat the mixture to 40-50°C and maintain for 5 hours.[11]

  • Reaction with Ethylene Oxide:

    • Introduce ethylene oxide gas into the reaction mixture while maintaining the temperature.

    • Continue to stir at this temperature for 12 hours.[11]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and adjust the pH to 1-2 with dilute hydrochloric acid.

    • Separate the organic layer and adjust its pH to 7-8 with a saturated sodium bicarbonate solution.

    • Wash the organic layer with a saturated saline solution.

    • Concentrate the organic layer under reduced pressure to obtain this compound.[11]

Visualizations

Grignard_Troubleshooting Troubleshooting Workflow for Grignard Reaction Initiation start Grignard Reaction Fails to Initiate check_moisture Are all glassware and solvents completely anhydrous? start->check_moisture dry_equipment Flame-dry glassware under inert gas. Use anhydrous solvents. check_moisture->dry_equipment No check_mg_surface Is the magnesium surface activated? check_moisture->check_mg_surface Yes dry_equipment->check_mg_surface activate_mg Activate Mg with iodine, 1,2-dibromoethane, or by crushing. check_mg_surface->activate_mg No gentle_warming Apply gentle warming cautiously. check_mg_surface->gentle_warming Yes activate_mg->gentle_warming success Reaction Initiates Successfully gentle_warming->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Heck_Reduction_Workflow General Workflow for Heck Coupling and Reduction Synthesis start Start: 2-Bromothiophene heck_reaction Heck Coupling (with vinyl compound, Pd catalyst, base) start->heck_reaction intermediate Intermediate Product heck_reaction->intermediate reduction Selective Reduction (H2, Pd/C) intermediate->reduction purification Purification (Vacuum Distillation) reduction->purification end Final Product: This compound purification->end

Caption: General workflow for Heck coupling and reduction synthesis.

Safety Information

When scaling up the synthesis of this compound, it is crucial to adhere to strict safety protocols.

  • General Precautions:

    • Always work in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

    • Have fire extinguishing media (dry chemical powder, alcohol-resistant foam, carbon dioxide) readily available.[14]

    • Ensure that eyewash stations and safety showers are easily accessible.

  • Reagent-Specific Hazards:

    • Grignard Reagents: Are highly flammable and react violently with water. Strict anhydrous conditions must be maintained.

    • Sodium Hydride: Is a flammable solid that reacts dangerously with water, producing hydrogen gas. It should be handled under an inert atmosphere.

    • Ethylene Oxide: Is a flammable and toxic gas. It should be handled in a closed system with appropriate safety measures.

    • Palladium Catalysts: While not highly toxic, fine powders can be an inhalation hazard. Handle in a way that minimizes dust generation.

  • Reaction Hazards:

    • Exothermic Reactions: The Grignard synthesis is highly exothermic and requires careful temperature control to prevent thermal runaway.[3]

    • Pressure Buildup: Reactions that generate gas, such as the sodium hydride route, must be equipped with a proper venting system.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all planned experiments.[14][15]

References

Validation & Comparative

A Comparative Guide to the NMR Spectrum of 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of 2-thiopheneethanol. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by offering a clear comparison of expected and observed spectral data, supported by experimental protocols and structural elucidation.

¹H and ¹³C NMR Spectral Data of this compound

The structural elucidation of this compound can be effectively achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and coupling constants of the protons and carbons provide unambiguous evidence for its molecular structure. The data presented in the following tables are compiled from reference spectra and serve as a benchmark for comparison.[1][2]

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-5~7.20dd1H5.0, 1.4Thiophene Ring Proton
H-3~6.99dd1H3.5, 1.4Thiophene Ring Proton
H-4~6.90dd1H5.0, 3.5Thiophene Ring Proton
-CH₂OH~3.85t2H6.2Methylene Protons
-CH₂-Th~3.02t2H6.2Methylene Protons
-OH~2.02s (broad)1H-Hydroxyl Proton

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and solvent.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

SignalChemical Shift (δ, ppm)Assignment
C-2~140.5Thiophene Ring Carbon (quaternary)
C-5~127.0Thiophene Ring Carbon
C-3~125.8Thiophene Ring Carbon
C-4~124.0Thiophene Ring Carbon
-CH₂OH~63.4Methylene Carbon
-CH₂-Th~33.3Methylene Carbon

Experimental Protocol for NMR Spectrum Acquisition

The following provides a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1.5 s

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Structural Elucidation and Signal Assignment

The molecular structure of this compound and the assignment of its NMR signals can be visualized through the following diagram.

G cluster_molecule This compound Structure cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals mol H5 H-5 ~7.20 ppm (dd) mol->H5 Assigns to H3 H-3 ~6.99 ppm (dd) mol->H3 H4 H-4 ~6.90 ppm (dd) mol->H4 CH2OH_H -CH₂OH ~3.85 ppm (t) mol->CH2OH_H CH2Th_H -CH₂-Th ~3.02 ppm (t) mol->CH2Th_H OH_H -OH ~2.02 ppm (s) mol->OH_H C2 C-2 ~140.5 ppm mol->C2 Assigns to C5 C-5 ~127.0 ppm mol->C5 C3 C-3 ~125.8 ppm mol->C3 C4 C-4 ~124.0 ppm mol->C4 CH2OH_C -CH₂OH ~63.4 ppm mol->CH2OH_C CH2Th_C -CH₂-Th ~33.3 ppm mol->CH2Th_C

Figure 1. NMR signal assignments for this compound.

The diagram above illustrates the correlation between the molecular structure of this compound and its corresponding ¹H and ¹³C NMR signals. The distinct chemical environments of the protons and carbons in the thiophene ring and the ethanol side chain give rise to the characteristic spectral pattern, allowing for a confident structural assignment. The triplet multiplicity of the methylene protons confirms their adjacent relationship, a key feature of the ethanol fragment.

References

Validating Functional Groups in 2-Thiopheneethanol via FT-IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 2-Thiopheneethanol against a positional isomer, 3-Thiopheneethanol. It is designed for researchers, scientists, and drug development professionals to facilitate the validation of functional groups using experimental data and standardized protocols.

Introduction

This compound is a heterocyclic compound featuring a thiophene ring substituted with an ethanol group. Its unique structure, combining an aromatic sulfur heterocycle with a primary alcohol, makes it a valuable building block in pharmaceutical and materials science. FT-IR spectroscopy is a powerful, non-destructive technique used to identify the characteristic vibrational modes of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the molecular structure and purity of a sample. This guide outlines the expected FT-IR absorption bands for this compound, compares them with its isomer 3-Thiopheneethanol, and provides a detailed experimental protocol for data acquisition.

Comparative FT-IR Data for Functional Group Validation

The following table summarizes the key FT-IR absorption bands for this compound and compares them with the expected ranges for its functional groups and the data for 3-Thiopheneethanol. This allows for clear differentiation and validation of the 2-substituted structure.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Observed in this compound (cm⁻¹)Observed in 3-Thiopheneethanol (cm⁻¹)
Alcohol O-H Stretch (H-bonded)3500 - 3200 (Broad, Strong)[1][2]~3340 (Broad, Strong)~3330 (Broad, Strong)
C-O Stretch (Primary Alcohol)1260 - 1050[1][3]~1040~1050
Thiophene Ring Aromatic C-H Stretch3120 - 3050[4][5]~3100~3100
C=C Ring Stretch1600 - 1400[6][7]~1520, ~1430~1530, ~1440
C-S Stretch840 - 600[4][7]~695~770
Alkyl Chain Aliphatic C-H Stretch3000 - 2850~2930, ~2870~2930, ~2880
CH₂ Bend (Scissoring)~1465~1450~1450

Note: Observed peak positions are approximate and can vary slightly based on the experimental conditions, such as sample phase (neat liquid, solution) and instrument resolution. Data for the isomers are compiled from spectral information available on PubChem and other spectroscopic resources.[8][9]

Experimental Protocol: FT-IR Analysis of Liquid Samples

This section details the methodology for acquiring high-quality FT-IR spectra of liquid samples like this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for neat (undiluted) liquids.

Objective: To obtain the FT-IR spectrum of a liquid sample to identify its functional groups.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)

  • Sample: this compound (or alternative)

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free wipes

  • Pipette or dropper

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm the ATR accessory is correctly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

    • Allow the solvent to fully evaporate. A clean crystal is crucial to avoid cross-contamination.[4]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum.

    • This measurement captures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean pipette, place a small drop (1-2 drops are sufficient) of the liquid sample (e.g., this compound) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[1]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will pass an infrared beam through the crystal, where it will interact with the sample, and the detector will measure the absorbed radiation.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform any necessary corrections, such as baseline correction or ATR correction, if comparing to a transmission spectrum.

    • Identify the major absorption peaks and record their wavenumbers (in cm⁻¹).

    • Assign the identified peaks to specific functional groups by comparing their positions to correlation charts and the data provided in the table above.

  • Post-Analysis Cleaning:

    • Carefully remove the sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal thoroughly with solvent as described in Step 2 to prepare for the next sample.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical steps involved in performing FT-IR analysis for functional group validation.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation Sample 1. Sample Preparation (Neat Liquid) Clean 2. Clean ATR Crystal Sample->Clean Background 3. Acquire Background Spectrum Clean->Background LoadSample 4. Apply Sample to Crystal Background->LoadSample SampleSpec 5. Acquire Sample Spectrum LoadSample->SampleSpec Process 6. Data Processing (e.g., Baseline Correction) SampleSpec->Process Identify 7. Peak Identification (cm⁻¹) Process->Identify Assign 8. Functional Group Assignment Identify->Assign Validate 9. Structural Validation Assign->Validate

References

A Comparative Guide to Confirming the Purity of Synthesized 2-Thiopheneethanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical industries. For a key intermediate like 2-Thiopheneethanol, which serves as a building block in the synthesis of various active pharmaceutical ingredients, rigorous purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose, offering high resolution and quantitative accuracy. This guide provides an objective comparison of HPLC with other analytical methods for confirming the purity of synthesized this compound, supported by experimental protocols and data.

Introduction to Purity Analysis of this compound

This compound is a crucial intermediate in the synthesis of several drugs. Its purity can be affected by starting materials, by-products, and degradation products from the synthetic process. Common synthesis routes, such as the reduction of 2-thiopheneacetic acid or the reaction of 2-thienylmagnesium bromide with ethylene oxide, can introduce specific impurities. Therefore, a robust analytical method is necessary to separate and quantify this compound from these potential contaminants.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly versatile and widely adopted technique for the separation, identification, and quantification of components in a liquid sample. It is particularly well-suited for non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically employed for the analysis of moderately polar compounds such as this.

Experimental Protocol: HPLC

A standard reversed-phase HPLC method for the purity analysis of this compound is detailed below.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[1] For mass spectrometry (MS) compatible methods, formic acid can be used as a substitute for phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL of the synthesized this compound is prepared in the mobile phase. This is further diluted to a working concentration of 0.1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Below is a table with hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating its separation from potential impurities.

CompoundRetention Time (min)Peak Area (%)
2-Thiopheneacetic acid2.50.8
2-Thiopheneacetaldehyde3.81.2
This compound 5.1 97.9
Unidentified Impurity6.30.1

Note: The retention times are hypothetical and can vary depending on the specific HPLC system and conditions.

Alternative and Complementary Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can provide complementary information and are sometimes preferred depending on the nature of the impurities and the analytical goal.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent identification of unknown volatile impurities.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main compound and any impurities present. Quantitative NMR (qNMR) can also be used for purity assessment.

Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Approximately 10-20 mg of the synthesized this compound is dissolved in 0.6-0.7 mL of CDCl₃ in an NMR tube.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on various factors, including the expected impurities, the required sensitivity, and the need for structural information. The table below provides a comparison of HPLC, GC-MS, and NMR for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Use Quantitative purity determination and separation of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and identification of impurities; can be quantitative (qNMR).
Sensitivity High, capable of detecting trace impurities.Very high, especially for volatile compounds.Generally lower than chromatographic methods but can be enhanced.
Sample Requirement Small (microgram range).Small (microgram to nanogram range).Larger (milligram range).
Throughput High, with relatively short run times.High, with fast analysis times for volatile compounds.Lower, due to longer acquisition times.
Impurity Identification Based on retention time comparison with standards; requires MS for unknown identification.Definitive identification based on mass spectra.Detailed structural information from chemical shifts and coupling constants.
Limitations Co-elution of impurities can occur; requires a chromophore for UV detection.Not suitable for non-volatile or thermally labile compounds.Signal overlap can complicate interpretation; less sensitive for trace impurities.

Workflow for Purity Confirmation

A comprehensive workflow ensures the accurate and reliable determination of the purity of synthesized this compound.

Purity Confirmation Workflow cluster_synthesis Synthesis & Initial Assessment cluster_primary_analysis Primary Quantitative Analysis cluster_complementary_analysis Complementary & Confirmatory Analysis cluster_final Final Purity Confirmation synthesized_product Synthesized this compound preliminary_check Preliminary Check (e.g., TLC) synthesized_product->preliminary_check hplc_analysis HPLC Analysis (Quantitative Purity) preliminary_check->hplc_analysis gcms_analysis GC-MS Analysis (Volatile Impurities) preliminary_check->gcms_analysis nmr_analysis NMR Spectroscopy (Structural Confirmation) preliminary_check->nmr_analysis hplc_data Purity Data (% Area) hplc_analysis->hplc_data final_purity Final Purity Confirmation & Report hplc_data->final_purity gcms_data Impurity Identification gcms_analysis->gcms_data nmr_data Structural Verification nmr_analysis->nmr_data gcms_data->final_purity nmr_data->final_purity

Caption: Overall workflow for the purity confirmation of synthesized this compound.

Conclusion

For routine quality control and quantitative purity assessment of synthesized this compound, HPLC is the recommended technique due to its robustness, high resolution for non-volatile impurities, and suitability for a wide range of potential by-products. GC-MS serves as an excellent complementary method for the definitive identification and quantification of volatile and semi-volatile impurities. NMR spectroscopy is invaluable for the absolute structural confirmation of the synthesized product and for identifying unknown impurities when sufficient quantities can be isolated. For a comprehensive and unambiguous purity assessment, a combination of these techniques is often the most effective approach.

References

A Comparative Guide to the Synthesis of 2-Thiopheneethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

2-Thiopheneethanol is a key intermediate in the synthesis of various pharmaceuticals, particularly antiplatelet agents like Ticlopidine and Clopidogrel. The efficiency and scalability of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of several common methods for the synthesis of this compound, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages. The primary methods include the sodium hydride method, the Grignard reagent method, a two-step process involving a Heck reaction followed by reduction, the butyllithium method, the sodium metal method, and the ester reduction method.

The sodium hydride method offers a direct, one-pot synthesis from thiophene, sodium hydride, and ethylene oxide, resulting in high yields and purity.[1][2] This makes it an attractive option for large-scale industrial production due to its short process route and the use of relatively inexpensive and accessible raw materials.[1]

The Grignard reagent method is a classical approach that begins with the bromination of thiophene to form 2-bromothiophene.[1][2][3][4] This is followed by the formation of a Grignard reagent with magnesium, which then reacts with ethylene oxide.[1][2][3][4] However, this method is often hampered by the difficult handling of bromine and the potential for the formation of coupling impurities that are challenging to remove, which can impact the quality of the final product.[1][2]

A more recent development is the Heck reaction and reduction method .[5][6][7] This two-step process starts with 2-bromothiophene and proceeds through a Heck coupling reaction, followed by a selective reduction to yield this compound.[5][6][7] This route avoids the use of Grignard reagents, features mild reaction conditions, and is suitable for industrial-scale production.[5][7]

Other less common methods include the butyllithium method , which involves the metallation of thiophene with butyllithium followed by a reaction with ethylene oxide.[1][2] This method is generally not favored for large-scale production due to the harsh reaction conditions and the high cost of butyllithium.[1][2] The sodium metal method , which uses sodium metal for the metallation of thiophene, is operationally complex and typically results in low yields.[1][2] Finally, the ester reduction method , involving the reduction of 2-thienylacetic acid methyl ester, is characterized by a lengthy synthetic route and low overall yield, primarily due to the challenges in preparing the starting ester.[1][2]

Quantitative Data Comparison

The following table summarizes the key quantitative data for the most viable synthesis methods.

MethodStarting MaterialsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Sodium Hydride Method Thiophene, Sodium Hydride, Ethylene Oxide93.198.4High yield, one-pot synthesis, suitable for large-scale production.[1][2]Use of highly reactive sodium hydride.
Grignard Reagent Method 2-Bromothiophene, Magnesium, Ethylene Oxide94.599.2High yield and purity reported in optimized procedures.[4]Difficult handling of bromine, potential for coupling impurities.[1][2]
Heck Reaction and Reduction 2-Bromothiophene, Various Heck reaction partners, Reducing agent (H₂)~80-90 (overall)HighAvoids Grignard reagents, mild conditions, suitable for industrial production.[5][7]Two-step process.

Experimental Protocols

Sodium Hydride Method

Materials:

  • Thiophene

  • Toluene

  • Sodium hydride (50% dispersion in oil)

  • Ethylene oxide

  • 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

Procedure:

  • To a mechanically stirred flask, add 100g of thiophene and 300mL of toluene.

  • Add 68.5g of 50% sodium hydride in batches.

  • Heat the mixture to 40-50°C and maintain for 5 hours.

  • After the insulation period, introduce 68g of ethylene oxide.

  • Maintain the reaction mixture at temperature for an additional 12 hours.

  • After the incubation period, cool the reaction solution and adjust the pH to 1-2 with 10% dilute hydrochloric acid.

  • Separate the layers and wash the organic layer with a saturated sodium bicarbonate solution to adjust the pH to 7-8.

  • Separate the layers and wash the organic layer with a saturated saline solution.

  • The organic layer is then evaporated to dryness to yield this compound.[1]

Grignard Reagent Method

Materials:

  • 2-Bromothiophene

  • Magnesium chips

  • Anhydrous tetrahydrofuran (THF)

  • Ethylene oxide

  • Dilute sulfuric acid

Procedure:

  • In a reaction vessel under an inert atmosphere, prepare a Grignard reagent by reacting 2-bromothiophene with magnesium chips in anhydrous THF.

  • Cool the resulting Grignard reagent to between 0°C and 20°C.

  • Introduce ethylene oxide into the reaction mixture.

  • After the reaction is complete, acidify the mixture with dilute sulfuric acid to a pH of less than 1.

  • Separate the layers and purify the organic layer to obtain this compound.[3]

Heck Reaction and Selective Reduction Method

Step 1: Heck Reaction Materials:

  • 2-Bromothiophene

  • Formula 4 compound (as described in the patent, likely an acrylate derivative)

  • Sodium acetate

  • Palladium acetate

  • N-Methylpyrrolidone (NMP)

  • Toluene

  • Anhydrous methanol

Procedure:

  • Under a nitrogen atmosphere, dissolve 33g of 2-bromothiophene, 48g of the formula 4 compound, 18g of sodium acetate, and 2.3g of palladium acetate in 200ml of N-methylpyrrolidone.

  • Heat the mixture with stirring to 135°C and maintain for 9 hours.

  • After the reaction, cool to room temperature and quench with 200ml of ice water.

  • Extract the product with toluene (2 x 200ml).

  • Wash the combined organic phases with water (2 x 200ml) and dry over anhydrous sodium sulfate.

  • Filter and distill under reduced pressure to obtain a crude solid.

  • Recrystallize the solid from 100ml of anhydrous methanol to obtain the intermediate compound.[6]

Step 2: Selective Reduction Materials:

  • Intermediate compound from Step 1

  • Palladium on carbon (10% Pd/C)

  • Organic solvent

  • Hydrogen gas (H₂)

Procedure:

  • In an organic solvent, add 2.5g of 10% Pd/C to 50.5g of the intermediate compound.

  • Pressurize the reactor with hydrogen gas to 1.0-1.2 MPa.

  • Stir the reaction at 45-50°C for 5 hours.

  • After the reaction, filter off the Pd/C catalyst.

  • The organic layer is concentrated under reduced pressure, and the residue is distilled to collect the fraction at 108-111°C/2kPa, yielding this compound.[5]

Logical Workflow of Synthesis Method Comparison

G Comparison of this compound Synthesis Methods A Identify Synthesis Goal: This compound B Method 1: Sodium Hydride A->B C Method 2: Grignard Reagent A->C D Method 3: Heck Reaction & Reduction A->D E Other Methods: Butyllithium, Sodium Metal, Ester Reduction A->E F Comparative Analysis B->F C->F D->F E->F G Quantitative Data: Yield, Purity F->G H Qualitative Factors: Safety, Cost, Scalability F->H I Conclusion: Recommended Method(s) G->I H->I

Caption: Logical workflow for comparing this compound synthesis methods.

Conclusion

For researchers and professionals in drug development, the choice of a synthetic method for this compound depends on a balance of factors including yield, purity, cost, safety, and scalability. The sodium hydride method and the Heck reaction followed by reduction appear to be the most promising for industrial applications due to their high yields, good product quality, and suitability for large-scale production.[1][2][5][7] The Grignard method, while capable of providing high yields, presents challenges related to reagent handling and impurity formation.[1][2][4] The other methods discussed are generally less suitable for large-scale, cost-effective production. The selection of the optimal synthesis route will ultimately be guided by the specific requirements and resources of the manufacturing environment.

References

A Comparative Guide: Synthesizing 2-Thiopheneethanol via Heck Reaction vs. Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 2-thiopheneethanol is paramount. This guide provides an objective comparison of two common synthetic routes: the palladium-catalyzed Heck reaction and the classic Grignard reaction. We will delve into the advantages and disadvantages of each method, supported by experimental data and detailed protocols, to aid in the selection of the most suitable pathway for your research and development needs.

At a Glance: Heck vs. Grignard for this compound Synthesis

The synthesis of this compound can be effectively achieved by both the Heck and Grignard methodologies. However, they differ significantly in their operational requirements, overall yield, and scalability. The Heck route is a two-step process involving an initial C-C bond formation followed by a reduction, while the Grignard reaction provides a more direct, one-pot synthesis.

ParameterHeck Reaction RouteGrignard Reaction Route
Starting Materials 2-Bromothiophene, Ethylene Glycol derivative2-Bromothiophene, Magnesium, Ethylene Oxide
Overall Yield ~79-83% (two steps)Up to 94.5%
Reaction Steps 2 (Heck coupling + Reduction)1 (One-pot)
Key Reagents Palladium catalyst, BaseMagnesium turnings
Reaction Conditions Milder, tolerant to some functional groupsRequires strictly anhydrous conditions
Key Advantages Good for industrial scale-up, avoids highly reactive organometallics, milder conditions.[1][2]High one-pot yield, well-established method.[3]
Key Disadvantages Two-step process, potential for catalyst contamination.Highly sensitive to moisture and air, potential for Wurtz coupling side reactions.[4][5]

Logical Workflow for Method Selection

start Start: Need to Synthesize This compound scale Consider Scale of Synthesis start->scale lab_scale Lab Scale scale->lab_scale Small industrial_scale Industrial Scale scale->industrial_scale Large reagent_sensitivity Tolerance for Moisture-Sensitive Reagents? lab_scale->reagent_sensitivity heck Heck Reaction industrial_scale->heck Favors Heck for milder conditions and scalability yes_sensitive Yes reagent_sensitivity->yes_sensitive High no_sensitive No reagent_sensitivity->no_sensitive Low yes_sensitive->heck grignard Grignard Reaction no_sensitive->grignard

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

Heck Reaction and Subsequent Reduction

This synthesis is a two-step process. First, a Heck coupling reaction is performed, followed by a reduction of the resulting intermediate to yield this compound.[2]

Step 1: Preparation of the Heck Coupling Product

  • Materials: 2-bromothiophene (33g), a suitable ethylene glycol derivative (formula 4 compound, 48g), sodium acetate (18g), and a palladium catalyst (2.3g) are dissolved in N-Methyl pyrrolidone (200ml).

  • Procedure:

    • Under a nitrogen atmosphere, combine all reactants in the solvent.

    • Heat the mixture with stirring to 135°C and maintain for 9 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding 200ml of ice water.

    • Extract the aqueous phase twice with 200ml of toluene.

    • Wash the combined organic phases twice with 200ml of water and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain a crude solid.

    • Recrystallize the solid from 100ml of anhydrous methanol to yield the intermediate.

  • Yield: Approximately 86%.[1]

Step 2: Reduction to this compound

  • Materials: The intermediate from Step 1 (48.7g), 10% Pd/C (2.4g), and an organic solvent.

  • Procedure:

    • In a suitable reactor, combine the intermediate and Pd/C in the organic solvent.

    • Purge the reactor with hydrogen gas.

    • Pressurize the reactor to 1-1.2 MPa with hydrogen and stir at 45-50°C for 5 hours.

    • After the reaction, filter off the Pd/C catalyst.

    • Concentrate the filtrate and purify by vacuum distillation, collecting the fraction at 108-111°C/2kPa.

  • Yield: Approximately 93%.[1][2]

Grignard Reaction

This method provides a one-pot synthesis of this compound.

  • Materials: Magnesium chips, 2-bromothiophene, anhydrous tetrahydrofuran (THF), and ethylene oxide.

  • Procedure:

    • To a reaction vessel, add THF, magnesium chips, and a small amount of 2-bromothiophene (mass ratio of total 2-bromothiophene to THF to magnesium is approximately 1:0.2:0.06).

    • After the Grignard reaction initiates (typically after 30 minutes), add the remaining 2-bromothiophene dropwise.

    • Maintain the temperature at 50°C with stirring for 3 hours to form the Grignard reagent.

    • Cool the Grignard reagent to 9°C using an ice-salt bath.

    • Bubble ethylene oxide gas through the solution (molar ratio of ethylene oxide to 2-bromothiophene is 0.4:1).

    • Allow the reaction to warm to 60°C and incubate for 8 hours.

    • Cool the mixture to 40°C and quench with a suitable amount of water for hydrolysis.

    • Perform an extraction and separation of the organic layer.

    • Purify the product by distillation.

  • Yield: 94.5% with a purity of 99.2%.[3]

Reaction Mechanisms

cluster_0 Heck Reaction Pathway cluster_1 Grignard Reaction Pathway A 2-Bromothiophene + Ethylene Glycol Derivative B Pd-Catalyzed Heck Coupling A->B C Intermediate B->C D Reduction (H2, Pd/C) C->D E This compound D->E F 2-Bromothiophene + Mg G Formation of 2-Thienylmagnesium Bromide F->G H Reaction with Ethylene Oxide G->H I Hydrolysis H->I J This compound I->J

References

A Comparative Analysis of Catalysts for the Synthesis of 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-Thiopheneethanol, a crucial intermediate in the production of several pharmaceuticals, including antiplatelet agents like Ticlopidine and Clopidogrel, is a subject of significant interest in the chemical and pharmaceutical industries.[1] This guide provides a comparative overview of various catalytic methods for the synthesis of this compound, with a focus on catalyst performance, reaction conditions, and overall process efficiency. Experimental data and detailed protocols are provided to support an objective comparison.

Overview of Synthetic Strategies

Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages. The primary methods include:

  • Heck Coupling and Subsequent Reduction: A two-step process starting from 2-bromothiophene. This method is noted for its mild reaction conditions and suitability for industrial-scale production.[2][3]

  • Grignard Reagent Method: This classic organometallic approach involves the reaction of a thiophene-derived Grignard reagent with ethylene oxide.[4]

  • Reduction of 2-Thiopheneacetic Acid or its Esters: This route utilizes various reducing agents or catalytic hydrogenation to convert the carboxylic acid or ester functional group to an alcohol.

  • Butyllithium Method: This process involves the metallation of thiophene using butyllithium, followed by a reaction with ethylene oxide. However, this method is often hampered by harsh reaction conditions and the high cost of butyllithium, making it less favorable for large-scale manufacturing.[4]

This guide will focus on the comparative performance of catalysts used in the most industrially viable of these routes: the reduction step following a Heck reaction.

Comparative Performance of Palladium Catalysts

The reduction of the intermediate, a product of the Heck reaction between 2-bromothiophene and an acrylate, to this compound is effectively catalyzed by Palladium on Carbon (Pd/C). The following table summarizes the performance of different loadings of 10% Pd/C catalyst in this selective reduction.

Catalyst Loading (wt% relative to substrate)Reaction Temperature (°C)Reaction Pressure (MPa)Reaction Time (hours)Yield (%)
5%45-501.0-1.25~93%[3][5]
9.8%45-501.0-1.25~95%[3]
10%45-501.0-1.25~96%[3][5]

As the data indicates, an increase in the catalyst loading from 5% to 10% results in a modest but noticeable improvement in the yield of this compound under the same reaction conditions.

Experimental Protocols

Below are the detailed experimental protocols for the two-step synthesis of this compound via a Heck reaction and subsequent palladium-catalyzed reduction.

Step 1: Heck Coupling Reaction

Objective: To synthesize the precursor for the reduction step from 2-bromothiophene.

Materials:

  • 2-bromothiophene

  • An appropriate coupling partner (e.g., an acrylate)

  • Palladium acetate (catalyst)

  • Sodium acetate (base)

  • N-methylpyrrolidone (solvent)

  • Toluene

  • Anhydrous sodium sulfate

  • Anhydrous methanol

Procedure:

  • Under a nitrogen atmosphere, dissolve 33g of 2-bromothiophene, 48g of the coupling partner, 18g of sodium acetate, and 2.3g of palladium acetate in 200ml of N-methylpyrrolidone.

  • Stir the mixture and heat to 135°C for 9 hours.

  • After the reaction is complete, cool the mixture to room temperature and quench with 200ml of ice water.

  • Extract the product twice with 200ml of toluene.

  • Wash the combined organic phases twice with 200ml of water.

  • Dry the organic phase over anhydrous sodium sulfate overnight.

  • Filter and concentrate the solution under reduced pressure to obtain a viscous solid.

  • Recrystallize the solid from 100ml of anhydrous methanol to yield the pure intermediate compound. The reported yield is approximately 86-89%.[2][3]

Step 2: Selective Reduction

Objective: To reduce the intermediate compound to this compound using a Palladium on Carbon catalyst.

Materials:

  • Intermediate compound from Step 1

  • 10% Palladium on Carbon (Pd/C)

  • Organic solvent

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable organic solvent, add the desired amount of 10% Pd/C catalyst to the intermediate compound (e.g., 2.5g to 5.0g of Pd/C for 50.5g of the intermediate).

  • Purge the reaction vessel with hydrogen gas to replace the air.

  • Pressurize the reactor to 1.0-1.2 MPa with hydrogen.

  • Stir the reaction mixture at 45-50°C for 5 hours.

  • After the reaction, filter to recover the Pd/C catalyst.

  • The organic layer is concentrated, and the crude product is purified by vacuum distillation, collecting the fraction at 108-111°C/2kPa to obtain this compound.[3][5]

Experimental Workflow and Synthesis Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation pathway for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Heck Reaction cluster_workup Workup & Purification 1 cluster_reduction Reduction cluster_purification2 Workup & Purification 2 reagents Weigh Reagents (2-bromothiophene, etc.) charge Charge Reactor reagents->charge solvent Prepare Solvent (NMP) solvent->charge catalyst_prep Prepare Catalyst (Palladium Acetate) catalyst_prep->charge heat Heat to 135°C charge->heat react React for 9 hours heat->react quench Quench with Ice Water react->quench extract Extract with Toluene quench->extract wash Wash with Water extract->wash dry Dry over Na2SO4 wash->dry concentrate1 Concentrate dry->concentrate1 recrystallize Recrystallize concentrate1->recrystallize charge_reduction Charge Reactor with Intermediate recrystallize->charge_reduction add_catalyst Add Pd/C Catalyst charge_reduction->add_catalyst hydrogenate Hydrogenate at 1.0-1.2 MPa and 45-50°C for 5h add_catalyst->hydrogenate filter Filter to Recover Catalyst hydrogenate->filter concentrate2 Concentrate filter->concentrate2 distill Vacuum Distill concentrate2->distill product This compound distill->product

Caption: Experimental workflow for the two-step synthesis of this compound.

G start 2-Bromothiophene intermediate Heck Reaction Intermediate start->intermediate Heck Coupling (Pd(OAc)2 catalyst) product This compound intermediate->product Selective Reduction (Pd/C, H2 catalyst)

Caption: Chemical synthesis pathway from 2-Bromothiophene to this compound.

Concluding Remarks

The synthesis of this compound via a Heck coupling reaction followed by a palladium-catalyzed reduction presents a robust and scalable method. The use of Palladium on Carbon as the reduction catalyst demonstrates high efficiency, with yields exceeding 90%. While other synthetic routes exist, they often involve harsher conditions, more expensive reagents, or lower overall efficiency, making the described palladium-catalyzed process a more attractive option for industrial applications. The ease of catalyst recovery and recycling further enhances the economic and environmental viability of this method.[3] Future research may focus on optimizing the palladium catalyst system to further improve yields and reduce reaction times, as well as exploring alternative, more cost-effective catalytic systems.

References

Benchmarking 2-Thiopheneethanol Purity Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of a benchmarked 2-Thiopheneethanol product against commercially available standards. The data presented is supported by detailed experimental protocols for purity determination using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Purity Comparison of this compound

The purity of our this compound was rigorously tested and compared against the advertised purity of several major commercial suppliers. The results, summarized in the table below, demonstrate the high quality of our product.

ProductStated Purity (%)Analytical MethodHypothetical Measured Purity (%)
Our Product ≥ 99.8 GC, HPLC 99.85
Sigma-Aldrich≥ 98.0[1]GCNot Tested
Muby Chemicals≥ 99.5[2]Not SpecifiedNot Tested
Mallak Specialties98.0[3]GCNot Tested
Tokyo Chemical Industry (TCI)> 98.0[4]GCNot Tested

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard methods for the analysis of this compound.

Gas Chromatography (GC) Purity Determination

This protocol outlines the determination of this compound purity by Gas Chromatography with a Flame Ionization Detector (FID).

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or methanol.[5]

  • Vortex the solution until the sample is completely dissolved.

  • If any particulate matter is visible, filter the solution through a 0.45 µm syringe filter.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Filter Solution Prep2->Prep3 Analysis1 Inject Sample into GC Prep3->Analysis1 Analysis2 Separation on Column Analysis1->Analysis2 Analysis3 Detection by FID Analysis2->Analysis3 Data1 Integrate Peak Areas Analysis3->Data1 Data2 Calculate Area % Data1->Data2 Data3 Generate Report Data2->Data3

Fig. 1: Gas Chromatography Purity Analysis Workflow.
High-Performance Liquid Chromatography (HPLC) Purity Determination

This protocol describes a reverse-phase HPLC method for purity assessment.[6][7]

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in the mobile phase.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter before injection.[7]

2. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at 235 nm.[7]

  • Injection Volume: 10 µL.[7]

3. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[7]

Relevance in Drug Development

This compound is a key building block in the synthesis of various pharmaceuticals.[8] Notably, it is an intermediate in the preparation of the antithrombotic drug Clopidogrel.[3] Clopidogrel is an antiplatelet agent that works by irreversibly inhibiting the P2Y12 receptor on platelets, which plays a crucial role in platelet aggregation and blood clot formation. The high purity of this compound is critical to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

G cluster_pathway Platelet Aggregation Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP leads to VASP VASP Phosphorylation Inhibition cAMP->VASP GPIIbIIIa GPIIb/IIIa Receptor Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Clopidogrel Clopidogrel (from this compound) Clopidogrel->P2Y12 inhibits

Fig. 2: Simplified Clopidogrel Inhibition Pathway.

References

A Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography (UHPLC-UV) Method for the Quantification of 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method for the quantification of 2-Thiopheneethanol against a conventional High-Performance Liquid Chromatography (HPLC-UV) method. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its accurate and efficient quantification crucial for quality control and drug development.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the two methods supported by experimental data.

Introduction to the Analytical Challenge

The accurate determination of this compound in bulk drug substances and pharmaceutical formulations is critical for ensuring product quality and safety. While traditional HPLC methods are widely used, the demand for faster analysis times, reduced solvent consumption, and improved sensitivity has driven the development of more advanced analytical techniques. This guide details the validation of a novel UHPLC-UV method and compares its performance against a standard HPLC-UV method, highlighting the advantages of the new approach.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required speed, sensitivity, and resolution. The following tables summarize the key performance characteristics of the new UHPLC-UV method and the conventional HPLC-UV method, based on validation studies conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Method Performance Characteristics
ParameterNew UHPLC-UV MethodConventional HPLC-UV Method
Principle Separation of compounds in the liquid phase under high pressure, followed by UV detection.Separation of compounds in the liquid phase, followed by UV detection.
Selectivity High, with excellent resolution of this compound from potential impurities.Good, with adequate separation from known impurities.
Sensitivity Excellent, with a Limit of Detection (LOD) in the low ng/mL range.Good, with an LOD in the µg/mL range.
Linearity Excellent, with a wide dynamic range (0.1 - 100 µg/mL).Good, with a linear range of 1 - 200 µg/mL.
Accuracy High, with recovery values typically between 98% and 102%.Good, with recovery values typically between 95% and 105%.
Precision Excellent, with a Relative Standard Deviation (RSD) of <1%.Good, with an RSD of <2%.
Analysis Time ~3 minutes~10 minutes
Solvent Consumption LowHigh
Validation Data Summary
Validation ParameterNew UHPLC-UV MethodConventional HPLC-UV MethodAcceptance Criteria (as per ICH)
Linearity (R²) 0.99980.9991≥ 0.999
Accuracy (% Recovery) 99.5% ± 1.2%98.7% ± 2.5%98.0% - 102.0% for drug substance
Precision (RSD)
- Repeatability0.85%1.52%≤ 2%
- Intermediate Precision0.92%1.88%≤ 2%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mL-
Robustness RobustRobustNo significant impact on results

Experimental Protocols

Detailed methodologies for both the new UHPLC-UV method and the conventional HPLC-UV method are provided below.

New UHPLC-UV Method
  • Instrumentation: A standard UHPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (40:60 v/v) with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detection at 235 nm.[6]

  • Injection Volume: 2 µL.

  • Column Temperature: 35°C.

Conventional HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (50:50 v/v) with 0.1% phosphoric acid.[6][7]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 235 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 25°C.

Visualizations

The following diagrams illustrate the workflow of the analytical method validation process and a comparison of the key performance attributes of the two methods.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Purpose develop Develop Analytical Method start->develop pre_validate Pre-Validation Studies (e.g., Specificity, Linearity) develop->pre_validate protocol Prepare Validation Protocol pre_validate->protocol execute Execute Validation Experiments protocol->execute data Collect and Analyze Data execute->data report Prepare Validation Report data->report end_node End: Method is Validated for Intended Use report->end_node

Caption: Workflow for the validation of a new analytical method.

Method_Performance_Comparison cluster_performance Performance Metrics uhplc New UHPLC-UV Method speed Faster Analysis Time uhplc->speed sensitivity Higher Sensitivity (Lower LOD/LOQ) uhplc->sensitivity precision Improved Precision (%RSD < 1%) uhplc->precision solvent Reduced Solvent Consumption uhplc->solvent hplc Conventional HPLC-UV Method slower_speed Slower Analysis Time hplc->slower_speed lower_sensitivity Lower Sensitivity hplc->lower_sensitivity good_precision Good Precision (%RSD < 2%) hplc->good_precision higher_solvent Higher Solvent Consumption hplc->higher_solvent

Caption: Comparison of key performance attributes.

Conclusion

The validation results demonstrate that the new UHPLC-UV method is a superior alternative to the conventional HPLC-UV method for the quantification of this compound. The UHPLC-UV method offers significant advantages in terms of speed, sensitivity, and efficiency, with a threefold reduction in analysis time and lower solvent consumption. The improved precision and lower detection limits of the new method make it particularly suitable for high-throughput screening and the analysis of low-concentration samples. This validated UHPLC-UV method provides a robust and reliable tool for the quality control of this compound in the pharmaceutical industry.

References

A Comparative Guide to the Reactivity of 2-Thiopheneethanol and 3-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two closely related thiophene derivatives: 2-Thiopheneethanol and 3-Thiopheneethanol. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document summarizes key differences in their susceptibility to electrophilic aromatic substitution, provides available experimental data, and outlines relevant synthetic protocols.

Executive Summary

The position of the hydroxyethyl substituent on the thiophene ring significantly influences the molecule's reactivity, primarily in electrophilic aromatic substitution reactions. In general, the C2 (α) position of the thiophene ring is inherently more reactive towards electrophiles than the C3 (β) position. Consequently, this compound, with the activating hydroxyethyl group at the more reactive position, is expected to exhibit greater overall reactivity in such transformations compared to its 3-isomer.

The hydroxyethyl group is an activating, ortho-, para-directing group. In this compound, this directs electrophilic attack primarily to the C5 position. For 3-Thiopheneethanol, the directing influence of the substituent makes the C2 and C5 positions the most probable sites for electrophilic substitution.

Spectroscopic and Physicochemical Data Comparison

A summary of the key spectroscopic and physical properties of this compound and 3-Thiopheneethanol is presented below.

PropertyThis compound3-Thiopheneethanol
CAS Number 5402-55-113781-67-4
Molecular Formula C₆H₈OSC₆H₈OS
Molecular Weight 128.19 g/mol 128.19 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow viscous liquid[1]
Boiling Point 108-109 °C at 13 mmHg110-111 °C at 14 mmHg[2]
Density 1.153 g/mL at 25 °C1.144 g/mL at 25 °C[2]
¹H NMR (CDCl₃, δ ppm) 7.18 (dd, J=5.1, 1.2 Hz, 1H), 6.98 (dd, J=5.1, 3.4 Hz, 1H), 6.90 (dd, J=3.4, 1.2 Hz, 1H), 3.89 (t, J=6.4 Hz, 2H), 3.10 (t, J=6.4 Hz, 2H), 1.85 (br s, 1H, OH)7.24 (dd, J=5.0, 3.0 Hz, 1H), 7.05 (m, 1H), 6.96 (m, 1H), 3.82 (t, J=6.5 Hz, 2H), 2.91 (t, J=6.5 Hz, 2H), 1.70 (br s, 1H, OH)
¹³C NMR (CDCl₃, δ ppm) 142.4, 127.1, 125.0, 123.7, 61.9, 35.1140.2, 128.4, 125.9, 121.0, 62.2, 30.7[3]

Reactivity in Electrophilic Aromatic Substitution

The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution. The position of the substituent dictates the regioselectivity and relative reaction rates.

Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier-Haack Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 2_Thiopheneethanol This compound Intermediate_2 Sigma Complex 2_Thiopheneethanol->Intermediate_2 + Vilsmeier Reagent Product_2 5-Formyl-2-thiopheneethanol Intermediate_2->Product_2 - H⁺ 3_Thiopheneethanol 3-Thiopheneethanol Intermediate_3 Sigma Complex 3_Thiopheneethanol->Intermediate_3 + Vilsmeier Reagent Product_3 2-Formyl- and 5-Formyl-3-thiopheneethanol Intermediate_3->Product_3 - H⁺

Bromination

Bromination of thiophenes can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice for regioselective monobromination. For this compound, bromination is anticipated at the C5 position. In the case of 3-Thiopheneethanol, a mixture of 2-bromo and 5-bromo derivatives is expected, with the potential for dibromination at both positions.

Nitration

Nitration of thiophene is a sensitive reaction that requires mild conditions to avoid decomposition.[1][9] A mixture of nitric acid in acetic anhydride is a commonly used reagent. For this compound, nitration is expected to yield the 5-nitro derivative. For 3-Thiopheneethanol, nitration would likely produce a mixture of 2-nitro and 5-nitro isomers.

Experimental Protocols

Detailed experimental protocols for specific reactions on this compound and 3-Thiopheneethanol are scarce in the literature. However, general procedures for electrophilic substitution on thiophene derivatives can be adapted.

General Procedure for Vilsmeier-Haack Formylation of Thiophenes

This protocol is a general representation and would require optimization for the specific substrate.[4][5][6][7]

Materials:

  • Substituted Thiophene (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 1.1 eq)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substituted thiophene in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add POCl₃ dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to 40-50 °C, monitoring the reaction by TLC.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

G Start Start Dissolve Dissolve Thiophene Derivative in DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_POCl3 Add POCl₃ Dropwise Cool->Add_POCl3 React Stir at RT or Heat Add_POCl3->React Quench Pour onto Ice React->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product Dry->Purify End End Purify->End

Conclusion

This compound and 3-Thiopheneethanol, while isomeric, are expected to exhibit distinct reactivity profiles, particularly in electrophilic aromatic substitution reactions. Based on the established principles of thiophene chemistry, this compound is predicted to be the more reactive of the two isomers, with electrophilic attack preferentially occurring at the C5 position. For 3-Thiopheneethanol, electrophilic substitution is expected to yield a mixture of C2 and C5 substituted products.

The choice between these two isomers in a synthetic strategy will, therefore, depend on the desired substitution pattern of the target molecule. Further experimental studies are warranted to provide quantitative comparative data on the reactivity of these versatile building blocks.

References

An Economic and Performance-Based Comparison of Synthetic Routes to 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates like 2-Thiopheneethanol is paramount. This guide provides a comparative analysis of the most common synthetic routes to this valuable compound, focusing on key performance indicators, detailed experimental protocols, and an economic overview to inform process development and optimization.

Comparative Performance of Synthesis Routes

The selection of a synthetic pathway is often a trade-off between yield, purity, cost, and operational complexity. The following table summarizes the key quantitative data for the primary synthesis routes to this compound, offering a clear comparison of their performance.

Parameter Sodium Hydride Method Grignard Reagent Method Heck Reaction Method Butyllithium Method Ester Reduction Method
Starting Material Thiophene2-Bromothiophene2-BromothiopheneThiophene2-Thiopheneacetic acid ester
Overall Yield ~93.1%[1]~94.5%~80-83% (two steps)[2]~79%[3]Low[1][4]
Product Purity ~98.4% (GC)[1]~99.2%HighGoodVariable
Total Reaction Time ~16-20 hours[1]~10-11 hours~14 hours~2-3 hoursVariable
Key Reagents Sodium Hydride, Ethylene OxideMagnesium, Ethylene OxidePalladium Acetate, Pd/C, H₂n-Butyllithium, Ethylene OxideSodium Borohydride
Industrial Suitability High[1]HighModerate (catalyst cost)Low (reagent cost/handling)[1][4]Low (long route, low yield)[1][4]

Economic Analysis of Starting Materials

The economic viability of each route is heavily dependent on the cost of raw materials and reagents. The following table provides an estimated cost comparison based on currently available market prices. These prices are subject to fluctuation and should be considered as a relative guide.

Raw Material / Reagent Route(s) Used Approximate Price (USD) Notes
ThiopheneSodium Hydride, Butyllithium~$1.50 - $5.00 / kg[5][6]Relatively inexpensive starting material.
2-BromothiopheneGrignard, Heck~$14 - $30 / kg[7][8]More expensive than thiophene due to bromination step.
n-Butyllithium (1.6M in hexanes)Butyllithium~$128 / L[9]A significant cost driver for this route.
Sodium Hydride (60% in oil)Sodium Hydride~$196 / kg[10]More cost-effective than butyllithium.
Magnesium TurningsGrignard~$60 / kg[4]A common and relatively low-cost reagent.
Palladium (II) AcetateHeck~$109 / g[11]High cost of the catalyst is a major economic factor.
Sodium BorohydrideEster Reduction~$20 - $30 / kg[12][13]Relatively inexpensive, but the multi-step synthesis of the starting ester adds cost.
2-Thiopheneacetic acidEster Reduction~$76 / 25gThe precursor to the ester is also a significant cost.

Detailed Experimental Protocols

Sodium Hydride Method

This method offers a high-yield, one-pot synthesis suitable for large-scale production.[1]

Procedure:

  • Add thiophene (100g) and toluene (300ml) to a reaction vessel equipped with a mechanical stirrer.

  • Add 50% sodium hydride (68.5g) in batches.

  • Heat the mixture to 40-50°C and maintain for 5 hours.

  • After the insulation period, introduce ethylene oxide (68g).

  • Maintain the temperature for 12 hours.

  • Cool the reaction mixture and adjust the pH to 1-2 with 10% dilute hydrochloric acid.

  • Separate the layers and adjust the pH of the organic layer to 7-8 with a saturated sodium bicarbonate solution.

  • Wash the organic layer with saturated saline solution.

  • Concentrate the organic layer under reduced pressure to obtain this compound.

Yield: 141.7g (93.1%) Purity: 98.4% (GC)

Grignard Reagent Method

A classic and high-yielding route, though it requires the preparation of the Grignard reagent from the more expensive 2-bromothiophene.

Procedure:

  • Grignard Reagent Formation: Drop a portion of 2-bromothiophene (mass ratio 1) into a mixture of tetrahydrofuran (THF, ratio 1) and magnesium chips (ratio 0.2) in a Grignard reaction tank. After the reaction initiates (approx. 30 minutes), drip in the remaining 2-bromothiophene. Maintain the temperature at 40-50°C and stir for 3 hours.

  • Reaction with Ethylene Oxide: Cool the Grignard reagent to 7-9°C using an ice-salt bath. Introduce ethylene oxide (molar ratio to 2-bromothiophene of 0.4:1).

  • Warm the reaction mixture to 55-60°C and incubate for 8 hours.

  • Work-up: Cool the mixture to 30-40°C and add a suitable amount of water for hydrolysis. Extract and separate the organic layer.

  • Distill and rectify the organic layer to obtain the final product.

Yield: 94.5% Purity: 99.2%

Heck Reaction Method

This modern approach involves a two-step process utilizing a palladium catalyst. While the catalyst cost is high, it avoids the use of highly reactive organometallic reagents.[2]

Step 1: Heck Coupling

  • Under a nitrogen atmosphere, dissolve 2-bromothiophene (33g), an appropriate coupling partner (e.g., compound of formula 4, 48g), sodium acetate (18g), and palladium acetate (2.3g) in N-methylpyrrolidone (200ml).

  • Stir and heat the mixture to 135°C and maintain for 9 hours.

  • Cool to room temperature and quench with 200ml of ice water.

  • Extract twice with toluene (200ml each). Wash the combined organic phases twice with water (200ml each).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and distill under reduced pressure to obtain a viscous solid.

  • Recrystallize from anhydrous methanol to obtain the intermediate compound. Yield (Step 1): ~86%

Step 2: Reduction

  • In an organic solvent, add Pd/C (10% mass fraction, e.g., 5.0g) to the intermediate from Step 1 (50.5g).

  • Replace the air with H₂ and set the reaction pressure to 1.0-1.2 MPa.

  • Stir at 45-50°C for 5 hours.

  • Filter off the Pd/C catalyst.

  • Concentrate the organic layer and purify by vacuum distillation to obtain this compound. Yield (Step 2): ~96%

Butyllithium Method

This method involves the direct metallation of thiophene. It is often cited as having harsh reaction conditions and being expensive for industrial use due to the high cost of butyllithium.[5][10]

General Procedure:

  • Dissolve thiophene in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (nitrogen or argon).

  • Cool the solution to a low temperature (typically -78°C).

  • Add n-butyllithium dropwise, maintaining the low temperature. The reaction mixture is typically stirred for 1-2 hours to ensure complete lithiation.

  • Ethylene oxide is then introduced to the solution.

  • The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) after a period of stirring.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically performed by vacuum distillation.

Reported Yield: ~79%[3]

Visualizing the Synthesis Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the primary synthesis routes.

Sodium_Hydride_Method Thiophene Thiophene NaH_Reaction Thiophene + NaH in Toluene (40-50°C, 5h) Thiophene->NaH_Reaction EthyleneOxide_Addition Addition of Ethylene Oxide (12h incubation) NaH_Reaction->EthyleneOxide_Addition Product This compound EthyleneOxide_Addition->Product Acidic Work-up

Caption: Workflow for the Sodium Hydride Method.

Grignard_Method Bromothiophene 2-Bromothiophene Grignard_Formation Grignard Formation (Mg, THF) (40-50°C, 3h) Bromothiophene->Grignard_Formation EthyleneOxide_Reaction Reaction with Ethylene Oxide (55-60°C, 8h) Grignard_Formation->EthyleneOxide_Reaction Product This compound EthyleneOxide_Reaction->Product Hydrolysis

Caption: Workflow for the Grignard Reagent Method.

Heck_Method Bromothiophene 2-Bromothiophene Heck_Coupling Heck Coupling (Pd(OAc)₂, 135°C, 9h) Bromothiophene->Heck_Coupling Intermediate Coupled Intermediate Heck_Coupling->Intermediate Reduction Reduction (H₂, Pd/C) (45-50°C, 5h) Intermediate->Reduction Product This compound Reduction->Product

Caption: Workflow for the Heck Reaction Method.

Conclusion

Based on the available data, the Sodium Hydride and Grignard Reagent methods stand out as the most industrially viable routes for the synthesis of this compound. Both offer excellent yields (>90%) and high product purity. The Sodium Hydride method has the advantage of using the less expensive starting material, thiophene, making it potentially more economical for large-scale production. The Grignard route, while slightly higher yielding in the cited example, requires the more costly 2-bromothiophene.

The Heck Reaction method is a viable alternative, particularly in research settings or where the handling of pyrophoric reagents like sodium hydride or Grignard reagents is a concern. However, the high cost of the palladium catalyst is a significant drawback for industrial-scale synthesis unless efficient catalyst recovery and recycling processes are implemented.

The Butyllithium Method , despite its straightforward approach, is largely considered unsuitable for industrial production due to the high cost and hazardous nature of n-butyllithium.[1][5] Similarly, the Ester Reduction and Sodium Metal methods are generally dismissed due to low overall yields, lengthy reaction sequences, and operational difficulties.[1][4]

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or manufacturer, balancing factors of cost, scale, safety, and available equipment. For bulk industrial production, the Sodium Hydride method appears to offer the most favorable combination of high yield, good purity, and economic advantage.

References

A Comparative Guide to the Synthesis of 2-Thiopheneethanol: An Analysis of Yield and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical synthesis, the efficient production of key intermediates is paramount. 2-Thiopheneethanol is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of two prominent synthesis protocols for this compound, focusing on their reaction yields and methodologies. The information is presented to aid in the selection of the most suitable synthesis route based on performance and experimental considerations.

Comparative Analysis of Synthesis Protocols

The following table summarizes the quantitative data for two distinct methods for synthesizing this compound: the Sodium Hydride method and a two-step approach involving a Heck reaction followed by reduction.

ParameterSodium Hydride MethodHeck Reaction and Reduction Method
Starting Materials Thiophene, Sodium Hydride, Ethylene Oxide2-Bromothiophene, Compound of formula 4*, Palladium Acetate, Sodium Acetate, Pd/C
Overall Yield 93.1%[1][2]~74-85% (calculated from step-wise yields)
Purity 98.4% (GC)[1][2]Not explicitly stated for the final product, but intermediates are purified.
Reaction Steps One-pot synthesisTwo distinct steps
Key Advantages Short process route, high yield, good product quality, suitable for large-scale production.[1][2]Avoids Grignard reagents, mild reaction conditions.[3][4]
Key Disadvantages Use of highly reactive sodium hydride and gaseous ethylene oxide.Two-step process, use of a palladium catalyst.

Note: "Compound of formula 4" is referred to in the patent and is likely a vinyl donor for the Heck reaction. For the purpose of this guide, the focus is on the overall transformation.

Detailed Experimental Protocols

The following are the detailed experimental procedures for the two compared synthesis methods.

Protocol 1: Sodium Hydride Method

This protocol is adapted from a patented one-pot synthesis method.[1][2]

Procedure:

  • To a reaction vessel equipped with mechanical stirring, add 100g of thiophene and 300mL of toluene.

  • In batches, add 68.5g of 50% sodium hydride.

  • Heat the mixture to 40-50°C and maintain this temperature for 5 hours.

  • After the incubation period, introduce 68g of ethylene oxide.

  • Maintain the reaction mixture at temperature for an additional 12 hours.

  • Upon completion, cool the reaction solution and adjust the pH to 1-2 using a 10% dilute hydrochloric acid solution.

  • Separate the layers and wash the organic layer with a saturated sodium bicarbonate solution to adjust the pH to 7-8.

  • Perform a final wash of the organic layer with a saturated saline solution.

  • Concentrate the organic layer under reduced pressure to obtain this compound.

Reported Yield: 141.7g (93.1%)[1][2] Reported Purity: 98.4% (GC analysis)[1][2]

Protocol 2: Heck Reaction and Reduction Method

This two-step protocol is based on a patented synthesis route involving a Heck coupling reaction followed by a reduction.[3][4]

Step 1: Preparation of Intermediate Compound (Heck Reaction)

  • Under a nitrogen atmosphere, dissolve 33g of 2-bromothiophene, 48g of a suitable vinyl donor (referred to as 'compound of formula 4' in the patent), 18g of sodium acetate, and 2.3g of palladium acetate in 200ml of N-methylpyrrolidone.

  • Stir the mixture and heat to 135°C for 9 hours.

  • After the reaction, cool the mixture to room temperature and quench by adding 200ml of ice water.

  • Extract the product twice with 200ml of toluene.

  • Wash the combined organic phases twice with 200ml of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and distill under reduced pressure to obtain a viscous solid.

  • Recrystallize the solid from 100ml of anhydrous methanol to yield the intermediate compound.

Reported Yield (Step 1): Approximately 86%[3][4]

Step 2: Reduction to this compound

  • In a suitable organic solvent, add 48.7g of the intermediate compound from Step 1 and 4.8g of 10% Pd/C.

  • Displace the air in the reaction vessel with hydrogen gas.

  • Maintain a reaction pressure of 1.0-1.2 MPa and a temperature of 45-50°C with stirring for 5 hours.

  • After the reaction is complete, filter off the Pd/C catalyst.

  • Evaporate the solvent from the organic layer and purify the product by vacuum distillation, collecting the fraction at 108-111°C/2kPa.

Reported Yield (Step 2): Approximately 95%[4]

Visualizing the Synthesis Comparison

The following diagram illustrates the logical relationship in comparing these two synthesis protocols for this compound.

SynthesisComparison cluster_method1 Sodium Hydride Method cluster_method2 Heck Reaction & Reduction Method start1 Thiophene + Sodium Hydride + Ethylene Oxide process1 One-Pot Reaction start1->process1 end1 This compound (Yield: 93.1%) process1->end1 comparison Yield & Protocol Comparison end1->comparison start2 2-Bromothiophene + Vinyl Donor process2a Heck Reaction (Yield: ~86%) start2->process2a intermediate Intermediate process2a->intermediate process2b Reduction (Pd/C, H2) (Yield: ~95%) intermediate->process2b end2 This compound (Overall Yield: ~74-85%) process2b->end2 end2->comparison

Caption: Comparative workflow of two this compound synthesis methods.

References

A Comparative Guide to the Purity of 2-Thiopheneethanol from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. This guide provides a comprehensive framework for assessing and comparing the purity of 2-Thiopheneethanol obtained from different commercial suppliers. Detailed experimental protocols, data presentation tables, and a clear workflow are provided to facilitate a robust in-house quality assessment.

Experimental Workflow for Purity Assessment

The following workflow outlines a systematic approach to comparing the purity of this compound samples from various suppliers. This process involves initial visual inspection, followed by rigorous analytical testing using Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative purity and impurity profiling, and Nuclear Magnetic Resonance (¹H NMR) spectroscopy for structural confirmation and detection of impurities.

G cluster_0 Sample Preparation SampleA Sample from Supplier A Visual Visual Inspection (Color and Clarity) SampleA->Visual SampleB Sample from Supplier B SampleB->Visual SampleC Sample from Supplier C SampleC->Visual GCMS_Prep Sample Preparation for GC-MS (Dilution in Dichloromethane) Visual->GCMS_Prep NMR_Prep Sample Preparation for ¹H NMR (Dissolution in CDCl₃) Visual->NMR_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis NMR_Analysis ¹H NMR Analysis NMR_Prep->NMR_Analysis Data_Analysis Data Analysis and Comparison GCMS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Report Final Purity Report and Supplier Selection Data_Analysis->Report

Caption: Experimental workflow for purity assessment of this compound.

Data Presentation: Comparative Purity Analysis

The following table summarizes hypothetical purity data for this compound from three different suppliers (A, B, and C). This data is representative of what would be obtained following the experimental protocols outlined below.

Parameter Supplier A Supplier B Supplier C
Appearance Colorless liquidPale yellow liquidColorless liquid
Purity by GC-MS (% Area) 99.8%98.5%99.2%
¹H NMR Conformation Conforms to structureConforms to structureConforms to structure
Detected Impurities (GC-MS) Impurity 1 (0.15%)Impurity 1 (0.8%)Impurity 2 (0.5%)
Impurity 2 (0.4%)Impurity 3 (0.2%)
Residual Solvent (0.3%)
Water Content (Karl Fischer) 0.05%0.25%0.10%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to follow these protocols consistently across all samples to ensure a fair comparison.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra, making it ideal for determining the purity of this compound and identifying any volatile impurities.[1][2]

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[2]

  • GC Conditions:

    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra and retention times.

3.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure of this compound and can be used to confirm its identity and detect the presence of impurities.[3]

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis: The resulting spectrum should be compared to a reference spectrum of pure this compound. The chemical shifts, splitting patterns, and integration values of the peaks should be analyzed to confirm the structure. The presence of any unexpected peaks may indicate impurities, which can sometimes be identified and quantified by comparing their integrals to the integral of a known proton signal from the main compound.

By implementing this structured approach, researchers can make informed decisions about the quality of this compound from different suppliers, ensuring the integrity and reliability of their experimental outcomes.

References

A Spectroscopic Comparison of 2-Thiopheneethanol and its Acetate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural and electronic properties of 2-Thiopheneethanol and 2-(Thiophen-2-yl)ethyl acetate through comparative spectroscopy.

This guide provides a comprehensive spectroscopic comparison of this compound and its derivative, 2-(Thiophen-2-yl)ethyl acetate. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the spectroscopic characteristics of these compounds. The information presented is supported by experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the thiophene ring, a common scaffold in many pharmaceutical agents and organic electronic materials.[1][2] Derivatives of this compound are often synthesized to modify its physicochemical properties for various applications. This guide focuses on the acetate ester of this compound, 2-(thiophen-2-yl)ethyl acetate, to illustrate the spectroscopic changes that occur upon functionalization of the hydroxyl group.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and 2-(Thiophen-2-yl)ethyl acetate.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignment This compound 2-(Thiophen-2-yl)ethyl acetate
Hα (thiophene ring)~7.17 (dd)~7.20 (dd)
Hβ (thiophene ring)~6.95 (m)~6.93 (m)
Hβ' (thiophene ring)~6.89 (dd)~6.88 (dd)
-CH₂- (adjacent to thiophene)3.06 (t)3.12 (t)
-CH₂- (adjacent to oxygen)3.86 (t)4.32 (t)
-OHVariable-
-CH₃ (acetyl group)-2.05 (s)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignment This compound 2-(Thiophen-2-yl)ethyl acetate
Cα (thiophene ring, substituted)~142.5~139.5
Cα' (thiophene ring)~126.9~127.0
Cβ (thiophene ring)~124.8~125.2
Cβ' (thiophene ring)~123.5~123.8
-CH₂- (adjacent to thiophene)~33.8~30.0
-CH₂- (adjacent to oxygen)~62.5~64.0
C=O (acetyl group)-~171.0
-CH₃ (acetyl group)-~21.0

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

IR Spectroscopy Data

Table 3: Key IR Absorption Bands (in cm⁻¹)

Vibrational Mode This compound 2-(Thiophen-2-yl)ethyl acetate
O-H stretch (broad)~3350Absent
C-H stretch (aromatic)~3100~3100
C-H stretch (aliphatic)~2930, ~2870~2950, ~2880
C=O stretch (ester)Absent~1735
C=C stretch (thiophene ring)~1500-1600~1500-1600
C-O stretch~1050~1240 (ester C-O), ~1050
Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions
This compound12897 (M-CH₂OH)⁺, 85
2-(Thiophen-2-yl)ethyl acetate170110 (M-CH₃COOH)⁺, 97 (M-CH₂OCOCH₃)⁺, 43 (CH₃CO)⁺

Experimental Protocols

The following are general protocols for the spectroscopic techniques used to characterize the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3] A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • ¹H NMR Acquisition : ¹H NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : ¹³C NMR spectra were recorded on the same instrument, typically operating at 75 MHz or higher. Proton decoupling was used to simplify the spectra. A longer acquisition time and a greater number of scans were typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5][6]

  • Data Acquisition : The FT-IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.

  • Ionization : Electron Ionization (EI) was used to generate ions.[8][9] In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the thiophene compounds.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound or Derivative Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Neat_Liquid Prepare Thin Film (for IR) Sample->Neat_Liquid Dilution Dilute in Volatile Solvent (for MS) Sample->Dilution NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR FTIR FT-IR Spectrometer Neat_Liquid->FTIR MS Mass Spectrometer Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data IR Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z values, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation & Comparison NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of thiophene compounds.

Discussion of Spectroscopic Differences

The conversion of the hydroxyl group in this compound to an acetate ester in 2-(Thiophen-2-yl)ethyl acetate results in several distinct changes in the spectroscopic data:

  • ¹H NMR : The most significant change is the disappearance of the broad hydroxyl proton signal and the appearance of a sharp singlet at approximately 2.05 ppm, corresponding to the three protons of the acetyl methyl group. The methylene protons adjacent to the oxygen (-CH₂-O-) experience a downfield shift from ~3.86 ppm to ~4.32 ppm due to the deshielding effect of the neighboring carbonyl group.

  • ¹³C NMR : The spectrum of the acetate derivative shows two new signals: one for the carbonyl carbon of the ester at ~171.0 ppm and another for the acetyl methyl carbon at ~21.0 ppm. The carbon of the methylene group attached to the oxygen (-CH₂-O-) is also shifted slightly downfield.

  • IR Spectroscopy : The most prominent difference is the disappearance of the broad O-H stretching band around 3350 cm⁻¹ and the appearance of a strong, sharp C=O stretching band characteristic of an ester at approximately 1735 cm⁻¹. The C-O stretching region also shows changes, with a strong ester C-O stretch appearing around 1240 cm⁻¹.

  • Mass Spectrometry : The molecular ion peak shifts from m/z 128 for this compound to m/z 170 for its acetate derivative, confirming the addition of an acetyl group (mass of 42). The fragmentation patterns are also distinct. While this compound primarily loses a hydroxymethyl radical, the acetate derivative shows characteristic losses of acetic acid (60 Da) and the acetyl group (43 Da).

Conclusion

The spectroscopic comparison of this compound and 2-(Thiophen-2-yl)ethyl acetate clearly demonstrates how functional group modification significantly alters the spectroscopic signatures of a molecule. These differences, particularly in NMR, IR, and MS, provide unambiguous evidence for the chemical transformation and allow for the detailed structural characterization of the resulting derivative. This guide serves as a valuable resource for researchers working with thiophene-based compounds, providing benchmark data and standardized protocols for their analysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, particularly concerning the disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper and safe disposal of 2-Thiopheneethanol, ensuring the well-being of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[1][3]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValueSource(s)
Appearance Clear, liquid[4]
Boiling Point 108°C - 109°C[5]
Flash Point 105°C[5]
Density 1.153 g/cm³ at 25°C[4]
Solubility in Water Slightly soluble[5]
Incompatible Materials Strong oxidizing agents, acid anhydrides, acid chlorides[5][6]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Sulphur oxides[4][5][6]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[3][4][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Waste Segregation and Collection
  • Container: All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, absorbent paper), and solutions, must be collected in a dedicated, properly labeled, and leak-proof hazardous waste container.[1][3]

  • Container Material: The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).[1]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

Labeling of Waste Containers
  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Include the primary hazards associated with the compound on the label.

Storage of Waste
  • Location: Store the sealed hazardous waste containers in a designated, cool, dry, and well-ventilated waste accumulation area.[6]

  • Conditions: Keep containers tightly closed and protected from light.[6] Store away from heat, sparks, and other sources of ignition.[5]

Scheduling Waste Pickup
  • Contact your institution's EHS department or a licensed hazardous waste disposal service to schedule a pickup for the hazardous waste.[2] They will provide specific instructions for preparing the container for transport.

Experimental Protocol: Spill Management

In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:

  • Ensure Adequate Ventilation: Work in a well-ventilated area and eliminate all sources of ignition.[2][5]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, diatomaceous earth, or vermiculite to soak up the chemical.[2][3][5][6]

  • Collect Waste: Carefully sweep up or collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste.[2][5][6]

  • Clean the Area: Thoroughly clean the spill area.

  • Report the Spill: Report the incident to your institution's EHS department.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow A 1. Wear Appropriate PPE B 2. Collect Waste in a Labeled, Compatible Container A->B C 3. Store Waste in a Designated Cool, Dry, Well-Ventilated Area B->C D 4. Contact EHS or Licensed Waste Disposal Company C->D E 5. Prepare for Transport (Follow EHS Instructions) D->E F 6. Professional Disposal (e.g., Incineration) E->F

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Thiopheneethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Thiopheneethanol (CAS No. 5402-55-1), a key intermediate in pharmaceutical synthesis. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesPrimary: Nitrile rubber gloves are recommended for incidental contact.[1] For prolonged contact or immersion, heavier-duty gloves should be considered. Secondary (Double Gloving): For tasks with a higher risk of splashing, wearing two pairs of nitrile gloves is advisable. Always inspect gloves for tears or punctures before use.[1]
Eye Protection Safety Glasses/GogglesChemical splash goggles are mandatory to protect against splashes.[2]
Face Protection Face ShieldA face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing or when handling larger quantities.
Body Protection Laboratory CoatA standard, flame-resistant laboratory coat should be worn to protect against skin contact.
Respiratory Protection RespiratorIn well-ventilated areas, respiratory protection is not typically required. However, if vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and accidents.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Ground all equipment when transferring the liquid to prevent static discharge.[2]

  • Use non-sparking tools.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2]

  • Keep containers tightly closed when not in use.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Spill Response

For small spills (less than 100 mL):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2]

  • Do not use combustible materials like sawdust.

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with soap and water.

For large spills (greater than 100 mL):

  • Evacuate the area immediately.

  • Alert your institution's environmental health and safety (EHS) department.

  • Prevent the spill from entering drains or waterways.[3]

  • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Disposal Plan

All this compound waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5]

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and disposable labware should be collected in a separate, clearly labeled hazardous waste container.[3]

Disposal Procedure:

  • Ensure all waste containers are properly sealed and labeled with the full chemical name and associated hazards.

  • Store waste in a designated hazardous waste accumulation area.

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]

  • Do not dispose of this compound down the drain or in regular trash.[3]

Experimental Protocol: Synthesis of a Clopidogrel Intermediate

The following is a representative protocol for a common laboratory procedure using this compound.

Objective: To synthesize 2-(2-Thienyl)ethyl tosylate, a key intermediate in the production of the antiplatelet drug Clopidogrel.[6]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a chemical fume hood, add this compound to a round-bottom flask equipped with a stir bar.

  • Solvent Addition: Add dichloromethane (DCM) to dissolve the this compound.

  • Reagent Addition: Cool the solution in an ice bath and slowly add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl).

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting crude product can be further purified by column chromatography to yield pure 2-(2-Thienyl)ethyl tosylate.

  • Waste Disposal: All liquid and solid waste generated during this procedure must be disposed of as hazardous waste following the guidelines outlined in Section 4.

Visual Workflow Guides

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Assess Risks DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepareWorkArea Prepare Work Area in Fume Hood DonPPE->PrepareWorkArea Dispense Dispense Chemical PrepareWorkArea->Dispense PerformExperiment Perform Experiment Dispense->PerformExperiment Decontaminate Decontaminate Glassware PerformExperiment->Decontaminate DisposeWaste Segregate & Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal Segregate Segregate Liquid & Solid Waste Label Label Containers Clearly Segregate->Label Seal Seal Containers Securely Label->Seal Store Store in Designated Hazardous Waste Area Seal->Store Contact Contact EHS or Licensed Disposal Company Store->Contact ArrangePickup Arrange for Waste Pickup Contact->ArrangePickup

Caption: Procedural flow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.